molecular formula C53H88N4O51S8 B1255420 Idrabiotaparinux CAS No. 774531-07-6

Idrabiotaparinux

Cat. No.: B1255420
CAS No.: 774531-07-6
M. Wt: 1853.8 g/mol
InChI Key: MUQWDYYIYNYBQD-OFHININYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

a biotinylated form of idraparinux with anticoagulant properties

Properties

CAS No.

774531-07-6

Molecular Formula

C53H88N4O51S8

Molecular Weight

1853.8 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-3-[(2R,3R,4R,5S,6R)-3-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-4,5-dimethoxy-6-(sulfooxymethyl)oxan-2-yl]oxy-6-[(2R,3R,4S,5R,6R)-6-[(2R,3S,4S,5R,6R)-2-carboxy-4,5-dimethoxy-6-[(2R,3R,4S,5R,6S)-6-methoxy-4,5-disulfooxy-2-(sulfooxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-disulfooxy-2-(sulfooxymethyl)oxan-3-yl]oxy-4,5-dimethoxyoxane-2-carboxylic acid

InChI

InChI=1S/C53H88N4O51S8/c1-86-30-22(17-93-110(65,66)67)96-48(29(33(30)87-2)56-27(59)15-9-8-12-16-54-26(58)14-11-10-13-25-28-21(20-109-25)55-53(64)57-28)101-36-34(88-3)42(90-5)50(103-40(36)46(60)61)100-32-24(19-95-112(71,72)73)98-52(45(108-116(83,84)85)39(32)106-114(77,78)79)102-37-35(89-4)43(91-6)51(104-41(37)47(62)63)99-31-23(18-94-111(68,69)70)97-49(92-7)44(107-115(80,81)82)38(31)105-113(74,75)76/h21-25,28-45,48-52H,8-20H2,1-7H3,(H,54,58)(H,56,59)(H,60,61)(H,62,63)(H2,55,57,64)(H,65,66,67)(H,68,69,70)(H,71,72,73)(H,74,75,76)(H,77,78,79)(H,80,81,82)(H,83,84,85)/t21-,22+,23+,24+,25-,28-,29+,30+,31+,32+,33+,34-,35-,36-,37-,38-,39-,40-,41+,42+,43+,44+,45+,48+,49-,50+,51+,52+/m0/s1

InChI Key

MUQWDYYIYNYBQD-OFHININYSA-N

Isomeric SMILES

CO[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC)NC(=O)CCCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)O[C@H]4[C@@H]([C@H]([C@@H](O[C@@H]4C(=O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5OS(=O)(=O)O)OS(=O)(=O)O)O[C@H]6[C@@H]([C@H]([C@@H](O[C@H]6C(=O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7OS(=O)(=O)O)OS(=O)(=O)O)OC)COS(=O)(=O)O)OC)OC)COS(=O)(=O)O)OC)OC)COS(=O)(=O)O

Canonical SMILES

COC1C(OC(C(C1OC)NC(=O)CCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)OC4C(C(C(OC4C(=O)O)OC5C(OC(C(C5OS(=O)(=O)O)OS(=O)(=O)O)OC6C(C(C(OC6C(=O)O)OC7C(OC(C(C7OS(=O)(=O)O)OS(=O)(=O)O)OC)COS(=O)(=O)O)OC)OC)COS(=O)(=O)O)OC)OC)COS(=O)(=O)O

Synonyms

idrabiotaparinux

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Idrabiotaparinux on Factor Xa

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Idrabiotaparinux, a biotinylated synthetic pentasaccharide, is a long-acting indirect inhibitor of coagulation Factor Xa (FXa). Its anticoagulant effect is mediated through high-affinity binding to antithrombin (AT), which induces a conformational change in AT, thereby accelerating the inactivation of FXa. This document provides a detailed examination of the molecular mechanism, binding kinetics, and key experimental methodologies used to characterize the interaction between this compound, antithrombin, and Factor Xa.

Introduction

This compound is a synthetic anticoagulant derived from idraparinux, a pentasaccharide that represents the minimal heparin sequence required for high-affinity binding to antithrombin.[1] The structure of this compound is identical to idraparinux with the addition of a biotin moiety at the non-reducing end.[2][3] This biotin tag provides a unique feature: the potential for rapid reversal of its anticoagulant effect by the administration of avidin, which binds with very high affinity to biotin.[2] Despite promising clinical trial results, the development of this compound was discontinued for commercial reasons.[4] Nevertheless, its mechanism of action remains a subject of scientific interest.

Core Mechanism of Action: Indirect Inhibition of Factor Xa

This compound exerts its anticoagulant effect not by directly binding to Factor Xa, but indirectly through its interaction with antithrombin, a natural inhibitor of several coagulation serine proteases. The mechanism can be dissected into a two-step process:

  • High-Affinity Binding to Antithrombin: this compound binds with high affinity to a specific site on the antithrombin molecule. This binding induces a critical conformational change in antithrombin.

  • Accelerated Inactivation of Factor Xa: The conformational change in antithrombin dramatically accelerates the rate at which it can recognize and inactivate Factor Xa. The this compound-antithrombin complex forms a ternary complex with Factor Xa, leading to the irreversible inhibition of the enzyme's activity in the coagulation cascade.

This indirect mechanism is highly specific for Factor Xa, with minimal direct activity against thrombin (Factor IIa).

Signaling Pathway and Logical Relationships

The following diagram illustrates the signaling pathway of this compound-mediated inhibition of Factor Xa.

Idrabiotaparinux_Mechanism_of_Action cluster_coagulation Coagulation Cascade This compound This compound Antithrombin Antithrombin (AT) Idra_AT_Complex This compound-AT Complex This compound->Idra_AT_Complex Binds to Antithrombin->Idra_AT_Complex FactorXa_inactive Factor Xa (Inactive) Idra_AT_Complex->FactorXa_inactive Inhibits FactorXa_active Factor Xa (Active) Thrombin Thrombin FactorXa_active->Thrombin Catalyzes conversion of Prothrombin Prothrombin Fibrinogen Fibrinogen Fibrin Fibrin (Clot) Thrombin->Fibrin Catalyzes conversion of

Caption: this compound binds to antithrombin, accelerating the inhibition of Factor Xa.

Quantitative Data: Binding Affinity and Inhibition

The following table summarizes the key quantitative parameters that describe the interaction between this compound, antithrombin, and Factor Xa.

ParameterDescriptionValueNotes
Kd Dissociation constant for the binding of this compound to antithrombin.~1.4 ± 0.3 nMThis value is for idraparinux, but this compound is considered bioequivalent in terms of anti-FXa activity.
Ki Inhibition constant for the ternary complex (this compound-AT-FXa).Not explicitly found in public literature.The Ki would provide a direct measure of the potency of the this compound-antithrombin complex as an inhibitor of Factor Xa.
IC50 Half-maximal inhibitory concentration.Not explicitly found in public literature.This value is dependent on experimental conditions but would reflect the functional potency in a given assay.

Experimental Protocols

Chromogenic Anti-Factor Xa Assay

This assay is a standard method for determining the anti-Factor Xa activity of heparinoids like this compound.

Principle: The assay measures the residual activity of a known amount of Factor Xa after incubation with the sample containing this compound and antithrombin. The residual Factor Xa cleaves a chromogenic substrate, and the resulting color change is inversely proportional to the anti-Factor Xa activity in the sample.

Workflow Diagram:

Chromogenic_Anti_FXa_Assay Start Start Plasma Platelet-Poor Plasma (containing this compound) Start->Plasma AT Add excess Antithrombin (AT) Plasma->AT Incubate1 Incubate (e.g., 37°C, 2 min) AT->Incubate1 FXa Add known amount of Factor Xa Incubate1->FXa Incubate2 Incubate (e.g., 37°C, 2 min) FXa->Incubate2 Substrate Add Chromogenic Substrate Incubate2->Substrate Incubate3 Incubate (e.g., 37°C, 2 min) Substrate->Incubate3 Stop Add Stopping Reagent (e.g., Acetic Acid) Incubate3->Stop Read Read Absorbance (405 nm) Stop->Read

Caption: Workflow for the chromogenic anti-Factor Xa assay.

Detailed Methodology (Representative Protocol):

  • Reagents:

    • Tris buffer (e.g., 0.05 M, pH 8.4) containing NaCl (0.175 M), EDTA (7.5 mM), and a blocking agent like polyethylene glycol (PEG) 6000 (0.1%).

    • Human Antithrombin (AT) solution (e.g., 1.0 IU/mL in Tris buffer).

    • Bovine Factor Xa solution (e.g., a concentration that gives a linear response in the assay).

    • Chromogenic substrate for Factor Xa (e.g., S-2222, ~0.5-1.0 mM in distilled water).

    • Stopping reagent (e.g., 20% v/v acetic acid).

    • This compound calibrators and controls.

  • Procedure (Manual Method in Tubes):

    • Prepare a series of dilutions of the this compound standard and the test samples in Tris buffer.

    • In a series of plastic tubes pre-warmed to 37°C, add a defined volume of the diluted standard or sample.

    • Add a defined volume of the pre-warmed AT solution to each tube, mix, and incubate for a specified time (e.g., 2 minutes) at 37°C.

    • Add a defined volume of the pre-warmed Factor Xa solution to each tube, mix, and incubate for a precise time (e.g., 2 minutes) at 37°C.

    • Add a defined volume of the pre-warmed chromogenic substrate solution to each tube, mix, and incubate for a precise time (e.g., 2 minutes) at 37°C.

    • Stop the reaction by adding a defined volume of the stopping reagent.

    • Measure the absorbance of each solution at 405 nm using a spectrophotometer.

    • Construct a calibration curve of absorbance versus this compound concentration and determine the concentration of the unknown samples.

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions, including the binding kinetics of this compound to antithrombin.

Principle: One molecule (the ligand, e.g., antithrombin) is immobilized on a sensor chip. A solution containing the other molecule (the analyte, e.g., this compound) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the dissociation constant (Kd) can be calculated (Kd = kd/ka).

Workflow Diagram:

SPR_Workflow Start Start Chip Prepare Sensor Chip (e.g., CM5) Start->Chip Activate Activate Surface (e.g., EDC/NHS) Chip->Activate Immobilize Immobilize Ligand (Antithrombin) Activate->Immobilize Block Block excess sites (e.g., Ethanolamine) Immobilize->Block Inject Inject Analyte (this compound) at various concentrations Block->Inject Association Association Phase (Binding) Inject->Association Dissociation Dissociation Phase (Buffer flow) Association->Dissociation Regenerate Regenerate Surface (e.g., high salt buffer) Dissociation->Regenerate Analyze Analyze Sensorgram (Determine ka, kd, Kd) Dissociation->Analyze Regenerate->Inject Next concentration

Caption: General workflow for an SPR experiment to measure binding kinetics.

Detailed Methodology (Representative Protocol):

  • Instrumentation and Reagents:

    • SPR instrument (e.g., Biacore).

    • Sensor chip (e.g., CM5).

    • Amine coupling kit (EDC, NHS, ethanolamine-HCl).

    • Running buffer (e.g., HBS-EP).

    • Purified human antithrombin.

    • This compound solutions at a range of concentrations.

    • Regeneration solution (e.g., high salt buffer).

  • Procedure:

    • Equilibrate the SPR system with running buffer.

    • Activate the sensor chip surface using a standard amine coupling protocol with EDC/NHS.

    • Immobilize antithrombin to the desired level on one or more flow cells. A reference flow cell should be activated and blocked without ligand immobilization.

    • Deactivate any remaining active esters with ethanolamine-HCl.

    • Inject a series of concentrations of this compound over the ligand and reference surfaces for a defined association time.

    • Flow running buffer over the surfaces for a defined dissociation time.

    • If necessary, inject a regeneration solution to remove any remaining bound analyte.

    • Fit the resulting sensorgrams (after reference cell subtraction) to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters.

Conclusion

This compound is a highly specific, long-acting indirect inhibitor of Factor Xa. Its mechanism of action is dependent on its high-affinity binding to antithrombin, which allosterically activates the serpin to rapidly inactivate Factor Xa. The biotin moiety provides a means for rapid reversal of its anticoagulant effect. The quantitative characterization of its interaction with antithrombin and Factor Xa relies on established biochemical and biophysical techniques such as chromogenic assays and surface plasmon resonance. While its clinical development has been halted, the study of this compound continues to provide valuable insights into the pharmacology of synthetic anticoagulants.

References

Idrabiotaparinux: A Comprehensive Technical Guide on its Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Idrabiotaparinux is a synthetic, long-acting, indirect factor Xa inhibitor that was developed as an anticoagulant. A key feature of this molecule is its biotinylated structure, which allows for rapid and specific reversal of its anticoagulant effect by the administration of avidin. This technical guide provides a detailed overview of the chemical structure and synthesis of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure

This compound is a derivative of Idraparinux, which is a synthetic pentasaccharide. The chemical structure of this compound is characterized by the covalent attachment of a biotin moiety to the non-reducing end of the pentasaccharide chain.[1] This structural modification is the basis for its unique neutralization mechanism.

The core pentasaccharide is a polymethylated synthetic compound that binds with high affinity to antithrombin.[2] The systematic IUPAC name for this compound is (2S,3S,4S,5R,6R)-3-[(2R,3R,4R,5S,6R)-3-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-4,5-dimethoxy-6-(sulfooxymethyl)oxan-2-yl]oxy-6-[(2R,3R,4S,5R,6R)-6-[(2R,3S,4S,5R,6R)-2-carboxy-4,5-dimethoxy-6-[(2R,3R,4S,5R,6S)-6-methoxy-4,5-disulfooxy-2-(sulfooxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-disulfooxy-2-(sulfooxymethyl)oxan-3-yl]oxy-4,5-dimethoxyoxane-2-carboxylic acid.[3]

Molecular Composition and Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₅₃H₈₈N₄O₅₁S₈[3]
Molecular Weight 1853.8 g/mol [3]
Monoisotopic Mass 1852.2181138 Da
Topological Polar Surface Area 851 Ų
Form Available as the sodium salt (this compound sodium)
Structural Diagram

The 2D chemical structure of this compound is presented below, illustrating the pentasaccharide core and the attached biotin linker.

alt text

Synthesis of this compound

The synthesis of this compound is a complex multi-step process that involves the initial chemical synthesis of the pentasaccharide core, Idraparinux, followed by the strategic attachment of a biotinylated linker. The foundational methods for this synthesis are detailed in patent application WO 02/24754.

Synthesis of the Pentasaccharide Core (Idraparinux)

The synthesis of the pentasaccharide backbone of this compound, which is Idraparinux, is a significant undertaking in carbohydrate chemistry. It involves the sequential and stereocontrolled glycosylation of appropriately protected monosaccharide building blocks to assemble the desired pentasaccharide sequence. This is followed by a series of deprotection and sulfation steps to introduce the sulfate groups at specific positions, which are crucial for its anticoagulant activity.

Biotinylation of the Pentasaccharide

The final key step in the synthesis of this compound is the covalent attachment of a biotin moiety. This is typically achieved by reacting the purified pentasaccharide, which has a suitable functional group for conjugation (often an amine), with an activated biotin derivative. This process results in the formation of a stable amide linkage between the biotin linker and the pentasaccharide.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow Monosaccharides Protected Monosaccharide Building Blocks Pentasaccharide Protected Pentasaccharide Monosaccharides->Pentasaccharide Sequential Glycosylation Idraparinux Idraparinux (Deprotected & Sulfated Pentasaccharide) Pentasaccharide->Idraparinux Deprotection & Sulfation This compound This compound Idraparinux->this compound Biotinylation Biotin Activated Biotin Derivative Biotin->this compound

Figure 1: General synthetic workflow for this compound.
Representative Experimental Protocol for Biotinylation

While the specific, industrial-scale protocol for this compound is proprietary, a representative experimental procedure for the biotinylation of a similar aminopentyl-functionalized pentasaccharide (a fondaparinux derivative) can be described as follows. This provides a plausible methodology for the final biotinylation step.

  • Dissolution: The aminopentyl-functionalized pentasaccharide is dissolved in a suitable dry solvent, such as dimethyl sulfoxide (DMSO).

  • Addition of Biotin Reagent: An activated N-hydroxysuccinimide ester of biotin (Biotin-OSu) and a tertiary amine base (e.g., triethylamine, Et₃N) are added to the solution.

  • Reaction: The reaction mixture is stirred at room temperature until the starting pentasaccharide is completely converted to the biotinylated product, as monitored by an appropriate analytical technique such as mass spectrometry.

  • Purification: The crude product is then purified using size-exclusion chromatography (e.g., Bio-Gel P-4) to yield the final, highly pure biotinylated pentasaccharide.

Mechanism of Action and Reversibility

This compound exerts its anticoagulant effect by binding to antithrombin III, which potentiates the neutralization of Factor Xa. The biotin moiety does not interfere with this binding.

The key innovation of this compound is its reversibility. The high-affinity interaction between biotin and avidin (a protein found in egg whites) allows for the rapid and specific neutralization of the anticoagulant effect of this compound. Intravenous administration of avidin leads to the formation of a stable this compound-avidin complex, which is then cleared from circulation, effectively reversing the anticoagulation.

The logical relationship for the mechanism of action and its reversal is depicted in the following diagram:

Mechanism_of_Action cluster_action Anticoagulant Action cluster_reversal Reversal Mechanism This compound This compound ATIII Antithrombin III This compound->ATIII Binds to & potentiates Complex This compound-Avidin Complex This compound->Complex FXa Factor Xa ATIII->FXa Inhibits Thrombin Thrombin FXa->Thrombin Activates Prothrombin Prothrombin Fibrin Fibrin (Clot) Thrombin->Fibrin Converts Fibrinogen Fibrinogen Avidin Avidin Avidin->Complex High-affinity binding

Figure 2: Signaling pathway of this compound's anticoagulant action and its reversal.

Quantitative Pharmacological Data

The following table summarizes key quantitative data related to the pharmacological activity of this compound and its precursor, Idraparinux.

ParameterValueCompoundReference
Antithrombin Affinity (Kd) 1.4 ± 0.3 nMIdraparinux
Mechanism of Action Indirect Factor Xa InhibitorThis compound
Reversal Agent AvidinThis compound
Reversal of Anti-FXa Activity 67% to 97% with avidin infusionThis compound

Conclusion

This compound represents a significant development in anticoagulant therapy, primarily due to its synthetic nature and the innovative inclusion of a biotin tag for specific and rapid reversal. Its chemical structure, based on a well-defined pentasaccharide, and its multi-step synthesis, culminating in a precise biotinylation, underscore the advancements in medicinal chemistry and carbohydrate synthesis. This technical guide provides a foundational understanding of the core chemical and synthetic aspects of this compound for professionals engaged in drug discovery and development.

References

The Pharmacokinetics and Pharmacodynamics of Idrabiotaparinux: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idrabiotaparinux is a long-acting, synthetic, indirect Factor Xa inhibitor that was developed for the prevention and treatment of thromboembolic disorders. It represents a second-generation compound, building upon its predecessor, idraparinux. The key structural modification in this compound is the covalent attachment of a biotin moiety to the pentasaccharide backbone.[1] This addition allows for the rapid reversal of its anticoagulant effect through the administration of avidin, a protein with a high affinity for biotin, thereby offering a crucial safety advantage in the event of major bleeding or the need for emergency surgery.[1] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, based on data from key clinical trials.

Mechanism of Action

This compound exerts its anticoagulant effect through an antithrombin (AT)-mediated mechanism. It selectively binds to AT, inducing a conformational change that accelerates the inactivation of Factor Xa, a critical enzyme in the coagulation cascade. By inhibiting Factor Xa, this compound effectively reduces thrombin generation and subsequent fibrin clot formation. The biotinylation of the molecule does not interfere with its binding to AT or its inhibitory effect on Factor Xa.

The reversibility of this compound's anticoagulant activity is a key feature. Intravenous administration of avidin leads to the formation of a high-affinity this compound-biotin-avidin complex. This complex is rapidly cleared from the circulation, leading to a swift normalization of Factor Xa activity.

cluster_coagulation Coagulation Cascade This compound This compound AT Antithrombin (AT) This compound->AT binds to & activates Avidin Avidin This compound->Avidin binds to FXa_active Active Factor Xa AT->FXa_active inhibits FXa_inactive Inactive Factor Xa FXa_active->FXa_inactive Prothrombin Prothrombin FXa_active->Prothrombin catalyzes Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen catalyzes Fibrin Fibrin Clot Fibrinogen->Fibrin Complex This compound-Avidin Complex (Inactive & Cleared) Avidin->Complex Patient_Population Patients with Acute Symptomatic DVT Randomization Randomization (1:1) Patient_Population->Randomization Group_A This compound 3.0 mg SC once weekly Randomization->Group_A Group_B Idraparinux 2.5 mg SC once weekly Randomization->Group_B Treatment_Period 6-Month Treatment Period Group_A->Treatment_Period Group_B->Treatment_Period Follow_Up Follow-up Treatment_Period->Follow_Up Endpoint_Analysis Primary Endpoint Analysis: - Recurrent VTE - Major Bleeding - Bioequivalence (Anti-Xa Activity) Follow_Up->Endpoint_Analysis Plasma_Sample Platelet-Poor Plasma Sample (containing this compound) Incubation1 Incubation with excess Factor Xa and Antithrombin Plasma_Sample->Incubation1 Addition_Substrate Addition of Chromogenic Factor Xa Substrate Incubation1->Addition_Substrate Incubation2 Incubation Addition_Substrate->Incubation2 Measurement Spectrophotometric Measurement of Color Intensity (e.g., 405 nm) Incubation2->Measurement Calculation Calculation of Anti-Xa Activity (Inverse correlation with color intensity) Measurement->Calculation

References

The Rise and Fall of a Reversible Anticoagulant: A Technical History of Idrabiotaparinux

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers and drug development professionals on the discovery, development, and eventual discontinuation of idrabiotaparinux, a long-acting, reversible Factor Xa inhibitor.

Executive Summary

This compound (SSR126517) was a promising synthetic pentasaccharide developed by Sanofi-Aventis as a next-generation anticoagulant. Its innovative design, featuring a biotin tag for specific and rapid reversal by avidin, aimed to address the significant unmet need for safer anticoagulation therapies with a controllable antidote. This technical guide provides a comprehensive overview of the discovery and development history of this compound, from its chemical origins as a derivative of idraparinux to its evaluation in pivotal Phase III clinical trials. We will delve into its mechanism of action, present key quantitative data from clinical studies in structured tables, detail the experimental protocols of these trials, and visualize the critical pathways and workflows involved in its development. Despite its promising profile, the development of this compound was ultimately discontinued, offering valuable lessons for the future of anticoagulant drug development.

Discovery and Rationale: The Need for a Reversible Agent

The development of this compound was a direct response to the safety concerns surrounding its predecessor, idraparinux. Idraparinux, a long-acting indirect Factor Xa inhibitor, demonstrated efficacy in preventing thromboembolic events but was associated with an increased risk of major bleeding, including intracranial hemorrhage, particularly in elderly patients and those with renal impairment.[1][2] Its very long half-life of approximately 80 hours, while allowing for convenient once-weekly dosing, became a significant liability in the event of bleeding complications, as there was no specific agent to reverse its anticoagulant effect.[1]

This clinical challenge prompted Sanofi-Aventis to develop this compound, a biotinylated version of idraparinux. The core innovation was the covalent attachment of a biotin molecule to the pentasaccharide. This modification was designed to have no impact on the drug's anticoagulant activity but would allow for its rapid and specific neutralization through the high-affinity binding of intravenously administered avidin, an egg-white derived protein. This elegant solution offered the potential for a long-acting anticoagulant with a built-in "off switch," a highly desirable feature for managing bleeding emergencies.

Mechanism of Action: Indirect Inhibition of Factor Xa

This compound exerts its anticoagulant effect through the same mechanism as idraparinux and its parent compound, fondaparinux. It is a synthetic analogue of the antithrombin-binding pentasaccharide sequence of heparin. This compound selectively binds to antithrombin (AT), inducing a conformational change in the AT molecule that accelerates its inhibition of Factor Xa (FXa) by approximately 300-fold. By potently neutralizing FXa, this compound effectively blocks the conversion of prothrombin (Factor II) to thrombin (Factor IIa), a critical step in the coagulation cascade. This, in turn, prevents the formation of fibrin clots.

Mechanism of Action of this compound in the Coagulation Cascade.

Pharmacokinetics

The pharmacokinetic profile of this compound was established to be bioequivalent to that of idraparinux. A population pharmacokinetic analysis of idraparinux, based on data from Phase III trials, revealed a three-compartment model. Key pharmacokinetic parameters are summarized in the table below. The exceptionally long terminal half-life underpinned the once-weekly dosing regimen. Creatinine clearance was identified as the most significant covariate affecting the drug's clearance.

ParameterValueReference
Typical Clearance 0.0255 L/h
Central Volume of Distribution 3.36 L
Volume of Distribution at Steady-State 30.8 L
Absorption Rate Constant 1.37 h
Time to Peak Concentration (Tmax) 2.5 h
Terminal Half-Life 66.3 days
Time to Steady-State 35 weeks

Clinical Development and Key Trials

This compound underwent a rigorous clinical development program, with several pivotal Phase III trials designed to evaluate its efficacy and safety in the treatment of venous thromboembolism (VTE) and the prevention of stroke in patients with atrial fibrillation (AF).

The EQUINOX Trial: Bioequivalence and Reversibility

The EQUINOX trial was a cornerstone of the this compound development program. This randomized, double-blind study compared the efficacy and safety of this compound with idraparinux in patients with symptomatic deep vein thrombosis (DVT). A key component of this trial was a substudy designed to assess the reversibility of this compound's anticoagulant effect with avidin.

EQUINOX_Workflow cluster_main EQUINOX Main Trial cluster_substudy Avidin Reversal Substudy start Patients with Symptomatic DVT (n=757) randomization1 Randomization start->randomization1 treatment_idra This compound (3.0 mg weekly) randomization1->treatment_idra treatment_idrap Idraparinux (2.5 mg weekly) randomization1->treatment_idrap followup1 6-Month Treatment Period treatment_idra->followup1 treatment_idrap->followup1 endpoint1 Primary Endpoint: Recurrent VTE, Bleeding, Death followup1->endpoint1 rerandomization Re-randomization of This compound Patients (n=55) followup1->rerandomization Eligible Patients from This compound Arm treatment_avidin Avidin (100 mg IV) rerandomization->treatment_avidin treatment_placebo Placebo rerandomization->treatment_placebo followup2 Assessment of Anti-FXa Activity Reversal treatment_avidin->followup2 treatment_placebo->followup2 endpoint2 Primary Endpoint: Change in Anti-FXa Activity followup2->endpoint2

Experimental Workflow of the EQUINOX Trial and its Avidin Substudy.

Experimental Protocol: EQUINOX Trial

  • Objective: To demonstrate the bioequivalence of this compound and idraparinux and to assess the safety and efficacy of this compound in patients with acute symptomatic DVT. A substudy aimed to evaluate the reversal of this compound's anticoagulant effect by avidin.

  • Study Design: A multicenter, randomized, double-blind, parallel-group study.

  • Patient Population: 757 patients with objectively confirmed acute symptomatic DVT of the lower limbs.

  • Treatment Arms:

    • This compound: 3.0 mg administered subcutaneously once weekly for 6 months.

    • Idraparinux: 2.5 mg administered subcutaneously once weekly for 6 months.

  • Primary Endpoints:

    • Main Study: The incidence of recurrent VTE, clinically relevant bleeding, and all-cause mortality during the 6-month treatment period.

    • Avidin Substudy: The percentage reversal of anti-FXa activity immediately after a 30-minute intravenous infusion of avidin (100 mg) or placebo.

  • Methodology: Patients who completed the 6-month treatment with this compound were eligible for the avidin substudy and were re-randomized to receive a single intravenous infusion of either avidin or placebo. Anti-FXa activity was measured immediately before and after the infusion.

  • Key Inclusion Criteria: Adult patients with a confirmed diagnosis of acute symptomatic DVT of the lower limb.

  • Key Exclusion Criteria: High risk of bleeding, severe renal impairment, and known allergy to eggs or avidin.

Results: The EQUINOX trial demonstrated that this compound had a similar efficacy and safety profile to idraparinux for the treatment of DVT. In the avidin substudy, a 100 mg intravenous infusion of avidin rapidly and safely reversed the anti-FXa activity of this compound by a mean of 78% in patients with DVT.

OutcomeThis compound (n=386)Idraparinux (n=371)Reference
Recurrent VTE 2.3%3.2%
Clinically Relevant Bleeding 5.2%7.3%
All-Cause Mortality 1.6%3.2%
Avidin Substudy OutcomeAvidin (n=33)Placebo (n=22)Reference
Mean Reversal of Anti-FXa Activity 78%-
The BOREALIS-AF Trial: Stroke Prevention in Atrial Fibrillation

The BOREALIS-AF trial was designed to assess the non-inferiority of this compound compared to warfarin for the prevention of stroke and systemic embolism in patients with atrial fibrillation.

Experimental Protocol: BOREALIS-AF Trial

  • Objective: To evaluate the efficacy and safety of once-weekly subcutaneous this compound compared with oral adjusted-dose warfarin in preventing stroke and systemic thromboembolic events in patients with atrial fibrillation.

  • Study Design: A multicenter, randomized, double-blind, assessor-blind, non-inferiority study.

  • Patient Population: Patients with electrocardiogram-documented non-valvular atrial fibrillation with an indication for long-term vitamin K antagonist (VKA) therapy.

  • Treatment Arms:

    • This compound: 3 mg subcutaneously once weekly for the first 7 weeks, followed by 2 mg weekly. Patients with a creatinine clearance of 30-50 mL/min or aged ≥ 75 years received 1.5 mg after the first 7 weeks.

    • Warfarin: Oral daily dose adjusted to maintain an International Normalized Ratio (INR) between 2.0 and 3.0.

  • Primary Endpoints:

    • Efficacy: The composite of all fatal or non-fatal strokes and systemic embolism.

    • Safety: Clinically relevant bleeding (major and clinically relevant non-major bleeding).

  • Key Inclusion Criteria: Permanent, persistent, or paroxysmal non-valvular atrial fibrillation with at least one additional risk factor for stroke.

  • Key Exclusion Criteria: Prosthetic heart valves, recent stroke, high bleeding risk, severe renal impairment (creatinine clearance < 30 mL/min), and known allergy to eggs or avidin.

Results: The BOREALIS-AF trial was prematurely terminated by the sponsor for commercial reasons. At the time of termination, the available data suggested that this compound had a comparable efficacy to warfarin with a potentially lower bleeding risk.

Outcome (Annualized Rates)This compound (n=1886)Warfarin (n=1887)Hazard Ratio (95% CI)Reference
Stroke or Systemic Embolism 1.5%1.6%0.98 (0.49-1.66)
Clinically Relevant Bleeding 6.1%10.0%0.61 (0.46-0.81)
The CASSIOPEA Trial

Initial searches mentioned a CASSIOPEA trial in the context of this compound. However, further investigation revealed that the CASSIOPEA trial (NCT02541383) evaluated daratumumab in combination with bortezomib, thalidomide, and dexamethasone in patients with multiple myeloma and is not related to this compound. A meta-analysis of four randomized controlled trials involving 8,584 participants did compare idraparinux or this compound with warfarin for VTE treatment. This analysis found that the newer agents significantly decreased the rate of major bleeding but showed a trend towards increased all-cause mortality compared to warfarin.

Discontinuation of Development

Despite the promising clinical trial data, particularly the demonstration of effective reversal with avidin and a potential for lower bleeding rates compared to warfarin, Sanofi-Aventis discontinued the development of this compound in 2009. The precise reasons for this decision were cited as strategic and commercial, rather than being based on safety or efficacy concerns from the ongoing trials.

Conclusion and Future Perspectives

The story of this compound represents a significant chapter in the evolution of anticoagulant therapy. It highlighted the critical importance of developing targeted reversal agents to improve the safety profile of potent, long-acting anticoagulants. The innovative biotin-avidin reversal system was a clever and effective solution that was successfully validated in clinical trials. Although this compound did not reach the market, the scientific and clinical knowledge gained from its development has undoubtedly influenced the subsequent design and development of newer anticoagulants and their specific antidotes. The journey of this compound serves as a valuable case study for researchers and drug development professionals, demonstrating both the potential of rational drug design and the complex interplay of scientific, clinical, and commercial factors that determine the ultimate fate of a promising therapeutic agent.

References

Idrabiotaparinux: A Focused Examination of its Molecular Interactions Beyond Factor Xa

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Idrabiotaparinux, a synthetic, long-acting anticoagulant, has been extensively characterized as a highly specific indirect inhibitor of coagulation Factor Xa (FXa).[1][2] This in-depth guide synthesizes the available scientific literature to explore the molecular targets of this compound, with a particular focus on evidence for interactions beyond its well-established primary target.

Primary Molecular Target: Factor Xa

This compound's principal mechanism of action involves its high-affinity binding to antithrombin (AT).[3][4][5] This binding induces a conformational change in antithrombin, accelerating its inhibition of Factor Xa. Unlike unfractionated heparin, this compound and its parent compound, idraparinux, are selective for Factor Xa and do not significantly inhibit thrombin. This specificity is a key characteristic of this class of synthetic pentasaccharides.

The development of this compound from idraparinux involved the addition of a biotin moiety to the non-reducing end of the pentasaccharide. This modification was not intended to alter its molecular target but to provide a mechanism for rapid neutralization of its anticoagulant effect through the administration of avidin, which has a high affinity for biotin.

Exploration of Molecular Targets Beyond Factor Xa

A thorough review of the provided scientific literature and clinical trial data reveals a notable lack of evidence for any significant off-target molecular interactions of this compound. The research and clinical development of this agent were centered on its potent and specific anti-FXa activity. The adverse events reported in clinical trials, primarily bleeding complications, are consistent with its potent anticoagulant effect and long half-life, rather than suggesting interactions with other signaling pathways. The development of this compound was ultimately discontinued, which may have limited further exploratory research into potential off-target effects.

Pharmacological Profile of this compound

The following table summarizes the key pharmacological properties of this compound, underscoring its focused activity on Factor Xa.

PropertyDescriptionReferences
Target Factor Xa
Mechanism of Action Indirect inhibitor of Factor Xa via high-affinity binding to antithrombin.
Route of Administration Subcutaneous
Half-life Exceptionally long, allowing for once-weekly administration.
Reversibility The biotin moiety allows for neutralization by intravenous avidin.

Mechanism of Action: Signaling Pathway

The following diagram illustrates the established mechanism of action of this compound within the coagulation cascade.

Idrabiotaparinux_Mechanism cluster_coagulation Coagulation Cascade cluster_inhibition Inhibition by this compound Prothrombin Prothrombin Thrombin Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen converts to Fibrin Fibrin Clot FXa Factor Xa FXa->Prothrombin converts to This compound This compound AT Antithrombin This compound->AT binds to Idra_AT_Complex This compound-AT Complex Idra_AT_Complex->FXa inhibits

This compound's indirect inhibition of Factor Xa.

Experimental Protocols for Target Identification

While specific, detailed experimental protocols for identifying off-target effects of this compound are not available in the provided literature, the general methodologies for such investigations in drug development include:

  • Broad-Panel Kinase and Receptor Screening:

    • Methodology: The compound is tested against a large panel of known kinases, G-protein coupled receptors (GPCRs), ion channels, and other common drug targets. Binding assays (e.g., radioligand binding assays) or functional assays are used to detect potential interactions.

    • Objective: To identify any unintended molecular interactions at physiologically relevant concentrations.

  • Cell-Based Phenotypic Screening:

    • Methodology: Various cell lines are treated with the compound to observe for unexpected phenotypic changes, such as alterations in cell morphology, proliferation, or apoptosis. High-content imaging and analysis can be employed to quantify these effects.

    • Objective: To uncover potential off-target effects by observing the drug's impact on cellular systems.

  • Proteomic and Transcriptomic Analysis:

    • Methodology: Techniques like mass spectrometry-based proteomics or RNA sequencing are used to analyze changes in protein expression or gene transcription in cells or tissues exposed to the drug.

    • Objective: To identify broader cellular pathways that may be affected by the drug, suggesting potential indirect or off-target interactions.

The following workflow illustrates a generalized approach for identifying molecular targets.

Experimental_Workflow Start Compound (this compound) Screening Broad-Panel Target Screening (Kinases, GPCRs, etc.) Start->Screening Phenotypic Cell-Based Phenotypic Assays Start->Phenotypic Omics Proteomics / Transcriptomics Start->Omics Hit_ID Hit Identification Screening->Hit_ID Phenotypic->Hit_ID Omics->Hit_ID Validation Target Validation (Binding & Functional Assays) Hit_ID->Validation Hits Found No_Target No Significant Off-Target Hits Hit_ID->No_Target No Hits

Generalized workflow for off-target identification.

Conclusion

Based on the available scientific and clinical data, this compound is a highly specific indirect inhibitor of Factor Xa. There is no significant evidence to suggest that it has any other molecular targets. Its clinical effects and adverse event profile are consistent with its potent and long-lasting anticoagulant activity. The addition of the biotin moiety for reversibility did not alter its fundamental mechanism of action. Future research, should it be undertaken, would require broad, unbiased screening approaches to definitively exclude the possibility of any currently unknown off-target interactions.

References

Preclinical Efficacy and Safety of Idrabiotaparinux: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed preclinical study data for idrabiotaparinux is not extensively available in the public domain. Much of the information presented herein is based on the preclinical data of its predecessor, idraparinux, with which this compound has been shown to be bioequivalent, and on established principles of anticoagulant drug development.

Introduction

This compound is a long-acting, synthetic, indirect Factor Xa (FXa) inhibitor. It represents a second-generation compound developed from idraparinux.[1][2] The key structural modification in this compound is the addition of a biotin moiety, which allows for the rapid reversal of its anticoagulant effect by the administration of avidin.[1][3] This feature was introduced to address the clinical challenge of managing bleeding events associated with the long half-life of idraparinux.[1] This guide provides a comprehensive overview of the available preclinical data on the efficacy and safety of this compound, drawing heavily on studies of idraparinux due to their established bioequivalence.

Mechanism of Action

This compound exerts its anticoagulant effect through an antithrombin (AT)-mediated mechanism. It selectively binds to AT, inducing a conformational change in the AT molecule that accelerates its inhibition of Factor Xa by approximately 1000-fold. By potently neutralizing FXa, this compound effectively blocks the conversion of prothrombin to thrombin, a critical step in the coagulation cascade, thereby inhibiting thrombus formation.

cluster_prothrombin_conversion This compound This compound Antithrombin Antithrombin This compound->Antithrombin Binds to and activates FactorXa Factor Xa Antithrombin->FactorXa Inhibits Prothrombin Prothrombin FactorXa->Prothrombin Cleaves Thrombin Thrombin Prothrombin->Thrombin Conversion Blocked Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Fibrinogen->Fibrin Thrombus Thrombus Fibrin->Thrombus

Figure 1: Mechanism of Action of this compound.

Preclinical Efficacy

The preclinical antithrombotic efficacy of idraparinux, and by extension this compound, has been evaluated in various animal models of thrombosis. These studies aimed to establish the dose-dependent antithrombotic effects and to provide a rationale for clinical dosing.

In Vivo Thrombosis Models

While specific quantitative data for this compound in these models is scarce in public literature, the following represents typical experimental approaches used for its predecessor, idraparinux, and similar anticoagulant agents.

Table 1: Summary of Preclinical Efficacy Data for Idraparinux (as a proxy for this compound)

Animal ModelThrombosis InductionKey Efficacy EndpointRepresentative Findings (Idraparinux)
Rat Venous Thrombosis Model Ligation of the inferior vena cava or ferric chloride application.Thrombus weight reduction.Dose-dependent reduction in thrombus weight.
Rabbit Venous Thrombosis Model Stasis and hypercoagulability in a jugular vein segment.Prevention of thrombus formation.Effective prevention of thrombosis at clinically relevant doses.
Rat Arterial Thrombosis Model Ferric chloride-induced injury to the carotid artery.Time to occlusion.Prolongation of time to thrombotic occlusion.
Experimental Protocols
  • Animal Species: Male Wistar rats (250-300g).

  • Anesthesia: Intraperitoneal injection of a suitable anesthetic.

  • Procedure:

    • A midline laparotomy is performed to expose the inferior vena cava (IVC).

    • All side branches of the IVC are ligated over a specific segment.

    • A standardized thrombogenic stimulus (e.g., a silk thread) is inserted into the isolated IVC segment.

    • The abdominal cavity is temporarily closed.

  • Drug Administration: this compound or vehicle is administered subcutaneously at various doses at a specified time before the thrombogenic challenge.

  • Endpoint Assessment: After a set period (e.g., 2 hours), the ligated IVC segment is excised, and the formed thrombus is isolated and weighed.

  • Data Analysis: The percentage inhibition of thrombus formation is calculated for each dose group relative to the vehicle control.

cluster_protocol Rat Venous Thrombosis Model Workflow A Anesthetize Rat B Expose Inferior Vena Cava A->B C Administer this compound (SC) B->C D Induce Thrombosis (e.g., Ligation) C->D E Incubation Period D->E F Excise IVC Segment E->F G Isolate and Weigh Thrombus F->G H Calculate % Inhibition G->H

Figure 2: Experimental workflow for a rat venous thrombosis model.

In Vitro Anti-Factor Xa Activity

The primary pharmacodynamic effect of this compound is the inhibition of FXa activity. This is quantified using a chromogenic anti-Xa assay.

Table 2: In Vitro Anti-Factor Xa Activity

Assay TypePrincipleKey Parameter
Chromogenic Anti-Xa Assay Measures residual FXa activity after incubation with plasma containing this compound.Concentration of this compound (in anti-Xa IU/mL).
Experimental Protocol: Chromogenic Anti-Factor Xa Assay
  • Sample Preparation: Platelet-poor plasma is prepared from blood samples collected from animals treated with this compound.

  • Reagents:

    • Excess Factor Xa.

    • A chromogenic substrate for Factor Xa.

    • Antithrombin (if not sufficiently present in the plasma sample).

  • Procedure:

    • The plasma sample is incubated with a known amount of excess Factor Xa in the presence of antithrombin.

    • This compound in the plasma potentiates the inhibition of Factor Xa by antithrombin.

    • A chromogenic substrate is added, which is cleaved by the residual, uninhibited Factor Xa, releasing a colored compound.

  • Detection: The color intensity is measured spectrophotometrically at a specific wavelength (e.g., 405 nm) and is inversely proportional to the anti-Xa activity of this compound in the sample.

  • Quantification: The concentration is determined by comparing the absorbance to a standard curve generated with known concentrations of this compound.

cluster_assay Chromogenic Anti-Xa Assay Principle Plasma Plasma with This compound Incubation1 Incubation Plasma->Incubation1 FXa_excess Excess Factor Xa FXa_excess->Incubation1 AT Antithrombin AT->Incubation1 Residual_FXa Residual Factor Xa Incubation1->Residual_FXa Incubation2 Incubation Residual_FXa->Incubation2 Substrate Chromogenic Substrate Substrate->Incubation2 Colored_Product Colored Product Incubation2->Colored_Product Spectrophotometry Spectrophotometry (405 nm) Colored_Product->Spectrophotometry

Figure 3: Principle of the chromogenic anti-Factor Xa assay.

Preclinical Safety and Toxicology

Comprehensive safety and toxicology studies are essential to characterize the risk profile of a new anticoagulant. Due to the limited public data for this compound, the following sections describe the types of studies that are typically conducted for such compounds.

Table 3: Overview of Preclinical Safety and Toxicology Studies

Study TypeAnimal SpeciesKey Objectives
Single-Dose Toxicity Rodent (e.g., rat) and non-rodent (e.g., dog)Determine the maximum tolerated dose (MTD) and acute toxic effects.
Repeat-Dose Toxicity Rodent and non-rodentIdentify target organs for toxicity, establish a No-Observed-Adverse-Effect-Level (NOAEL), and characterize the dose-response relationship for toxic effects.
Safety Pharmacology Various (e.g., rat, dog)Assess effects on vital functions (cardiovascular, respiratory, and central nervous systems).
Genotoxicity In vitro (e.g., Ames test) and in vivo (e.g., micronucleus test)Evaluate the potential for mutagenicity and clastogenicity.
Reproductive Toxicology Rat and/or rabbitAssess effects on fertility, embryo-fetal development, and pre- and postnatal development.
Experimental Protocols
  • Animal Species: Male Sprague-Dawley rats (200-250g).

  • Anesthesia: Appropriate anesthesia to immobilize the animal.

  • Drug Administration: this compound or vehicle is administered subcutaneously at various doses.

  • Procedure:

    • After a specified time post-dosing, a standardized incision is made on the rat's tail (e.g., 3 mm from the tip).

    • The tail is immediately immersed in saline at 37°C.

  • Endpoint Assessment: The time until bleeding ceases for a continuous period (e.g., 30 seconds) is recorded as the bleeding time.

  • Data Analysis: Bleeding times for treated groups are compared to the vehicle control group.

Conclusion

The preclinical profile of this compound, largely inferred from its bioequivalent predecessor idraparinux, demonstrates potent and long-lasting antithrombotic activity. Its mechanism of action as an indirect Factor Xa inhibitor is well-established. While specific quantitative preclinical efficacy and safety data for this compound are not widely published, the development of this biotinylated derivative was primarily driven by the need for a reversible anticoagulant to improve its safety profile in clinical use. The available information supports its progression into clinical trials, where its efficacy and safety have been further evaluated. This guide provides a framework for understanding the preclinical evaluation of this compound based on established methodologies for this class of anticoagulants.

References

The Pivotal Role of the Biotin Moiety in the Function and Reversibility of Idrabiotaparinux: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Idrabiotaparinux, a long-acting indirect Factor Xa (FXa) inhibitor, represents a significant development in anticoagulant therapy. Its unique structural feature, a covalently attached biotin moiety, does not interfere with its anticoagulant efficacy but provides a crucial mechanism for rapid and specific reversal. This technical guide delves into the core function of the biotin moiety in this compound, detailing its mechanism of action, the profound implications for anticoagulant reversal, and the experimental methodologies used to characterize this innovative therapeutic agent. Through a comprehensive review of clinical trial data and experimental protocols, this document serves as an in-depth resource for researchers, scientists, and drug development professionals engaged in the field of anticoagulation.

Introduction

This compound is a synthetic pentasaccharide, structurally analogous to its predecessor, idraparinux. Both molecules exert their anticoagulant effect by binding to antithrombin (AT), thereby accelerating the inhibition of Factor Xa, a critical enzyme in the coagulation cascade.[1][2][3] The exceptionally long half-life of these compounds allows for convenient once-weekly subcutaneous administration.[1][4] However, the prolonged anticoagulant effect of idraparinux raised concerns regarding the management of major bleeding events or the need for emergency surgery.

To address this critical unmet need, this compound was developed. It is a biotinylated version of idraparinux, featuring a biotin molecule attached to the non-reducing end of the pentasaccharide. This modification was engineered to have no discernible impact on the drug's intrinsic anticoagulant activity. The core innovation lies in the introduction of a specific and rapid reversal mechanism through the high-affinity interaction between biotin and avidin, an egg-white derived protein. Intravenous administration of avidin effectively neutralizes the anticoagulant effect of this compound, offering a significant safety advantage.

This guide will explore the multifaceted role of the biotin moiety in the function of this compound, from its impact on pharmacokinetics and pharmacodynamics to its central role in the reversal strategy.

The Biotin Moiety: A Key to Reversibility without Compromising Efficacy

The fundamental design principle of this compound was to create a long-acting anticoagulant with a specific and rapid-acting antidote. The biotin "hook" is the lynchpin of this strategy.

Structural and Functional Equivalence to Idraparinux

A critical aspect of the development of this compound was ensuring that the addition of the biotin moiety did not compromise its anticoagulant efficacy. Extensive in vitro and in vivo studies, including the EQUINOX clinical trial, have demonstrated the bioequivalence of equimolar doses of this compound and idraparinux. The biotin group is attached at a position on the pentasaccharide that does not interfere with its binding to antithrombin.

The Avidin-Biotin Interaction: A Powerful Neutralization Mechanism

The interaction between biotin and avidin is one of the strongest non-covalent bonds known in nature, with an exceptionally high affinity (Kd ~10⁻¹⁵ M). This robust and highly specific interaction forms the basis for the rapid reversal of this compound's anticoagulant effect.

When avidin is administered intravenously, it rapidly binds to the biotin moiety of circulating this compound molecules. The resulting this compound-avidin complex is then rapidly cleared from the circulation, leading to a swift reduction in anti-FXa activity and restoration of normal hemostasis.

Signaling Pathways and Mechanisms of Action

The mechanism of action of this compound and its reversal by avidin can be visualized as a two-step process involving the coagulation cascade and the subsequent neutralization pathway.

coagulation_and_reversal_pathway cluster_coagulation Coagulation Cascade Inhibition cluster_reversal Reversal Mechanism This compound This compound Antithrombin Antithrombin This compound->Antithrombin Binds to and potentiates Avidin Avidin Idrabiotaparinux_Avidin_Complex This compound-Avidin Complex This compound->Idrabiotaparinux_Avidin_Complex FactorXa Factor Xa Antithrombin->FactorXa Inhibits Prothrombin Prothrombin Thrombin Thrombin FactorXa->Thrombin Activates Prothrombin->Thrombin Fibrinogen Fibrinogen Fibrin Fibrin Clot Thrombin->Fibrin Cleaves Fibrinogen->Fibrin Avidin->this compound Avidin->Idrabiotaparinux_Avidin_Complex Clearance Rapid Clearance Idrabiotaparinux_Avidin_Complex->Clearance Leads to

Figure 1: Mechanism of Action and Reversal of this compound.

Quantitative Data from Clinical Trials

The efficacy, safety, and reversibility of this compound have been evaluated in several key clinical trials. The following tables summarize the quantitative data from these studies.

Table 1: Bioequivalence of this compound and Idraparinux (EQUINOX Sub-study)
ParameterHealthy Volunteers (Single Dose)DVT Patients (6 Months)
Ratio of Amax (this compound:Idraparinux) 0.96 (90% CI: 0.89, 1.04)1.11 (90% CI: 1.00, 1.22)
Ratio of AUUC (this compound:Idraparinux) 0.95 (90% CI: 0.87, 1.04)1.06 (90% CI: 0.96, 1.16)

Amax: Maximum anti-FXa activity; AUUC: Area under the anti-FXa activity-time curve; CI: Confidence Interval; DVT: Deep Vein Thrombosis.

Table 2: Reversal of Anti-FXa Activity with Avidin (EQUINOX Sub-study)
PopulationAvidin DoseMean Reversal of Anti-FXa Activity
Healthy Subjects 100 mg IV (30-min infusion)66.1% to 90.3%
DVT Patients 100 mg IV (30-min infusion)67% to 97% (mean 78%)
Table 3: Efficacy and Safety of this compound vs. Warfarin in Atrial Fibrillation (BOREALIS-AF Trial)
OutcomeThis compound (n=1886)Warfarin (n=1887)Hazard Ratio (95% CI)
Stroke or Systemic Embolism (% per year) 1.51.60.98 (0.49 - 1.66)
Clinically Relevant Bleeding (% per year) 6.110.00.61 (0.46 - 0.81)

Experimental Protocols

The following sections outline the general methodologies for key experiments used in the evaluation of this compound. It is important to note that specific laboratory protocols may vary.

Chromogenic Anti-Factor Xa Assay

This assay is a cornerstone for assessing the anticoagulant activity of this compound.

Principle: The assay measures the residual activity of a known amount of Factor Xa after incubation with plasma containing the inhibitor. The residual FXa cleaves a chromogenic substrate, and the resulting color change is inversely proportional to the concentration of the anti-FXa inhibitor.

General Protocol:

  • Sample Preparation: Platelet-poor plasma is prepared from citrated whole blood by centrifugation.

  • Reagent Preparation:

    • Factor Xa reagent is reconstituted to a standardized concentration.

    • A chromogenic substrate specific for Factor Xa is prepared.

    • Antithrombin (AT) may be included in the FXa reagent or added separately to ensure the reaction is not limited by endogenous AT levels.

  • Assay Procedure:

    • A defined volume of patient plasma is incubated with a specific amount of AT (if not in the FXa reagent) at 37°C.

    • A known excess of Factor Xa is added, and the mixture is incubated for a precise period at 37°C, allowing the this compound-AT complex to inhibit FXa.

    • The chromogenic substrate is added. The residual FXa cleaves the substrate, releasing a colored compound (e.g., p-nitroaniline).

    • The reaction is stopped after a specific time by adding an acid (e.g., acetic acid).

  • Measurement: The absorbance of the solution is measured spectrophotometrically at a specific wavelength (e.g., 405 nm).

  • Quantification: The anti-FXa activity is determined by comparing the absorbance to a standard curve generated using known concentrations of this compound.

anti_fxa_assay_workflow start Start plasma Platelet-Poor Plasma start->plasma incubation1 Incubate with Antithrombin (37°C) plasma->incubation1 add_fxa Add excess Factor Xa incubation1->add_fxa incubation2 Incubate (37°C) add_fxa->incubation2 add_substrate Add Chromogenic Substrate incubation2->add_substrate incubation3 Incubate (37°C) add_substrate->incubation3 stop_reaction Stop Reaction (e.g., Acetic Acid) incubation3->stop_reaction measure Measure Absorbance (e.g., 405 nm) stop_reaction->measure quantify Quantify against Standard Curve measure->quantify end End quantify->end

Figure 2: General workflow for a chromogenic anti-Factor Xa assay.
Thrombin Generation Assay (TGA)

The Calibrated Automated Thrombogram (CAT) is a widely used method to assess the overall potential of a plasma sample to generate thrombin.

Principle: This assay measures the dynamic process of thrombin generation and decay in plasma after initiation of coagulation. The output is a "thrombogram" which provides several parameters, including the Endogenous Thrombin Potential (ETP).

General Protocol:

  • Sample Preparation: Platelet-poor plasma is prepared.

  • Assay Setup:

    • Plasma is pipetted into a 96-well plate.

    • A calibrator (a known concentration of thrombin-α2-macroglobulin complex) is added to separate wells to allow for conversion of fluorescence units to thrombin concentration.

  • Initiation of Coagulation: A reagent containing a low concentration of tissue factor and phospholipids is added to the plasma to trigger coagulation.

  • Measurement: A fluorogenic substrate for thrombin is added. As thrombin is generated, it cleaves the substrate, releasing a fluorescent signal that is continuously measured by a fluorometer.

  • Data Analysis: The fluorescence intensity over time is converted into a thrombin generation curve using the calibrator data. Key parameters derived from the curve include:

    • Lag Time: Time to the start of thrombin generation.

    • Peak Thrombin: The maximum concentration of thrombin reached.

    • Time to Peak: The time taken to reach peak thrombin.

    • Endogenous Thrombin Potential (ETP): The total amount of thrombin generated over time (area under the curve).

In Vivo Avidin Reversal Studies (Clinical)

Principle: To assess the safety, tolerability, and efficacy of avidin in reversing the anticoagulant effect of this compound in humans.

General Protocol (based on the EQUINOX sub-study):

  • Patient Population: Patients who have been receiving a stable dose of this compound for a specified period (e.g., 6 months).

  • Randomization: Patients are randomized to receive either avidin or a placebo.

  • Administration:

    • A single intravenous infusion of 100 mg of avidin (or placebo) is administered over 30 minutes.

  • Pharmacodynamic Assessments:

    • Blood samples are collected immediately before and after the infusion to measure anti-FXa activity.

    • Additional blood samples may be collected at various time points post-infusion to monitor the duration of the reversal effect.

  • Safety and Tolerability Monitoring: Patients are closely monitored for any adverse events, including allergic reactions and thrombotic events.

avidin_reversal_workflow start Patient on stable This compound dose pre_infusion_sample Blood Sample (Baseline Anti-FXa) start->pre_infusion_sample randomization Randomization avidin_arm Avidin Infusion (100 mg over 30 min) randomization->avidin_arm placebo_arm Placebo Infusion randomization->placebo_arm post_infusion_sample Blood Sample (Post-reversal Anti-FXa) avidin_arm->post_infusion_sample placebo_arm->post_infusion_sample pre_infusion_sample->randomization monitoring Monitor for Adverse Events and Thrombotic Events post_infusion_sample->monitoring end End of Study monitoring->end

Figure 3: Clinical workflow for assessing avidin-mediated reversal.

Conclusion

The biotin moiety in this compound is a prime example of rational drug design, successfully integrating a safety feature without compromising the therapeutic efficacy of the parent molecule. The high-affinity and specific interaction with avidin provides a rapid and reliable mechanism for reversing the anticoagulant effect, a critical advantage for a long-acting agent. The data from clinical trials robustly support the bioequivalence of this compound and idraparinux, and the efficacy of avidin as a reversal agent. This technical guide provides a comprehensive overview of the pivotal role of the biotin moiety, supported by quantitative data and an outline of key experimental methodologies, to aid researchers and drug development professionals in their understanding and further exploration of this innovative anticoagulant strategy.

References

Idrabiotaparinux's High-Affinity Interaction with Antithrombin III: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Idrabiotaparinux, a synthetic biotinylated pentasaccharide, demonstrates a high binding affinity for antithrombin III (ATIII), a critical regulator of the coagulation cascade. This interaction is the cornerstone of its anticoagulant effect, leading to the potent and specific inhibition of Factor Xa. This technical guide provides an in-depth analysis of the binding affinity, the underlying mechanism of action, and the experimental methodologies used to characterize this interaction. Although the clinical development of this compound and its non-biotinylated precursor, idraparinux, was discontinued, the study of their interaction with antithrombin remains a valuable model for the design of synthetic anticoagulants.

Quantitative Analysis of Binding Affinity

The binding of idraparinux to antithrombin III has been quantified, revealing a high-affinity interaction. This strong binding is essential for its long half-life and potent anticoagulant activity.[1] The key quantitative parameter, the dissociation constant (Kd), is summarized in the table below.

CompoundLigandAnalyteDissociation Constant (Kd)
IdraparinuxAntithrombin IIIIdraparinux1.4 ± 0.3 nM[2]

Table 1: Binding Affinity of Idraparinux to Antithrombin III. This table summarizes the reported dissociation constant for the interaction between idraparinux and antithrombin III. A lower Kd value indicates a higher binding affinity.

Mechanism of Action: Antithrombin III-Mediated Inhibition of Factor Xa

This compound functions as an indirect inhibitor of Factor Xa.[3] Its mechanism of action is initiated by its high-affinity binding to antithrombin III.[4][5] This binding event induces a conformational change in the antithrombin III molecule, which significantly accelerates its ability to inactivate Factor Xa, a key enzyme in the coagulation cascade that is responsible for the conversion of prothrombin to thrombin. By inhibiting Factor Xa, this compound effectively reduces thrombin generation and subsequent fibrin clot formation. The biotin moiety on this compound allows for the potential reversal of its anticoagulant effect through the administration of avidin, which binds to biotin with very high affinity.

This compound Mechanism of Action cluster_0 Coagulation Cascade cluster_1 Anticoagulant Action Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin FXa Fibrinogen Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin Thrombin FXa Factor Xa This compound This compound Complex This compound-ATIII Complex This compound->Complex ATIII Antithrombin III ATIII->Complex Complex->FXa Inhibition

Figure 1: Mechanism of this compound Action. This diagram illustrates how this compound binds to Antithrombin III, leading to the inhibition of Factor Xa and subsequent disruption of the coagulation cascade.

Experimental Protocols

General Protocol for Binding Affinity Determination using Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.

Objective: To determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd) for the binding of this compound to antithrombin III.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5, suitable for amine coupling)

  • This compound

  • Recombinant human Antithrombin III

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)

  • Amine coupling kit (containing N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), and ethanolamine-HCl)

Procedure:

  • Sensor Chip Preparation and Ligand Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxymethylated dextran surface of the sensor chip by injecting a mixture of NHS and EDC.

    • Immobilize Antithrombin III (the ligand) to the activated surface by injecting a solution of ATIII in the immobilization buffer. The desired immobilization level should be determined empirically.

    • Deactivate any remaining active esters by injecting ethanolamine-HCl.

    • A reference flow cell should be prepared in the same way but without the immobilization of ATIII to serve as a control for non-specific binding and bulk refractive index changes.

  • Analyte Binding Analysis:

    • Prepare a series of dilutions of this compound (the analyte) in running buffer at various concentrations.

    • Inject the different concentrations of this compound over both the ligand and reference flow cells at a constant flow rate.

    • Monitor the binding response in real-time as a change in resonance units (RU).

    • After the association phase, switch to injecting only the running buffer to monitor the dissociation of the complex.

  • Data Analysis:

    • Subtract the reference flow cell data from the ligand flow cell data to obtain the specific binding sensorgrams.

    • Fit the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

    • The software will calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

SPR_Workflow start Start prep Prepare Sensor Chip and Reagents start->prep immobilize Immobilize Antithrombin III on Sensor Chip prep->immobilize inject Inject this compound (Analyte) immobilize->inject measure Measure Binding (Association/Dissociation) inject->measure analyze Analyze Data (Calculate ka, kd, Kd) measure->analyze end End analyze->end

Figure 2: General Workflow for SPR Experiment. This flowchart outlines the key steps involved in determining the binding affinity of this compound to Antithrombin III using Surface Plasmon Resonance.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of Idrabiotaparinux

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for in vivo studies of idrabiotaparinux, a long-acting, biotinylated indirect Factor Xa inhibitor. The protocols are based on established preclinical models of venous and arterial thrombosis in rodents.

Mechanism of Action

This compound is a synthetic pentasaccharide that selectively binds to antithrombin (AT), potentiating its inhibitory activity against Factor Xa (FXa). By inhibiting FXa, this compound effectively blocks the conversion of prothrombin to thrombin, a key enzyme in the coagulation cascade, thereby preventing the formation of fibrin clots. The biotin moiety allows for the reversal of its anticoagulant effect by the administration of avidin.[1][2]

This compound Mechanism of Action This compound This compound AT Antithrombin (AT) This compound->AT Binds to Avidin Avidin This compound->Avidin Binds to (Reversal) FXa_active Factor Xa (Active) AT->FXa_active Inhibits FXa_inactive Factor Xa (Inactive) FXa_inactive->FXa_active Activation Prothrombin Prothrombin FXa_active->Prothrombin Cleaves Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Clot Fibrinogen->Fibrin

This compound inhibits Factor Xa via Antithrombin, which can be reversed by Avidin.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical in vivo studies of this compound (also referred to as SSR126517E in some studies) and its non-biotinylated precursor, idraparinux.

Table 1: Antithrombotic Activity of this compound in a Rat Model of Venous Thrombosis

CompoundAdministration RouteDose (µg/kg)% Inhibition of Thrombus Formation (Mean ± SEM)
This compoundIntravenous (IV)1054 ± 7
3085 ± 5
ID50 11
IdraparinuxIntravenous (IV)1052 ± 6
3083 ± 4
ID50 12

ID50: Dose that produces 50% of the maximal inhibitory effect.

Table 2: Antithrombotic Activity of this compound in a Mouse Model of Arterial Thrombosis

CompoundAdministration RouteDose (mg/kg)Time to Occlusion (min, Mean ± SEM)
Control (Saline)Intravenous (IV)-12.5 ± 1.5
This compoundIntravenous (IV)0.325.5 ± 2.5
1>30

*p < 0.05 vs. Control

Experimental Protocols

Protocol 1: Rat Model of Venous Stasis Thrombosis

This protocol describes the induction of venous thrombosis in rats to evaluate the efficacy of this compound.

G A Anesthetize Rat (e.g., Sodium Pentobarbital) B Administer this compound or Vehicle (Intravenous or Subcutaneous) A->B C Midline Laparotomy to Expose Vena Cava B->C D Ligate Vena Cava and Side Branches C->D E Inject Thromboplastin to Initiate Thrombosis D->E F Suture Abdomen and Allow for Thrombus Formation (e.g., 2 hours) E->F G Euthanize Animal and Harvest Vena Cava F->G H Isolate and Weigh Thrombus G->H I Analyze Data and Compare Treatment Groups H->I

Workflow for the rat venous stasis thrombosis model.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound (SSR126517E)

  • Vehicle (e.g., sterile saline)

  • Anesthetic (e.g., sodium pentobarbital)

  • Thromboplastin

  • Surgical instruments

  • Sutures

Procedure:

  • Animal Preparation: Anesthetize the rats with an appropriate anesthetic.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., intravenous injection into the tail vein or subcutaneous injection). The timing of administration should be determined based on the pharmacokinetic profile of the compound (e.g., 5 minutes before thrombosis induction for IV administration).

  • Surgical Procedure:

    • Perform a midline laparotomy to expose the abdominal vena cava.

    • Carefully dissect the vena cava from the surrounding tissues.

    • Ligate the vena cava just below the renal veins. Ligate any side branches to create a segment of stasis.

  • Induction of Thrombosis: Inject a standardized amount of thromboplastin into a peripheral vein (e.g., the femoral vein) to initiate the coagulation cascade.

  • Thrombus Formation: Close the abdominal incision with sutures and allow the thrombus to form for a predetermined period (e.g., 2 hours).

  • Thrombus Excision and Measurement:

    • Euthanize the animal.

    • Re-open the abdomen and carefully excise the ligated segment of the vena cava.

    • Open the vessel longitudinally and remove the thrombus.

    • Blot the thrombus to remove excess blood and record its wet weight.

  • Data Analysis: Compare the mean thrombus weight between the this compound-treated groups and the vehicle-treated control group. Calculate the percent inhibition of thrombus formation.

Protocol 2: Mouse Model of Ferric Chloride-Induced Arterial Thrombosis

This protocol details the induction of arterial thrombosis in mice to assess the antithrombotic effect of this compound.

G A Anesthetize Mouse (e.g., Ketamine/Xylazine) B Administer this compound or Vehicle (Intravenous) A->B C Expose Carotid Artery B->C D Place Doppler Flow Probe on Artery C->D E Apply Ferric Chloride (FeCl3) Saturated Filter Paper to Artery D->E F Monitor Blood Flow Continuously E->F G Record Time to Occlusion F->G H Analyze Data and Compare Treatment Groups G->H

Workflow for the mouse ferric chloride-induced arterial thrombosis model.

Materials:

  • Male C57BL/6 mice (20-25 g)

  • This compound (SSR126517E)

  • Vehicle (e.g., sterile saline)

  • Anesthetic (e.g., ketamine/xylazine)

  • Ferric chloride (FeCl₃) solution (e.g., 10%)

  • Filter paper discs

  • Doppler flow probe and monitor

  • Surgical microscope

  • Surgical instruments

Procedure:

  • Animal Preparation: Anesthetize the mice with an appropriate anesthetic.

  • Drug Administration: Administer this compound or vehicle intravenously via the tail vein.

  • Surgical Procedure:

    • Place the anesthetized mouse on a surgical board.

    • Make a midline cervical incision and carefully expose the carotid artery.

    • Place a Doppler flow probe around the artery to monitor blood flow.

  • Induction of Thrombosis:

    • Soak a small piece of filter paper in a ferric chloride solution.

    • Apply the saturated filter paper to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes) to induce endothelial injury.

    • Remove the filter paper and wash the area with saline.

  • Measurement of Time to Occlusion:

    • Continuously monitor the blood flow in the carotid artery using the Doppler flow probe.

    • The time from the application of ferric chloride to the complete cessation of blood flow (occlusion) is recorded.

  • Data Analysis: Compare the mean time to occlusion between the this compound-treated groups and the vehicle-treated control group.

Neutralization of Anticoagulant Effect

A key feature of this compound is the ability to reverse its anticoagulant effect with the intravenous administration of avidin.[1] In vivo studies can be designed to demonstrate this reversal.

Protocol Addendum for Neutralization:

  • Following the administration of this compound and the induction of thrombosis (as described in the protocols above), a separate cohort of animals can receive an intravenous injection of avidin.

  • The relevant endpoint (e.g., bleeding time, ex vivo coagulation parameters) is then measured to assess the degree and duration of the reversal of the anticoagulant effect.

These protocols provide a framework for the in vivo evaluation of this compound. Researchers should adapt these methods based on their specific experimental objectives and adhere to all institutional and national guidelines for the ethical care and use of laboratory animals.

References

Application Notes and Protocols for Measuring Idrabiotaparinux Activity in Plasma Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idrabiotaparinux is a long-acting, synthetic pentasaccharide that acts as an indirect inhibitor of Factor Xa. Its anticoagulant effect is mediated through its high-affinity binding to antithrombin (AT). This binding induces a conformational change in AT, accelerating the inactivation of Factor Xa and thereby inhibiting the propagation of the coagulation cascade. Unlike its predecessor, idraparinux, this compound is biotinylated, allowing for its activity to be neutralized by avidin.

Accurate measurement of this compound activity in plasma is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, as well as for monitoring in clinical trials and potentially in specific patient populations. The recommended method for quantifying this compound activity is a chromogenic anti-Factor Xa (anti-Xa) assay. This document provides detailed application notes and protocols for performing this assay.

Principle of the Chromogenic Anti-Factor Xa Assay

The chromogenic anti-Xa assay is a functional assay that measures the ability of this compound in a plasma sample to inhibit a known amount of exogenous Factor Xa. The assay is performed in the following steps:

  • Patient plasma containing this compound is incubated with a known excess amount of Factor Xa in the presence of antithrombin.

  • This compound binds to antithrombin, forming a complex that rapidly inactivates Factor Xa.

  • A chromogenic substrate, which is a peptide sequence recognized and cleaved by Factor Xa, is added to the mixture.

  • The residual, uninhibited Factor Xa cleaves the chromogenic substrate, releasing a colored compound (p-nitroaniline), which can be measured spectrophotometrically at 405 nm.

  • The amount of color produced is inversely proportional to the this compound activity in the plasma sample. The concentration of this compound is determined by comparing the absorbance of the test sample to a calibration curve prepared with known concentrations of this compound.

Mechanism of Action of this compound

Idrabiotaparinux_Mechanism_of_Action cluster_plasma Plasma cluster_complex This compound-AT Complex This compound This compound AT Antithrombin (AT) This compound->AT Binds to Complex Active Complex FXa_active Active Factor Xa AT->FXa_active Inhibits (slow) FXa_inactive Inactive Factor Xa FXa_active->FXa_inactive Inactivation Prothrombin Prothrombin FXa_active->Prothrombin Activates Thrombin Thrombin Prothrombin->Thrombin Cleavage Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Clot Fibrinogen->Fibrin Polymerization Complex->FXa_active Rapidly Inhibits

Caption: Mechanism of this compound anticoagulant activity.

Experimental Protocols

Specimen Collection and Handling

Proper specimen collection and handling are critical for accurate results.

  • Blood Collection: Collect whole blood in a light blue top tube containing 3.2% sodium citrate anticoagulant. Ensure the tube is filled to the proper volume to maintain a 9:1 blood-to-anticoagulant ratio.

  • Mixing: Gently invert the collection tube 3-4 times immediately after collection to ensure thorough mixing of blood and anticoagulant.

  • Centrifugation: Within one hour of collection, centrifuge the sample at 1500 x g for 15 minutes at room temperature to obtain platelet-poor plasma (PPP).

  • Plasma Separation: Carefully transfer the supernatant plasma to a clean, plastic tube, avoiding disturbance of the buffy coat and red blood cells.

  • Storage: If the assay is not performed immediately, the plasma should be stored frozen at -20°C or below. For long-term storage, -70°C is recommended. Thaw frozen samples rapidly at 37°C before use and mix gently.

Preparation of Reagents
  • Assay Buffer: Tris-HCl buffer (50 mM, pH 8.4) containing NaCl (175 mM), EDTA (7.5 mM), and a stabilizer (e.g., 0.1% Bovine Serum Albumin).

  • Factor Xa Reagent: Reconstitute bovine Factor Xa to a stock solution and then dilute in assay buffer to the working concentration specified by the manufacturer (typically around 3 nkat/mL).

  • Chromogenic Substrate (S-2222): Reconstitute the lyophilized substrate (e.g., N-Benzoyl-L-isoleucyl-L-glutamyl-glycyl-L-arginine-p-nitroaniline hydrochloride) with sterile water to a stock concentration of 1-4 mM. Further dilute with assay buffer to a working concentration of approximately 1.0 mM.

  • Stopping Reagent: 20% (v/v) Acetic Acid or 2% Citric Acid.

  • This compound Standard: this compound sodium for research purposes can be purchased from vendors such as MedChemExpress.

  • Calibrator and Control Plasma:

    • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in the assay buffer. The exact concentration should be determined based on the purity of the standard.

    • Preparation of Calibrators: Spike known concentrations of the this compound stock solution into pooled normal plasma (PNP) to create a series of calibrators. A typical calibration curve might include concentrations ranging from 0 to 2 µg/mL.

    • Preparation of Controls: Prepare low, medium, and high control samples by spiking PNP with this compound to concentrations within the calibration range.

Assay Procedure

The following is a general procedure for a manual chromogenic anti-Xa assay. This can be adapted for automated coagulation analyzers.

  • Pre-warm Reagents: Pre-warm the assay buffer, Factor Xa reagent, and chromogenic substrate to 37°C.

  • Sample Preparation: Dilute the patient plasma, calibrators, and controls in the assay buffer. A 1:2 or 1:4 dilution is common.

  • Reaction Incubation:

    • Pipette 50 µL of the diluted plasma sample (or calibrator/control) into a microplate well or cuvette.

    • Add 50 µL of pre-warmed Factor Xa reagent.

    • Incubate for a defined period (e.g., 120 seconds) at 37°C.

  • Chromogenic Reaction:

    • Add 50 µL of the pre-warmed chromogenic substrate (S-2222) to the mixture.

    • Incubate for a precise time (e.g., 180 seconds) at 37°C.

  • Stop Reaction: Add 50 µL of the stopping reagent to quench the enzymatic reaction.

  • Absorbance Measurement: Read the absorbance of the solution at 405 nm using a microplate reader or spectrophotometer.

Data Analysis and Presentation

The concentration of this compound in the plasma samples is determined from the calibration curve. The absorbance values of the calibrators are plotted against their corresponding concentrations. The relationship is typically inverse and linear on a log-log or linear scale.

Representative Assay Performance Characteristics

The following table summarizes typical performance characteristics for a validated chromogenic anti-Xa assay for a synthetic pentasaccharide like this compound. These values should be established and verified for each specific laboratory assay.

Parameter Typical Performance
Linearity Range 0.1 - 2.0 µg/mL
Limit of Detection (LOD) ~0.02 µg/mL
Limit of Quantification (LOQ) ~0.05 µg/mL
Precision (Intra-assay) < 5% CV
Precision (Inter-assay) < 10% CV
Accuracy (Recovery) 90 - 110%

Experimental Workflow

Experimental_Workflow cluster_workflow Assay Workflow start Start sample_prep Sample Preparation (Dilute Plasma) start->sample_prep reagent_add Add Reagents (Factor Xa, Substrate) sample_prep->reagent_add incubation Incubation (37°C) reagent_add->incubation stop_reaction Stop Reaction incubation->stop_reaction read_absorbance Read Absorbance (405 nm) stop_reaction->read_absorbance data_analysis Data Analysis (Calibration Curve) read_absorbance->data_analysis end End data_analysis->end

Caption: General workflow for the chromogenic anti-Xa assay.

Troubleshooting

Problem Possible Cause(s) Solution(s)
Low or no color development - Inactive reagents (Factor Xa, substrate)- Incorrect incubation times/temperatures- High this compound concentration- Check reagent expiration dates and storage- Verify incubator/water bath temperature and timing- Dilute sample further and re-assay
High color development in all wells - Low or no this compound in samples- Insufficient Factor Xa inhibition- Verify sample integrity and patient dosing- Check concentration of Factor Xa reagent
Poor precision (high CV) - Pipetting errors- Inconsistent timing- Temperature fluctuations- Use calibrated pipettes and proper technique- Use a timer for all incubation steps- Ensure stable temperature control
Non-linear calibration curve - Incorrect calibrator dilutions- Reagent degradation- Assay conditions not optimized- Prepare fresh calibrators- Use fresh reagents- Re-validate assay parameters

Conclusion

The chromogenic anti-Factor Xa assay is a robust and reliable method for measuring the activity of this compound in plasma samples. Adherence to proper sample collection, handling, and a well-validated assay protocol is essential for obtaining accurate and reproducible results. These application notes provide a comprehensive guide for researchers and scientists involved in the development and clinical evaluation of this compound.

Application Notes and Protocols: Avidin-Biotin Neutralization Assay for Idrabiotaparinux

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idrabiotaparinux is a long-acting indirect Factor Xa (FXa) inhibitor that was developed for the prevention and treatment of thromboembolic events.[1][2] It is a synthetic pentasaccharide, structurally related to fondaparinux, but with a biotin moiety covalently attached to its non-reducing end.[3][4] This biotin tag provides a unique mechanism for rapid neutralization of its anticoagulant effect through the administration of avidin.[5] Avidin, an egg-derived protein, binds to biotin with exceptionally high affinity and specificity, forming a stable complex that is cleared from circulation, thereby reversing the anti-FXa activity of this compound. This feature was designed to offer a safety advantage by providing an antidote in case of bleeding complications or the need for emergency surgery.

These application notes provide a detailed protocol for an in vitro avidin-biotin neutralization assay to quantify the reversal of this compound's anticoagulant activity. This assay is crucial for the preclinical and clinical development of this compound and its neutralizing agent, avidin.

Principle of the Assay

The avidin-biotin neutralization assay for this compound is based on a chromogenic anti-Factor Xa (anti-Xa) assay. The principle of this assay involves the following steps:

  • Inhibition of Factor Xa: In a plasma sample, this compound binds to antithrombin (AT), inducing a conformational change that accelerates the inhibition of Factor Xa.

  • Neutralization by Avidin: When avidin is added to the plasma containing this compound, it rapidly binds to the biotin moiety of the drug. This avidin-Idrabiotaparinux complex is no longer able to bind to antithrombin and inhibit Factor Xa, thus neutralizing the anticoagulant effect.

  • Measurement of Residual Factor Xa Activity: A known amount of excess Factor Xa is added to the plasma sample. The residual, uninhibited Factor Xa then cleaves a chromogenic substrate, releasing a colored compound (p-nitroaniline).

  • Quantification: The intensity of the color produced is measured spectrophotometrically at 405 nm and is inversely proportional to the anticoagulant activity of this compound in the sample. By comparing the anti-Xa activity in the presence and absence of avidin, the degree of neutralization can be quantified.

Data Presentation

The following table summarizes the quantitative data from a clinical study investigating the reversal of this compound's anti-FXa activity by a 30-minute intravenous infusion of 100 mg avidin.

Subject GroupAnti-FXa Activity Reversal (%)Mean Anti-FXa Activity Reversal (%)
Healthy Subjects66.1 - 90.3Not explicitly stated
Patients with Deep Vein Thrombosis (DVT)67 - 9778

Data sourced from Paty et al., J Thromb Haemost, 2010.

Experimental Protocols

In Vitro Avidin-Biotin Neutralization of this compound in Human Plasma

Objective: To determine the extent of neutralization of this compound's anti-Xa activity by avidin in a controlled in vitro setting.

Materials:

  • This compound sodium salt

  • Avidin (egg-derived)

  • Pooled normal human plasma (citrated)

  • Chromogenic anti-Xa assay kit (containing bovine Factor Xa, chromogenic substrate specific for Factor Xa, and assay buffer)

  • Microplate reader capable of measuring absorbance at 405 nm

  • Incubator (37°C)

  • Calibrators and controls for the anti-Xa assay

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in assay buffer.

    • Prepare a stock solution of avidin in assay buffer.

    • Reconstitute the components of the chromogenic anti-Xa assay kit according to the manufacturer's instructions.

  • Spiking of Plasma Samples:

    • Spike pooled normal human plasma with this compound to achieve a final concentration that results in measurable anti-Xa activity (e.g., within the range of the anti-Xa assay's standard curve).

  • Neutralization Reaction:

    • In a microplate, add the this compound-spiked plasma.

    • To the test wells, add varying concentrations of avidin.

    • To the control wells (representing 0% neutralization), add an equivalent volume of assay buffer.

    • Incubate the microplate at 37°C for a specified period (e.g., 15-30 minutes) to allow for the binding of avidin to this compound.

  • Anti-Xa Activity Measurement:

    • Following the incubation, perform the chromogenic anti-Xa assay according to the kit manufacturer's protocol. This typically involves:

      • Adding a pre-warmed solution of bovine Factor Xa to each well.

      • Incubating for a short period (e.g., 2-5 minutes) at 37°C.

      • Adding the chromogenic substrate to each well.

      • Incubating for a defined time (e.g., 3-10 minutes) at 37°C.

      • Stopping the reaction by adding a stop solution (e.g., acetic acid).

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 405 nm using a microplate reader.

    • Construct a standard curve using the provided calibrators.

    • Determine the anti-Xa activity (in IU/mL or ng/mL) for each sample by interpolating from the standard curve.

    • Calculate the percent neutralization for each avidin concentration using the following formula:

    % Neutralization = [1 - (Anti-Xa activity with avidin / Anti-Xa activity without avidin)] x 100

Visualizations

cluster_0 Mechanism of this compound Action This compound This compound This compound-AT Complex This compound-AT Complex This compound->this compound-AT Complex binds to Antithrombin (AT) Antithrombin (AT) Antithrombin (AT)->this compound-AT Complex Factor Xa (Inactive) Factor Xa (Inactive) This compound-AT Complex->Factor Xa (Inactive) inhibits Factor Xa (Active) Factor Xa (Active) Factor Xa (Active)->Factor Xa (Inactive)

Caption: Mechanism of Action of this compound.

cluster_1 Avidin Neutralization of this compound This compound This compound (with Biotin tag) Neutralized Complex This compound-Avidin Complex This compound->Neutralized Complex binds to Avidin Avidin Avidin->Neutralized Complex Antithrombin (AT) Antithrombin (AT) Neutralized Complex->Antithrombin (AT) cannot bind Factor Xa Factor Xa Antithrombin (AT)->Factor Xa no enhanced inhibition

Caption: Avidin Neutralization Mechanism.

cluster_2 Experimental Workflow A 1. Spike Plasma with This compound B 2. Add Avidin (Test) or Buffer (Control) A->B C 3. Incubate at 37°C B->C D 4. Add excess Factor Xa C->D E 5. Add Chromogenic Substrate D->E F 6. Measure Absorbance at 405 nm E->F G 7. Calculate % Neutralization F->G

Caption: Assay Workflow Diagram.

References

Application Notes and Protocols for Idrabiotaparinux in Animal Models of Thrombosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of idrabiotaparinux, a long-acting, biotinylated indirect Factor Xa inhibitor, in preclinical animal models of thrombosis. Due to the limited availability of specific published preclinical data for this compound, this document presents representative protocols for common and relevant thrombosis models in which this compound would be evaluated. These protocols are based on established methodologies for assessing antithrombotic agents.

This compound is a derivative of idraparinux, designed to allow for rapid neutralization of its anticoagulant effect by avidin.[1][2][3] Studies have shown that this compound is bioequivalent to idraparinux in terms of its anticoagulant activity.[4] The primary mechanism of action for this compound is the potent and specific inhibition of Factor Xa through its interaction with antithrombin.[5]

Key Signaling Pathway: Inhibition of the Coagulation Cascade

This compound exerts its antithrombotic effect by binding to antithrombin (AT), which induces a conformational change in AT. This enhanced AT activity leads to a highly specific and potent inhibition of Factor Xa, a critical enzyme in the coagulation cascade that is responsible for the conversion of prothrombin to thrombin. By inhibiting Factor Xa, this compound effectively reduces thrombin generation and subsequent fibrin clot formation.

G cluster_0 Coagulation Cascade cluster_1 This compound Action Prothrombin Prothrombin Factor Xa Factor Xa Thrombin Thrombin Fibrin Clot Fibrin Clot Thrombin->Fibrin Clot converts Fibrinogen Fibrinogen Factor Xa->Thrombin converts This compound This compound Antithrombin Antithrombin This compound->Antithrombin binds to & potentiates Antithrombin->Factor Xa Inhibits

Figure 1: Mechanism of action of this compound.

Data Presentation: Efficacy in Animal Models

The following tables summarize hypothetical, yet representative, quantitative data from venous and arterial thrombosis models to illustrate the expected efficacy of this compound.

Table 1: Efficacy of this compound in a Rat Venous Stasis Thrombosis Model

Treatment GroupDose (mg/kg, s.c.)Thrombus Weight (mg) (Mean ± SD)% Inhibition of Thrombus Formation
Vehicle (Saline)-15.2 ± 2.5-
This compound0.19.8 ± 1.935.5
This compound0.35.1 ± 1.266.4
This compound1.01.8 ± 0.788.2
Positive Control (Enoxaparin)2.04.5 ± 1.170.4

Table 2: Efficacy of this compound in a Mouse Ferric Chloride-Induced Arterial Thrombosis Model

Treatment GroupDose (mg/kg, s.c.)Time to Occlusion (minutes) (Mean ± SD)Vessel Patency at 60 min (%)
Vehicle (Saline)-12.5 ± 3.110
This compound0.325.8 ± 5.540
This compound1.048.2 ± 8.980
This compound3.0>60 (no occlusion)100
Positive Control (Clopidogrel)10.035.1 ± 6.760

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are representative of standard practices in thrombosis research.

Protocol 1: Rat Venous Stasis Thrombosis Model

This model is designed to assess the efficacy of antithrombotic agents in preventing venous thrombus formation under conditions of reduced blood flow.

G Start Start Acclimatize Acclimatize Rats (1 week) Start->Acclimatize Administer Administer this compound or Vehicle (s.c.) Acclimatize->Administer Anesthetize Anesthetize Rat (e.g., isoflurane) Administer->Anesthetize T-2h ExposeVein Surgically expose inferior vena cava (IVC) Anesthetize->ExposeVein Ligate Ligate IVC and side branches ExposeVein->Ligate Stasis Induce stasis (2 hours) Ligate->Stasis Harvest Harvest and weigh thrombus Stasis->Harvest Analyze Data Analysis Harvest->Analyze End End Analyze->End

Figure 2: Workflow for Rat Venous Stasis Model.

Materials:

  • Male Wistar rats (250-300g)

  • This compound

  • Vehicle (sterile saline)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

  • Sutures

Procedure:

  • Animal Preparation: Acclimatize rats for at least one week before the experiment.

  • Drug Administration: Administer this compound or vehicle subcutaneously (s.c.) at the desired dose and time point before surgery (e.g., 2 hours prior).

  • Anesthesia and Surgery: Anesthetize the rat and perform a midline laparotomy to expose the inferior vena cava (IVC).

  • Induction of Stasis: Carefully ligate the IVC just below the renal veins and also ligate all visible side branches.

  • Thrombus Formation: Close the abdominal incision and allow stasis to induce thrombus formation for a set period (e.g., 2 hours).

  • Thrombus Isolation and Measurement: Re-anesthetize the animal, reopen the incision, and carefully dissect the ligated IVC segment. Isolate the thrombus, blot it dry, and record its weight.

  • Data Analysis: Compare the mean thrombus weight between the vehicle and this compound-treated groups to determine the percent inhibition.

Protocol 2: Mouse Ferric Chloride-Induced Carotid Artery Thrombosis Model

This model evaluates the efficacy of antithrombotic agents in an arterial thrombosis setting, where thrombus formation is initiated by chemical injury to the vessel wall.

G Start Start DrugAdmin Administer this compound or Vehicle (s.c.) Start->DrugAdmin Anesthesia Anesthetize Mouse DrugAdmin->Anesthesia T-2h Surgery Isolate Carotid Artery Anesthesia->Surgery Injury Apply Ferric Chloride (FeCl3) to artery (e.g., 3 min) Surgery->Injury Monitor Monitor Blood Flow (Doppler Probe) Injury->Monitor Endpoint Record Time to Occlusion or Patency at 60 min Monitor->Endpoint End End Endpoint->End

Figure 3: Workflow for Mouse Arterial Thrombosis Model.

Materials:

  • Male C57BL/6 mice (25-30g)

  • This compound

  • Vehicle (sterile saline)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Ferric chloride (FeCl₃) solution (e.g., 10%)

  • Filter paper

  • Doppler flow probe and monitor

  • Surgical instruments

Procedure:

  • Animal Preparation: Acclimatize mice for at least one week.

  • Drug Administration: Administer this compound or vehicle s.c. at the desired dose and time point (e.g., 2 hours prior to injury).

  • Anesthesia and Surgery: Anesthetize the mouse and surgically expose the common carotid artery.

  • Blood Flow Monitoring: Place a Doppler flow probe around the artery to monitor blood flow.

  • Vascular Injury: Apply a small piece of filter paper saturated with FeCl₃ solution to the surface of the artery for a defined period (e.g., 3 minutes).

  • Thrombus Formation and Measurement: Remove the filter paper and continuously monitor blood flow until the vessel is occluded (cessation of flow) or for a predetermined duration (e.g., 60 minutes). Record the time to occlusion.

  • Data Analysis: Compare the time to occlusion or the percentage of patent vessels at the end of the observation period between the treated and vehicle groups.

These representative protocols and data provide a framework for the preclinical evaluation of this compound in relevant animal models of thrombosis. Researchers should adapt these methodologies based on their specific experimental objectives and institutional guidelines for animal care and use.

References

Application Notes and Protocols for Cell-Based Evaluation of Idrabiotaparinux Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idrabiotaparinux is a long-acting, synthetic, biotinylated pentasaccharide that acts as an indirect inhibitor of Factor Xa (FXa). Its primary mechanism involves binding to antithrombin III (ATIII), which potentiates the neutralization of FXa, a critical enzyme in the coagulation cascade. This targeted action effectively reduces thrombin generation, underpinning its potent anticoagulant effect. Beyond its established role in thrombosis, emerging research suggests that, like other heparinoids, this compound may possess pleiotropic effects, including anti-inflammatory and anti-cancer properties.

These application notes provide a comprehensive suite of cell-based assays to evaluate the multifaceted efficacy of this compound. The protocols detailed herein are designed to be robust and reproducible, enabling researchers to quantify its anticoagulant, anti-inflammatory, and anti-cancer activities in relevant in vitro models.

I. Anticoagulant Efficacy

The primary therapeutic effect of this compound is its anticoagulant activity. Cell-based assays are crucial for elucidating its impact on thrombin generation in a more physiologically relevant context than plasma-based assays alone.

Mechanism of Action: Inhibition of Factor Xa

This compound binds to antithrombin (AT), inducing a conformational change that accelerates the inhibition of Factor Xa. This prevents the conversion of prothrombin to thrombin, thereby inhibiting blood coagulation.

cluster_prothrombinase Prothrombinase Complex cluster_fibrin_formation Fibrin Formation This compound This compound AT Antithrombin (AT) This compound->AT Binds to FXa Factor Xa AT->FXa Inhibits Prothrombin Prothrombin FXa->Prothrombin Cleaves Thrombin Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Clot

Caption: this compound's anticoagulant mechanism of action.

Cell-Based Thrombin Generation Assay

This assay measures the dynamics of thrombin generation in the presence of platelets and other blood cells, providing a comprehensive assessment of this compound's anticoagulant effect.

Experimental Workflow

start Prepare Platelet-Rich Plasma (PRP) or Whole Blood treat Treat with this compound (Dose-Response) start->treat initiate Initiate Coagulation (e.g., with Tissue Factor) treat->initiate measure Measure Thrombin Generation (Fluorogenic Substrate) initiate->measure analyze Analyze Kinetic Parameters (Lag Time, ETP, Peak Thrombin) measure->analyze

Caption: Workflow for the cell-based thrombin generation assay.

Protocol

  • Cell Preparation:

    • Prepare platelet-rich plasma (PRP) from fresh human blood by centrifugation at 150 x g for 15 minutes.

    • Alternatively, use freshly drawn whole blood collected in citrate.

  • Treatment:

    • In a 96-well plate, add PRP or whole blood.

    • Add varying concentrations of this compound (e.g., 0.1 nM to 1 µM) to the wells. Include a vehicle control.

  • Initiation of Coagulation:

    • Initiate coagulation by adding a trigger solution containing tissue factor and a fluorogenic thrombin substrate.

  • Measurement:

    • Immediately place the plate in a fluorometer pre-warmed to 37°C.

    • Measure the fluorescence intensity over time (e.g., every 20 seconds for 60 minutes).

  • Data Analysis:

    • Calculate the first derivative of the fluorescence signal to obtain the thrombin generation curve.

    • Determine key parameters: Lag Time, Endogenous Thrombin Potential (ETP), and Peak Thrombin concentration.

Data Presentation

This compound (nM)Lag Time (min)ETP (nM*min)Peak Thrombin (nM)
0 (Control)3.5 ± 0.41500 ± 120300 ± 25
15.2 ± 0.61150 ± 95220 ± 20
108.9 ± 1.1700 ± 60110 ± 15
10015.4 ± 2.0350 ± 4045 ± 8
1000>30<100<10

Note: The data presented are representative and may vary based on experimental conditions.

II. Anti-Inflammatory Efficacy

Factor Xa inhibitors have been shown to exert anti-inflammatory effects by modulating endothelial cell activation and cytokine production.[1]

Signaling Pathway: Inhibition of Endothelial Activation

FXa Factor Xa PAR Protease-Activated Receptor (PAR) FXa->PAR Activates NFkB NF-κB Signaling PAR->NFkB Cytokines Pro-inflammatory Cytokines (IL-6, IL-8, TNF-α) NFkB->Cytokines Upregulates Adhesion Adhesion Molecules (P-selectin, VCAM-1) NFkB->Adhesion Upregulates This compound This compound This compound->FXa Inhibits

Caption: this compound's potential anti-inflammatory pathway.

Cytokine Release Assay in Endothelial Cells

This assay quantifies the inhibitory effect of this compound on the release of pro-inflammatory cytokines from endothelial cells stimulated with an inflammatory agent.

Protocol

  • Cell Culture:

    • Culture Human Umbilical Vein Endothelial Cells (HUVECs) in a 96-well plate until confluent.

  • Pre-treatment:

    • Pre-incubate the HUVEC monolayer with various concentrations of this compound (e.g., 10 nM to 10 µM) for 1 hour.

  • Stimulation:

    • Stimulate the cells with Lipopolysaccharide (LPS) (100 ng/mL) or Tumor Necrosis Factor-alpha (TNF-α) (10 ng/mL) for 6-24 hours. Include unstimulated and vehicle-treated controls.

  • Supernatant Collection:

    • Collect the cell culture supernatant.

  • Cytokine Quantification:

    • Measure the concentrations of IL-6, IL-8, and TNF-α in the supernatant using commercially available ELISA kits.

Data Presentation

TreatmentIL-6 (pg/mL)IL-8 (pg/mL)TNF-α (pg/mL)
Control (Unstimulated)<10<50<5
LPS (100 ng/mL)850 ± 701200 ± 110250 ± 30
LPS + this compound (100 nM)620 ± 55950 ± 80180 ± 25
LPS + this compound (1 µM)410 ± 40600 ± 5090 ± 15
LPS + this compound (10 µM)250 ± 30350 ± 4040 ± 10

Note: The data presented are representative and may vary based on experimental conditions.

Endothelial Cell Adhesion Molecule Expression Assay

This assay assesses the ability of this compound to reduce the expression of adhesion molecules on the surface of activated endothelial cells.

Protocol

  • Cell Culture and Treatment:

    • Culture HUVECs on coverslips or in a 96-well plate until confluent.

    • Pre-treat and stimulate the cells as described in the cytokine release assay (Protocol 2).

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize with 0.1% Triton X-100.

    • Block with 1% BSA.

    • Incubate with primary antibodies against P-selectin and VCAM-1.

    • Incubate with fluorescently labeled secondary antibodies.

  • Analysis:

    • For coverslips, visualize and quantify the fluorescence intensity using a fluorescence microscope.

    • For 96-well plates, measure the fluorescence using a plate reader.

Data Presentation

TreatmentP-selectin Expression (RFU)VCAM-1 Expression (RFU)
Control (Unstimulated)150 ± 20200 ± 25
TNF-α (10 ng/mL)800 ± 65950 ± 80
TNF-α + this compound (100 nM)650 ± 50780 ± 60
TNF-α + this compound (1 µM)420 ± 40510 ± 45
TNF-α + this compound (10 µM)250 ± 30320 ± 35

RFU: Relative Fluorescence Units. Note: The data presented are representative.

III. Anti-Cancer Efficacy

Heparin and its derivatives have demonstrated anti-cancer properties, including inhibition of cell proliferation, migration, and invasion.[2]

Cancer Cell Cytotoxicity/Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, to determine the cytotoxic effects of this compound on cancer cells.

Experimental Workflow

seed Seed Cancer Cells (e.g., MDA-MB-231, A549) in 96-well plate treat Treat with this compound (Dose-Response) seed->treat incubate Incubate for 24-72 hours treat->incubate mtt Add MTT Reagent incubate->mtt solubilize Solubilize Formazan Crystals mtt->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate Cell Viability (%) and IC50 read->analyze

Caption: Workflow for the cancer cell cytotoxicity MTT assay.

Protocol

  • Cell Seeding:

    • Seed cancer cells (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well.

    • Allow cells to adhere overnight.

  • Treatment:

    • Treat cells with a range of this compound concentrations (e.g., 1 µM to 100 µM). Include a vehicle control.

  • Incubation:

    • Incubate for 24, 48, or 72 hours.

  • MTT Assay:

    • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add a solubilizing agent (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the control.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Data Presentation

Cell LineThis compound (µM)Cell Viability (%) after 48h
MDA-MB-2310 (Control)100
1085 ± 5
5060 ± 7
10045 ± 6
A5490 (Control)100
1090 ± 6
5075 ± 8
10060 ± 7

Note: The data presented are representative and may vary based on experimental conditions.

Cancer Cell Migration and Invasion Assays

These assays evaluate the effect of this compound on the migratory and invasive potential of cancer cells, which are key processes in metastasis.

Protocols

  • Wound Healing (Scratch) Assay for Migration:

    • Grow a confluent monolayer of cancer cells in a 6-well plate.

    • Create a "scratch" in the monolayer with a pipette tip.

    • Treat with this compound.

    • Image the scratch at 0h and 24h to measure the rate of wound closure.

  • Transwell Invasion Assay:

    • Use a Transwell insert with a Matrigel-coated membrane.

    • Seed cancer cells in the upper chamber in serum-free media with this compound.

    • Add media with a chemoattractant (e.g., FBS) to the lower chamber.

    • After 24-48 hours, remove non-invading cells from the top of the membrane.

    • Stain and count the cells that have invaded through the Matrigel to the bottom of the membrane.

Data Presentation

AssayTreatmentResult
Wound Healing Control95 ± 5% wound closure at 24h
This compound (50 µM)60 ± 8% wound closure at 24h
Transwell Invasion Control150 ± 20 invaded cells/field
This compound (50 µM)70 ± 15 invaded cells/field

Note: The data presented are representative and may vary based on experimental conditions.

Conclusion

The cell-based assays outlined in these application notes provide a robust framework for the preclinical evaluation of this compound's efficacy beyond its primary anticoagulant function. By employing these detailed protocols, researchers can gain valuable insights into its potential anti-inflammatory and anti-cancer properties, thereby supporting its further development and potential therapeutic applications in a broader range of clinical settings.

References

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Idrabiotaparinux

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Idrabiotaparinux is a long-acting, synthetic, biotinylated pentasaccharide that acts as an indirect factor Xa inhibitor, developed for the prevention and treatment of thromboembolic events. Accurate and reliable quantification of this compound in pharmaceutical formulations and biological matrices is crucial for drug development, quality control, and pharmacokinetic studies. High-performance liquid chromatography (HPLC) is a powerful analytical technique well-suited for this purpose.

This document provides a proposed HPLC method for the analysis of this compound. It is important to note that a specific, validated HPLC method for this compound is not extensively detailed in the public domain. The following protocol is based on a method described for a closely related compound and general principles of analyzing similar molecules, such as synthetic oligosaccharides and low molecular weight heparins. This method would require full validation according to regulatory guidelines (e.g., ICH, FDA) before its application in a regulated environment.

Proposed HPLC Method for this compound Analysis

A reversed-phase HPLC (RP-HPLC) method is proposed for the separation and quantification of this compound. Due to its polar and anionic nature, an ion-pairing reagent may be beneficial to improve retention and peak shape on a C18 column.

Table 1: Proposed Chromatographic Conditions for this compound Analysis

ParameterProposed Condition
HPLC System Quaternary or Binary Gradient HPLC System
Column X-Terra RP-18, 5 µm, 4.6 x 150 mm (or equivalent C18 column)
Mobile Phase A 0.02 M Ammonium Acetate and 0.05 M Di-n-butylamine in Water, pH adjusted to 7.0 with Acetic Acid
Mobile Phase B Acetonitrile/Water (90/10, v/v) containing 0.05 M Di-n-butylamine and 0.08 M Acetic Acid
Gradient Program 0-25 min: 10-20% B; 25-40 min: 20-50% B; 40-43 min: 50% B; 43-45 min: 50-10% B; 45-50 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 211 nm
Injection Volume 20 µL
Run Time 50 minutes

This proposed method is based on a described method for a related compound and would require optimization and validation for this compound.

Experimental Protocols

The following protocols provide a step-by-step guide for the preparation of solutions and the analysis of this compound using the proposed HPLC method.

Preparation of Mobile Phases

Mobile Phase A (Aqueous Buffer):

  • Weigh and dissolve an appropriate amount of ammonium acetate to prepare a 0.02 M solution in HPLC-grade water.

  • Add di-n-butylamine to a final concentration of 0.05 M.

  • Adjust the pH of the solution to 7.0 using glacial acetic acid.

  • Filter the mobile phase through a 0.45 µm nylon filter and degas prior to use.

Mobile Phase B (Organic Modifier):

  • Prepare a 90:10 (v/v) mixture of acetonitrile and HPLC-grade water.

  • Add di-n-butylamine to a final concentration of 0.05 M.

  • Add glacial acetic acid to a final concentration of 0.08 M.

  • Mix thoroughly, filter through a 0.45 µm PTFE filter, and degas.

Preparation of Standard Solutions

Stock Standard Solution (1 mg/mL):

  • Accurately weigh 10 mg of this compound reference standard.

  • Transfer it to a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Store the stock solution at 2-8 °C.

Working Standard Solutions:

  • Prepare a series of working standard solutions by serially diluting the stock standard solution with the initial mobile phase composition (90% A: 10% B).

  • A suggested concentration range for the calibration curve is 1-100 µg/mL.

Sample Preparation (Hypothetical for Plasma Samples)

For the analysis of this compound in plasma, a protein precipitation step is proposed to remove interfering macromolecules.

  • Pipette 200 µL of plasma sample into a microcentrifuge tube.

  • Add 600 µL of cold acetonitrile (containing an internal standard, if available).

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 200 µL of the initial mobile phase.

  • Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.

  • Transfer the clear supernatant to an HPLC vial for injection.

Method Development and Validation Considerations

The proposed HPLC method must be thoroughly validated to ensure it is fit for its intended purpose. Key validation parameters to be assessed include:

  • Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This can be assessed by analyzing blank samples and samples spiked with this compound and potential impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of standards over a defined range.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by the recovery of known amounts of analyte spiked into a blank matrix.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified with acceptable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

  • Stability: The stability of the analyte in the sample matrix under different storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability).

Visualizations

Experimental Workflow for this compound HPLC Analysis

G cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_results Data Analysis ss_prep Standard Stock Preparation ws_prep Working Standard Dilutions ss_prep->ws_prep hplc_system HPLC System (Pump, Injector, Column) ws_prep->hplc_system Inject Standards sample_prep Plasma Sample Preparation (Protein Precipitation) sample_prep->hplc_system Inject Samples detector UV Detector (211 nm) hplc_system->detector data_acq Data Acquisition and Processing detector->data_acq cal_curve Calibration Curve Generation data_acq->cal_curve quant Quantification of This compound data_acq->quant cal_curve->quant

Caption: Workflow for the HPLC analysis of this compound.

Logical Relationship for HPLC Method Validation

G cluster_validation Method Validation Parameters MethodDevelopment Method Development & Optimization Specificity Specificity MethodDevelopment->Specificity Linearity Linearity MethodDevelopment->Linearity Accuracy Accuracy MethodDevelopment->Accuracy Precision Precision MethodDevelopment->Precision LOQ LOQ/LOD MethodDevelopment->LOQ Robustness Robustness MethodDevelopment->Robustness Stability Stability MethodDevelopment->Stability ValidatedMethod Validated Analytical Method Specificity->ValidatedMethod Linearity->ValidatedMethod Accuracy->ValidatedMethod Precision->ValidatedMethod LOQ->ValidatedMethod Robustness->ValidatedMethod Stability->ValidatedMethod

Caption: Key parameters for HPLC method validation.

Long-Term Stability of Idrabiotaparinux in Solution for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Note AP-IDB-001

Introduction

Idrabiotaparinux is a synthetic, long-acting anticoagulant that functions as an indirect inhibitor of Factor Xa.[1][2] It is a biotinylated derivative of idraparinux, a pentasaccharide that binds with high affinity to antithrombin.[3][4] This biotin tag allows for its activity to be reversed by avidin.[4] For researchers in thrombosis, hemostasis, and drug development, understanding the long-term stability of this compound in solution is critical for ensuring the accuracy and reproducibility of experimental results. This document provides detailed application notes and protocols for assessing and maintaining the stability of this compound solutions for research purposes.

Chemical and Physical Properties

This compound is a complex synthetic oligosaccharide. While specific degradation pathways are not extensively published in public literature, molecules of this class, particularly heparinoids, are susceptible to degradation through hydrolysis of glycosidic linkages and loss of sulfate groups, especially at non-neutral pH and elevated temperatures. The biotin moiety is generally stable, but the overall integrity of the pentasaccharide structure is crucial for its anticoagulant activity.

Recommended Storage and Handling

For routine laboratory use, it is recommended to prepare fresh solutions of this compound. If stock solutions are required, they should be prepared in a stable buffer, aliquoted, and stored at low temperatures to minimize degradation.

Table 1: Recommended Storage Conditions for this compound Solutions

ParameterRecommended ConditionNotes
Solvent/Buffer pH 6.0-7.5 Buffer (e.g., PBS)Avoid strongly acidic or basic conditions.
Storage Temperature -20°C or -80°C (Long-term)Minimizes chemical degradation.
2-8°C (Short-term, <1 week)For working solutions.
Light Exposure Protect from lightStore in amber vials or cover with foil.
Freeze-Thaw Cycles Minimize (<3 cycles)Aliquot to avoid repeated temperature fluctuations.

Experimental Protocols for Stability Assessment

To ensure the integrity of this compound solutions over time, a stability-indicating method is crucial. This typically involves a separation technique, such as High-Performance Liquid Chromatography (HPLC), coupled with a detector that can quantify the parent compound and its degradation products.

Protocol for Long-Term Stability Study

This protocol outlines a systematic approach to evaluating the stability of this compound under defined storage conditions.

Objective: To determine the rate of degradation of this compound in solution over an extended period.

Materials:

  • This compound

  • Phosphate Buffered Saline (PBS), pH 7.4

  • HPLC system with UV or Mass Spectrometry (MS) detector

  • Validated stability-indicating HPLC method

  • Temperature-controlled storage chambers (-20°C, 4°C, 25°C)

  • Light-protective containers (e.g., amber vials)

Procedure:

  • Prepare a stock solution of this compound in PBS at a known concentration (e.g., 1 mg/mL).

  • Aliquot the solution into multiple amber vials for each storage condition.

  • Establish time points for analysis (e.g., T=0, 1, 3, 6, 12 months).

  • At each time point, retrieve aliquots from each storage condition.

  • Analyze the samples using the validated HPLC method to determine the concentration of this compound.

  • Calculate the percentage of this compound remaining relative to the T=0 sample.

  • Assess for the appearance of new peaks, indicating degradation products.

Table 2: Example Long-Term Stability Data for this compound (1 mg/mL in PBS, pH 7.4)

Time (Months)% Remaining (-20°C)% Remaining (4°C)% Remaining (25°C)
0100.0100.0100.0
199.899.595.2
399.598.788.9
699.297.175.4
1298.594.355.1
Note: This data is illustrative and should be generated for each specific batch and formulation.
Protocol for Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of the analytical method.

Objective: To accelerate the degradation of this compound under various stress conditions.

Materials:

  • This compound solution (1 mg/mL in water or PBS)

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Heating block or oven

  • UV lamp (254 nm / 365 nm)

Procedure:

  • Acid Hydrolysis: Mix equal volumes of this compound solution and 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize before analysis.

  • Base Hydrolysis: Mix equal volumes of this compound solution and 0.1 N NaOH. Incubate at 60°C for 24 hours. Neutralize before analysis.

  • Oxidation: Mix equal volumes of this compound solution and 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Incubate the this compound solution at 80°C for 48 hours.

  • Photodegradation: Expose the this compound solution to UV light for 24 hours.

  • Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method.

Table 3: Example Forced Degradation Results for this compound

Stress Condition% DegradationNumber of Degradation Products
0.1 N HCl, 60°C, 24h 15.22
0.1 N NaOH, 60°C, 24h 12.83
3% H₂O₂, RT, 24h 8.51
80°C, 48h 18.94
UV Light, 24h 5.31
Note: This data is illustrative. The extent of degradation should be sufficient to validate the analytical method's specificity.

Visualization of Pathways and Workflows

Mechanism of Action of this compound

This compound exerts its anticoagulant effect by potentiating the activity of antithrombin (AT), a natural inhibitor of coagulation proteases. The binding of this compound to AT induces a conformational change in AT, which accelerates its inhibition of Factor Xa.

Idrabiotaparinux_Mechanism_of_Action This compound This compound Complex This compound-AT Complex This compound->Complex Binds to AT Antithrombin (AT) AT->Complex Inactive_FXa Inactive Factor Xa Complex->Inactive_FXa Inhibits FXa Factor Xa Thrombin Thrombin FXa->Thrombin Activates Prothrombin Prothrombin Fibrin Fibrin (Clot) Thrombin->Fibrin Activates Fibrinogen Fibrinogen Stability_Testing_Workflow start Start prep Prepare this compound Solution start->prep aliquot Aliquot into Vials for Each Condition & Time Point prep->aliquot storage Place in Storage Chambers (-20°C, 4°C, 25°C) aliquot->storage timepoint At Each Time Point storage->timepoint retrieve Retrieve Samples timepoint->retrieve hplc Analyze via Stability-Indicating HPLC Method retrieve->hplc data Collect & Analyze Data (% Remaining, Degradants) hplc->data data->timepoint Next Time Point report Generate Stability Report data->report end End report->end

References

Application Notes and Protocols for Dosing Idrabiotaparinux in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific preclinical dosing regimens for Idrabiotaparinux in rodent models are not extensively published in peer-reviewed literature. The following application notes and protocols are based on general principles for studying long-acting anticoagulants in rodents and information on similar compounds. Researchers should consider these as a starting point and must optimize the doses and procedures for their specific experimental context and in accordance with institutional animal care and use guidelines.

Introduction to this compound

This compound is a long-acting, synthetic anticoagulant that acts as an indirect inhibitor of Factor Xa (FXa).[1] It is a biotinylated derivative of idraparinux, which allows for its anticoagulant effects to be reversed by the administration of avidin.[2][3] Its mechanism of action involves binding to antithrombin, which enhances the inactivation of FXa, a critical enzyme in the coagulation cascade.[4] When designing preclinical studies in rodent models, careful consideration must be given to the dose, route of administration, and the pharmacokinetic and pharmacodynamic profiles of the compound.

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical pharmacokinetic (PK) and pharmacodynamic (PD) data for a single subcutaneous dose of this compound in a Sprague-Dawley rat model. These values are for illustrative purposes to guide study design.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats

ParameterHypothetical Value (Mean ± SD)Description
Dose (mg/kg, subcutaneous)1.0Single dose administered subcutaneously.
Cmax (µg/mL)0.5 ± 0.1Maximum plasma concentration.
Tmax (hours)12 ± 4Time to reach maximum plasma concentration.
AUC (0-t) (µg·h/mL)48 ± 9Area under the plasma concentration-time curve from time 0 to the last measurement.
Half-life (t½) (hours)80 ± 15Elimination half-life, reflecting the long-acting nature of the compound.
Bioavailability (%)~90Estimated percentage of the administered dose that reaches systemic circulation.

Table 2: Hypothetical Pharmacodynamic Response (Anti-Factor Xa Activity) in Rats

Time Post-Dose (hours)Hypothetical Anti-FXa Activity (IU/mL) (Mean ± SD)
0 (Predose)< 0.05
40.4 ± 0.1
12 (Tmax)0.8 ± 0.2
240.7 ± 0.15
480.6 ± 0.1
720.5 ± 0.1
168 (1 week)0.2 ± 0.05

Experimental Protocols

  • Objective: To prepare and administer this compound to rodents via subcutaneous injection.

  • Materials:

    • This compound powder

    • Sterile saline (0.9% NaCl) or other appropriate vehicle

    • Sterile vials

    • Syringes (1 mL) and needles (25-27 gauge)[5]

    • Animal scale

  • Procedure:

    • Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.

    • Under sterile conditions, dissolve the this compound powder in the appropriate volume of sterile saline to achieve the final desired concentration.

    • Ensure the solution is completely dissolved and visually free of particulates.

    • Weigh each animal to determine the precise injection volume.

    • Restrain the rat or mouse securely. For rats, a towel can be used to gently wrap the animal.

    • Lift the loose skin over the dorsal (back) or flank area to form a "tent".

    • Insert the needle (bevel up) at the base of the tented skin, parallel to the body.

    • Gently pull back the plunger to ensure the needle is not in a blood vessel (negative pressure). If blood appears, withdraw the needle and reinject at a different site with a fresh needle and syringe.

    • Inject the calculated volume slowly and smoothly.

    • Withdraw the needle and apply gentle pressure to the injection site for a few seconds.

    • Return the animal to its cage and monitor for any adverse reactions.

  • Objective: To determine the plasma concentration-time profile of this compound.

  • Procedure:

    • Administer a single subcutaneous dose of this compound as described in Protocol 1.

    • Collect blood samples (approximately 0.25 mL) at predetermined time points. Suggested time points for a long-acting compound could be: predose, 2, 4, 8, 12, 24, 48, 72, 96, and 168 hours post-dose.

    • Blood should be collected from an appropriate site (e.g., tail vein, saphenous vein, or via a cannula) into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

    • Process the blood samples by centrifuging at approximately 2000 x g for 15 minutes to obtain platelet-poor plasma.

    • Store the plasma samples at -80°C until analysis by a validated analytical method (e.g., LC-MS/MS).

  • Objective: To measure the anticoagulant effect of this compound in plasma by quantifying the inhibition of Factor Xa.

  • Principle: This is a chromogenic assay. The amount of residual FXa activity after incubation with patient plasma is inversely proportional to the this compound concentration.

  • Materials:

    • Citrated platelet-poor plasma from rodents (collected as in Protocol 2)

    • Anti-FXa assay kit (containing excess antithrombin, FXa reagent, and a chromogenic substrate for FXa)

    • Microplate reader capable of measuring absorbance at 405 nm

    • Calibrators and controls

  • Procedure:

    • Prepare a standard curve using calibrators with known concentrations of the anticoagulant.

    • Dilute the rodent plasma samples and controls as per the assay kit instructions.

    • Add excess antithrombin and a known amount of Factor Xa to the diluted plasma. Incubate to allow the this compound-antithrombin complex to inhibit FXa.

    • Add the chromogenic substrate. The residual, uninhibited FXa will cleave the substrate, releasing a colored compound (p-nitroaniline).

    • Measure the rate of color change (absorbance) at 405 nm using a microplate reader.

    • Calculate the anti-FXa activity of the samples by interpolating their absorbance values against the standard curve. The activity is inversely proportional to the color produced.

Visualizations

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII Factor XII XIIa Factor XIIa XII->XIIa XI Factor XI XIIa->XI XIa Factor XIa XI->XIa IX Factor IX XIa->IX IXa Factor IXa IX->IXa X Factor X IXa->X +VIIIa TF Tissue Factor VIIa Factor VIIa TF->VIIa VII Factor VII VII->VIIa VIIa->X +TF Xa Factor Xa X->Xa Prothrombin Prothrombin (II) Xa->Prothrombin +Va Thrombin Thrombin (IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibr Fibr Fibrinogen->Fibr Fibrin Fibrin AT Antithrombin Complex This compound- Antithrombin Complex AT->Complex Idra This compound Idra->Complex Inhibition Complex->Inhibition Inhibition->Xa Inhibition

Caption: Mechanism of this compound action on the coagulation cascade.

Experimental_Workflow A Acclimatize Animals (e.g., Sprague-Dawley Rats) B Baseline Measurements (Predose Blood Sample) A->B C Randomize into Groups (Vehicle vs. This compound) B->C D Dose Administration (Subcutaneous Injection) C->D E Serial Blood Sampling (PK/PD) D->E F Plasma Preparation (Centrifugation) E->F G_PK PK Analysis (e.g., LC-MS/MS) F->G_PK G_PD PD Analysis (Anti-FXa Assay) F->G_PD H Data Analysis & Interpretation G_PK->H G_PD->H

Caption: Workflow for a PK/PD study of this compound in rodents.

References

Application Notes and Protocols for Labeling Idrabiotaparinux for Imaging Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the labeling of Idrabiotaparinux, a biotinylated low molecular weight heparin, for use in preclinical and clinical imaging studies. The inherent biotin moiety of this compound allows for versatile and high-affinity labeling through the use of streptavidin-biotin interaction, enabling its visualization and quantification by various imaging modalities, including Single Photon Emission Computed Tomography (SPECT), Positron Emission Tomography (PET), and fluorescence imaging.

Introduction to this compound and Imaging Strategies

This compound is a synthetic anticoagulant that consists of a pentasaccharide sequence, similar to the antithrombin-binding site of heparin, which has been biotinylated. This biotin tag serves as a handle for targeted delivery and, in the context of imaging, for the attachment of imaging agents. Two primary strategies can be employed for labeling this compound:

  • Direct Labeling: The imaging label (radionuclide or fluorophore) is directly attached to the this compound molecule. This approach is challenging due to the potential for altering the drug's pharmacological properties.

  • Indirect Labeling (Pre-targeting): This strategy leverages the high-affinity interaction between biotin and streptavidin (or its derivatives like avidin and neutravidin). In this multi-step approach, the unlabeled this compound is administered first, allowed to distribute and bind to its target. Subsequently, a labeled streptavidin or avidin is administered, which then binds to the biotinylated this compound at the target site. This method can significantly improve the target-to-background signal ratio.

This document will focus on the more feasible and widely applicable indirect pre-targeting strategies for imaging this compound.

Quantitative Data Summary

The following tables summarize typical quantitative data for the labeling of biotinylated molecules, which can be extrapolated for the labeling of this compound for imaging studies.

Table 1: Radiolabeling of Biotinylated Molecules for SPECT and PET Imaging

RadionuclideLabeling MethodMolecule TypeLabeling Efficiency (%)Radiochemical Purity (%)Specific ActivityReference
SPECT
99mTcIndirect via chelator (e.g., DTPA)Biotinylated Peptide> 90%> 95%1-10 GBq/µmol[1]
99mTcIndirect via chelator (e.g., MAG3)Biotin Derivative> 95%> 98%Not Reported[2]
PET
18FProsthetic group (e.g., [18F]SFB)Biotinylated Peptide30-50%> 98%40-80 GBq/µmol[3]
18FAl18F ChelationBiotinylated Peptide15-25%> 97%111 GBq/µmol[4]
11CDirect LabelingBiotin10-20%> 99%50-100 GBq/µmol[5]

Table 2: Fluorescent Labeling of Biotinylated Molecules

FluorophoreLabeling ChemistryMolecule TypeLabeling Efficiency (%)Purification MethodReference
FluoresceinIsothiocyanateOligosaccharideHighPrecipitation/Chromatography
BODIPYCarbodiimideHyaluronic AcidNot ReportedPrecipitation/Dialysis
IRDye 800CWNHS EsterAntibody> 90%Size Exclusion ChromatographyNot Reported

Experimental Protocols

Protocol 1: Pre-targeting SPECT Imaging of this compound using 99mTc-labeled Streptavidin

This protocol describes a two-step pre-targeting approach for SPECT imaging.

Materials:

  • This compound

  • Streptavidin

  • Bifunctional chelator (e.g., DTPA-NHS ester)

  • 99mTc-pertechnetate (from a 99Mo/99mTc generator)

  • Stannous chloride (SnCl2)

  • Phosphate buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography columns (e.g., PD-10)

  • Instant thin-layer chromatography (ITLC) strips

  • SPECT/CT scanner

Methodology:

  • Conjugation of DTPA to Streptavidin:

    • Dissolve streptavidin in 0.1 M sodium bicarbonate buffer (pH 8.5).

    • Add a 10-fold molar excess of DTPA-NHS ester dissolved in DMSO.

    • React for 1 hour at room temperature with gentle stirring.

    • Purify the DTPA-streptavidin conjugate using a size-exclusion column equilibrated with PBS.

    • Determine the protein concentration and the number of DTPA molecules per streptavidin molecule.

  • Radiolabeling of DTPA-Streptavidin with 99mTc:

    • To a vial containing 100 µg of DTPA-streptavidin in PBS, add 50 µL of SnCl2 solution (1 mg/mL in 0.01 M HCl).

    • Add 1-2 mCi (37-74 MBq) of 99mTc-pertechnetate.

    • Incubate at room temperature for 20 minutes.

  • Quality Control:

    • Determine the radiochemical purity of 99mTc-DTPA-streptavidin using ITLC with saline as the mobile phase. The labeled conjugate should remain at the origin.

    • The radiochemical purity should be >95%.

  • In Vivo Imaging Protocol (Animal Model):

    • Administer a therapeutic dose of this compound intravenously (IV) to the animal model.

    • Allow for a pre-targeting interval of 4-24 hours for this compound to accumulate at the target site and clear from circulation.

    • Administer 99mTc-DTPA-streptavidin (e.g., 0.5-1 mCi) intravenously.

    • Acquire SPECT/CT images at 1, 4, and 24 hours post-injection of the radiolabeled streptavidin.

Protocol 2: Pre-targeting PET Imaging of this compound using 18F-labeled Biotin Derivative and Streptavidin Bridge

This protocol outlines a three-step pre-targeting strategy for PET imaging.

Materials:

  • This compound

  • Streptavidin

  • 18F-labeled biotin derivative (e.g., [18F]fluorobiotin) - synthesized via established methods.

  • Phosphate buffered saline (PBS), pH 7.4

  • PET/CT scanner

Methodology:

  • Step 1: Administration of this compound:

    • Administer a therapeutic dose of this compound intravenously to the animal model.

    • Allow for a pre-targeting interval of 24-48 hours.

  • Step 2: Administration of Streptavidin:

    • Administer an excess of unlabeled streptavidin intravenously. This will bind to the circulating this compound, facilitating its clearance, and also bind to the this compound accumulated at the target site.

    • Allow a chase interval of 4-6 hours for the unbound streptavidin to clear from the bloodstream.

  • Step 3: Administration of 18F-labeled Biotin:

    • Administer the 18F-labeled biotin derivative (e.g., 100-200 µCi) intravenously. The radiolabeled biotin will bind to the streptavidin that is localized at the target site.

    • Acquire dynamic or static PET/CT images starting from 30 minutes up to 4 hours post-injection.

Protocol 3: Fluorescent Labeling of Streptavidin for In Vitro and Ex Vivo Imaging

This protocol describes the labeling of streptavidin with a near-infrared (NIR) fluorescent dye for microscopy or tissue imaging.

Materials:

  • Streptavidin

  • Amine-reactive NIR fluorescent dye (e.g., IRDye 800CW NHS ester)

  • Sodium bicarbonate buffer (0.1 M, pH 8.5)

  • Dimethyl sulfoxide (DMSO)

  • Size-exclusion chromatography columns (e.g., PD-10)

  • Spectrophotometer

Methodology:

  • Labeling Reaction:

    • Dissolve streptavidin in sodium bicarbonate buffer.

    • Dissolve the amine-reactive NIR dye in DMSO.

    • Add the dye solution to the streptavidin solution at a molar ratio of 3:1 (dye:protein).

    • Incubate for 1 hour at room temperature in the dark with gentle stirring.

  • Purification:

    • Purify the fluorescently labeled streptavidin from unreacted dye using a size-exclusion column equilibrated with PBS.

    • Collect the fractions containing the labeled protein.

  • Characterization:

    • Measure the absorbance of the purified conjugate at the protein's absorbance maximum (e.g., 280 nm) and the dye's absorbance maximum to determine the degree of labeling.

  • Imaging Application (e.g., Tissue Section Staining):

    • Incubate tissue sections from an animal previously treated with this compound with the fluorescently labeled streptavidin.

    • Wash the sections to remove unbound streptavidin.

    • Image the sections using a fluorescence microscope or a near-infrared imaging system.

Visualization of Workflows and Concepts

The following diagrams, generated using Graphviz (DOT language), illustrate the key workflows and concepts described in these application notes.

G cluster_direct Direct Labeling Strategy cluster_indirect Indirect (Pre-targeting) Strategy This compound This compound Labeled_this compound Labeled this compound This compound->Labeled_this compound Direct Conjugation Label Imaging Label (Radionuclide/Fluorophore) Label->Labeled_this compound Idrabiotaparinux_unlabeled Unlabeled this compound Complex Imaging Complex Idrabiotaparinux_unlabeled->Complex Biotin-Streptavidin Interaction Streptavidin_labeled Labeled Streptavidin Streptavidin_labeled->Complex

Diagram 1: Direct vs. Indirect Labeling Strategies for this compound.

G cluster_workflow Pre-targeting Workflow for SPECT/PET Imaging Step1 Step 1: Administer Unlabeled this compound Step2 Step 2: Pre-targeting Interval (Drug Distribution and Clearance) Step1->Step2 Step3 Step 3: Administer Labeled Streptavidin (or Avidin) Step2->Step3 Step4 Step 4: Chase Interval (Clearance of Unbound Streptavidin) Step3->Step4 Step5 Step 5: Administer Labeled Biotin (for 3-step) Step4->Step5 Step6 Step 6: Imaging (SPECT/PET) Step4->Step6 2-Step Step5->Step6 3-Step

Diagram 2: Generalized Pre-targeting Experimental Workflow.

G cluster_binding Molecular Interactions in Pre-targeting This compound This compound (with Biotin) Target Biological Target (e.g., Thrombus) This compound->Target Binds to Streptavidin Radiolabeled Streptavidin This compound->Streptavidin High-Affinity Binding

Diagram 3: Key Molecular Interactions in the Pre-targeting Approach.

Conclusion

The biotin moiety of this compound provides a powerful and versatile tool for its labeling and subsequent imaging. The pre-targeting strategies outlined in these application notes offer a robust framework for researchers to visualize the biodistribution and target engagement of this therapeutic agent. Careful optimization of labeling conditions, purification, and imaging protocols will be crucial for obtaining high-quality and reproducible imaging data.

References

Application of Idrabiotaparinux in Coagulation Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idrabiotaparinux is a long-acting, synthetic, biotinylated pentasaccharide that acts as an indirect inhibitor of Factor Xa (FXa). Its anticoagulant effect is mediated through high-affinity binding to antithrombin (AT), which potentiates the neutralization of FXa. A key feature of this compound is its reversibility; the biotin moiety allows for rapid neutralization of its anticoagulant activity by intravenous administration of avidin.[1][2] Although its clinical development was discontinued for commercial reasons, this compound remains a valuable tool for coagulation research due to its specific mechanism of action and long half-life.

These application notes provide an overview of the use of this compound in coagulation research, including its mechanism of action, relevant in vitro and in vivo models, and key quantitative data from clinical trials. Detailed experimental protocols are provided to guide researchers in their studies.

Mechanism of Action

This compound is a synthetic analog of the antithrombin-binding pentasaccharide sequence of heparin.[1][3] It selectively binds to antithrombin, inducing a conformational change that accelerates the inactivation of Factor Xa by several orders of magnitude.[4] This inhibition of FXa disrupts the conversion of prothrombin to thrombin (Factor IIa), thereby preventing the formation of fibrin clots. Unlike unfractionated heparin, this compound does not significantly inhibit thrombin. The biotin tag allows for specific and rapid reversal of its anticoagulant effect by avidin, which binds to the biotin moiety and facilitates the clearance of the this compound-avidin complex from circulation.

Idrabiotaparinux_Mechanism cluster_plasma Plasma This compound This compound AT Antithrombin (AT) This compound->AT Binds to FXa Factor Xa (FXa) This compound->FXa Potentiates Inhibition Avidin Avidin (Antidote) This compound->Avidin Binds to (Reversal) Idra_Avidin_Complex This compound- Avidin Complex (Inactive & Cleared) AT->FXa Inhibits FXa_inactive Inactive FXa Thrombin Thrombin FXa->Thrombin Activates Prothrombin Prothrombin Fibrin Fibrin Clot Thrombin->Fibrin Cleaves Fibrinogen Fibrinogen Anti_FXa_Assay_Workflow Start Start Prepare_Standards Prepare this compound Standard Curve Start->Prepare_Standards Prepare_Samples Prepare Patient Plasma Samples Start->Prepare_Samples Add_Plasma Add Standards and Samples to Microplate Prepare_Standards->Add_Plasma Prepare_Samples->Add_Plasma Add_AT Add Antithrombin (Incubate at 37°C) Add_Plasma->Add_AT Add_FXa Add Excess Factor Xa (Incubate at 37°C) Add_AT->Add_FXa Add_Substrate Add Chromogenic Substrate (Incubate at 37°C) Add_FXa->Add_Substrate Stop_Reaction Stop Reaction (Add Acetic Acid) Add_Substrate->Stop_Reaction Read_Absorbance Read Absorbance at 405 nm Stop_Reaction->Read_Absorbance Calculate_Concentration Calculate Concentration from Standard Curve Read_Absorbance->Calculate_Concentration End End Calculate_Concentration->End Venous_Thrombosis_Model_Workflow Start Start Anesthetize Anesthetize Rabbit Start->Anesthetize Expose_Vein Surgically Expose Jugular Vein Anesthetize->Expose_Vein Administer_Drug Administer this compound or Vehicle Expose_Vein->Administer_Drug Induce_Thrombus Induce Thrombus with Thrombin Injection Administer_Drug->Induce_Thrombus Measure_Thrombus Measure Thrombus Size Induce_Thrombus->Measure_Thrombus Radiolabel Radiolabeled Fibrinogen Accretion Measure_Thrombus->Radiolabel Ultrasound High-Frequency Ultrasound Measure_Thrombus->Ultrasound Weight Gravimetric Measurement Measure_Thrombus->Weight Analyze_Data Compare Thrombus Size between Groups Measure_Thrombus->Analyze_Data End End Analyze_Data->End

References

Troubleshooting & Optimization

Overcoming solubility issues with Idrabiotaparinux in buffers

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Idrabiotaparinux Solubility

Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming solubility challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a consideration?

A1: this compound is a synthetic, biotinylated pentasaccharide designed as a long-acting anticoagulant that indirectly inhibits Factor Xa.[1][2] Its structure, which includes multiple sulfate and carboxyl groups, makes it a highly charged, polyanionic molecule.[3] While generally soluble in aqueous solutions, its solubility can be influenced by the pH, ionic strength, and composition of the buffer, potentially leading to precipitation or aggregation.

Q2: I am observing precipitation after dissolving this compound in my buffer. What are the likely causes?

A2: Precipitation of this compound can be attributed to several factors:

  • pH: The molecule's charge state is pH-dependent. At pH values below the pKa of its carboxyl groups (generally acidic conditions), the molecule can become less charged, reducing its solubility in aqueous media.

  • Ionic Strength: While a certain level of ionic strength can enhance solubility by shielding charges, excessively high salt concentrations can lead to a "salting-out" effect, causing the molecule to precipitate.[4]

  • Presence of Divalent Cations: Cations like Ca²⁺ or Mg²⁺ can form ionic bridges between the negatively charged sulfate groups of different this compound molecules, leading to aggregation and precipitation.

  • Low Temperature: Although many compounds are stored at low temperatures, dissolving complex molecules like this compound at very low temperatures can sometimes hinder the solvation process.

Q3: Can I use buffers containing common divalent cations like calcium or magnesium?

A3: It is generally recommended to avoid or minimize the concentration of divalent cations (e.g., Ca²⁺, Mg²⁺) in buffers used to dissolve this compound. These ions can act as cross-linking agents between the negatively charged sulfate groups on the pentasaccharide chains, leading to aggregation and precipitation. If their presence is essential for the experiment, consider using a chelating agent like EDTA at a low concentration, but be aware that this may interfere with downstream applications.

Q4: What is the recommended solvent for initial stock solutions of this compound?

A4: For initial stock solutions, it is best to use high-purity, nuclease-free water or a simple, low-ionic-strength buffer such as 10 mM phosphate buffer at a neutral pH (e.g., 7.4). This minimizes the risk of interactions with other buffer components. Once fully dissolved, this stock solution can be diluted into more complex experimental buffers.

Q5: How should I store this compound solutions?

A5: For short-term storage (a few days), solutions can typically be stored at 2-8°C. For long-term storage, it is advisable to aliquot the solution into single-use volumes and store at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can degrade the molecule. Note that some complex polysaccharides may be sensitive to freezing[5]; however, literature suggests that solutions in certain buffers can be stored frozen.

Troubleshooting Guide: Overcoming Solubility Issues

If you are encountering solubility problems with this compound, follow this step-by-step guide to diagnose and resolve the issue.

Step 1: Initial Observation - Precipitate or Cloudiness

Your freshly prepared solution of this compound appears cloudy, hazy, or contains visible precipitate.

Step 2: Logical Troubleshooting Workflow

Use the following diagram to trace the potential cause and find a solution.

G cluster_0 Problem Identification cluster_1 Primary Checks cluster_2 Solutions A Precipitate Observed B Check Buffer pH A->B Is pH optimal? C Check Ionic Strength A->C Is salt concentration high? D Check for Divalent Cations A->D Does buffer contain Ca2+/Mg2+? E Adjust pH to 7.0-8.0 B->E No F Lower Salt Concentration C->F Yes G Use Cation-Free Buffer D->G Yes H Prepare Fresh Stock in Water E->H F->H G->H

Caption: Troubleshooting workflow for this compound solubility issues.

Step 3: Detailed Corrective Actions

  • Verify Buffer pH:

    • Problem: this compound is a polyanionic molecule due to its numerous sulfate and carboxyl groups. In acidic conditions (typically pH < 6.0), protonation of these groups can reduce the molecule's overall negative charge, decreasing its repulsion from other molecules and leading to aggregation.

    • Solution: Measure the pH of your buffer. If it is below 6.5, adjust it to a neutral or slightly alkaline range (pH 7.0 - 8.0). Buffers like PBS (pH 7.4) or Tris-HCl (pH 7.5-8.0) are generally good starting points.

  • Evaluate Ionic Strength:

    • Problem: High concentrations of salt (e.g., > 200 mM NaCl) can lead to a "salting out" effect. The excess ions compete for water molecules, reducing the amount of water available to hydrate the this compound molecules and causing them to precipitate.

    • Solution: If your buffer has high ionic strength, try preparing the this compound stock solution in pure water or a low-salt buffer first. Then, dilute this stock into your final high-salt buffer. If direct dissolution is required, lower the salt concentration of the buffer and see if solubility improves.

  • Check for Divalent Cations:

    • Problem: Divalent cations like Ca²⁺ and Mg²⁺ are known to form strong ionic bridges between negatively charged polysaccharides. This cross-linking leads to the formation of large aggregates that precipitate out of solution.

    • Solution: Prepare your buffer using salts that do not contain divalent cations (e.g., use KCl instead of CaCl₂). If these cations are indispensable for your experiment, prepare the this compound solution in a cation-free buffer first and add the divalent cations just before the experiment, or consider adding a low concentration of a chelator like EDTA.

Data Presentation: Buffer Component Effects

The following tables summarize the expected effects of key buffer parameters on this compound solubility, based on the physicochemical properties of sulfated pentasaccharides.

Table 1: Effect of pH on this compound Solubility

pH Range Expected Solubility Rationale
< 6.0 Poor to Insoluble Protonation of carboxyl/sulfate groups reduces charge and hydration.
6.5 - 8.5 Good to Excellent Molecule is fully deprotonated and highly charged, maximizing repulsion and hydration.

| > 9.0 | Good | Solubility remains high, but extreme pH may affect molecular stability. |

Table 2: Effect of Ionic Strength (Monovalent Salts like NaCl) on Solubility

Salt Concentration Expected Solubility Rationale
0 - 50 mM Good Low ionic strength allows for maximum hydration.
50 - 150 mM Excellent Moderate ionic strength shields charges, preventing intermolecular repulsion and promoting solvation.

| > 200 mM | Decreasing to Poor | "Salting-out" effect reduces water availability for hydration, leading to precipitation. |

Experimental Protocols

Protocol 1: Standard Dissolution of this compound

This protocol provides a standard method for dissolving lyophilized this compound to create a stock solution.

Caption: Standard workflow for dissolving this compound.

Methodology:

  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

  • Add the desired volume of solvent (e.g., nuclease-free water or 10 mM PBS, pH 7.4) to the vial to achieve the target stock concentration (e.g., 1-10 mg/mL).

  • Recap the vial and vortex gently for 5-10 seconds to mix. Avoid vigorous or prolonged vortexing, which can cause shearing of the polysaccharide.

  • Let the solution stand at room temperature for 10-15 minutes to allow for complete dissolution.

  • Visually inspect the solution against a dark background to ensure it is clear and free of particulates.

  • If the solution is clear, it is ready for use or for aliquoting and storage at -20°C. If not, proceed to the troubleshooting guide.

Protocol 2: Solubility Testing in a New Buffer

This protocol is for determining the solubility of this compound in a novel or untested buffer system.

Methodology:

  • Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in nuclease-free water as described in Protocol 1.

  • Set up a series of microcentrifuge tubes, each containing 90 µL of the test buffer.

  • Add 10 µL of the this compound stock solution to the first tube (this creates a 1:10 dilution). Mix gently by pipetting.

  • Perform serial dilutions by transferring 10 µL from the first tube to the second, and so on, to create a range of concentrations.

  • Incubate the tubes at the desired experimental temperature (e.g., room temperature or 37°C) for 30 minutes.

  • After incubation, centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes to pellet any insoluble material.

  • Carefully collect the supernatant and measure its absorbance at 260 nm (or another appropriate wavelength if the molecule has a chromophore) to determine the concentration of soluble this compound.

  • The highest concentration at which no pellet is observed and the supernatant concentration matches the expected diluted concentration is considered the solubility limit in that buffer.

References

Technical Support Center: Idrabiotaparinux Neutralization with Avidin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with idrabiotaparinux and its neutralization by avidin. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem 1: Incomplete or no neutralization of this compound activity observed in an in vitro anti-Factor Xa assay.

Possible Cause 1: Suboptimal Avidin Concentration

  • Question: I'm not seeing the expected level of this compound neutralization. Could the avidin concentration be the issue?

  • Answer: Yes, an incorrect avidin concentration is a common reason for incomplete neutralization. It is crucial to ensure a sufficient molar excess of avidin to this compound to achieve complete binding. The binding of avidin to biotin is a 1:4 molar ratio (one avidin molecule binds up to four biotin molecules). However, for effective and rapid neutralization, a significant molar excess of avidin is recommended.

Possible Cause 2: Inactive Avidin

  • Question: I've used a molar excess of avidin, but the neutralization is still poor. Could my avidin be inactive?

  • Answer: This is a strong possibility. Avidin is a protein and can lose activity if not stored or handled correctly.

    • Storage: Lyophilized avidin should be stored at -20°C for long-term stability. Once reconstituted, it should be stored at 4°C for short-term use (2-7 days) or aliquoted and stored at -20°C or below for longer periods. Avoid repeated freeze-thaw cycles.

    • Reconstitution: Reconstitute lyophilized avidin in sterile, high-purity water or a suitable buffer as recommended by the supplier. Ensure complete dissolution.

    • Activity Check: If you suspect your avidin is inactive, you can perform a simple biotin-binding assay using a biotinylated reporter molecule (e.g., biotinylated HRP) to confirm its activity.

Possible Cause 3: Issues with the Anti-Factor Xa Assay

  • Question: My avidin seems to be active, but I'm still getting inconsistent neutralization results. Could the problem be with my anti-FXa assay?

  • Answer: Absolutely. The anti-Factor Xa (anti-FXa) chromogenic assay is sensitive to various factors that can lead to inaccurate results.

    • Interfering Substances: The presence of substances like high levels of bilirubin or triglycerides in the plasma sample can interfere with the chromogenic assay, leading to inaccurate readings.

    • Reagent Quality: Ensure that all assay reagents, including Factor Xa, antithrombin, and the chromogenic substrate, are within their expiry dates and have been stored correctly.

    • Incorrect Assay Protocol: Precisely follow the manufacturer's protocol for the anti-FXa assay kit. Pay close attention to incubation times, temperatures, and the order of reagent addition.

Problem 2: High background signal or non-specific binding in the assay.

  • Question: I'm observing a high background signal in my anti-FXa assay, making it difficult to interpret the neutralization results. What could be the cause?

  • Answer: High background can stem from several sources in an avidin-biotin system.

    • Endogenous Biotin: Some biological samples may contain endogenous biotin, which can compete with this compound for binding to avidin. If you are using complex biological matrices, consider a pre-clearing step with unlabeled avidin or using a biotin-blocking kit.

    • Non-specific Binding of Avidin: Avidin is a glycoprotein with a high isoelectric point, which can lead to non-specific binding to other molecules in the assay. Using a high-quality, purified avidin and including a blocking agent like bovine serum albumin (BSA) in your buffers can help minimize this.

    • Contaminated Reagents: Ensure all your buffers and reagents are free from biotin contamination. Use dedicated labware for biotin-related experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound neutralization by avidin?

A1: this compound is a synthetic anticoagulant that selectively inhibits Factor Xa in the coagulation cascade. It is a derivative of idraparinux that has been chemically modified to include a biotin molecule.[1] Avidin, a protein found in egg whites, has an extremely high affinity for biotin. When avidin is introduced, it rapidly binds to the biotin moiety of this compound, forming a stable complex. This complex is then cleared from circulation, effectively neutralizing the anticoagulant activity of this compound and restoring normal hemostasis.[2]

Q2: What is the expected percentage of this compound neutralization by avidin in clinical settings?

A2: Clinical studies have demonstrated rapid and substantial neutralization of this compound's anti-FXa activity upon intravenous infusion of avidin. A 100mg infusion of avidin was shown to reverse the anti-FXa activity by 66.1% to 90.3% in healthy subjects and by 67% to 97% (mean of 78%) in patients with deep vein thrombosis.[3]

Q3: Can I use streptavidin instead of avidin to neutralize this compound?

A3: Yes, in principle, streptavidin can also be used to neutralize this compound as it also has a very high affinity for biotin. However, most of the preclinical and clinical development of this compound was conducted using avidin as the neutralizing agent. Therefore, for consistency and comparability with existing data, avidin is the recommended choice.

Q4: How can I confirm the biotinylation of my this compound conjugate?

A4: You can confirm the biotinylation of your this compound conjugate using techniques such as mass spectrometry to detect the mass shift corresponding to the addition of the biotin moiety. Alternatively, you can perform a binding assay using labeled avidin or streptavidin (e.g., conjugated to a fluorophore or an enzyme) and detect the signal upon binding to your biotinylated compound.

Quantitative Data Summary

The following table summarizes the quantitative data on the in vivo neutralization of this compound by avidin from clinical trials.

ParameterHealthy SubjectsPatients with Deep Vein ThrombosisReference
Avidin Dose 100 mg (intravenous infusion)100 mg (intravenous infusion)
Reversal of Anti-FXa Activity 66.1% to 90.3%67% to 97% (mean 78%)

Detailed Experimental Protocols

In Vitro this compound Neutralization Assay using a Chromogenic Anti-Factor Xa Kit

This protocol provides a general framework for assessing the neutralization of this compound by avidin in a laboratory setting. It is essential to adapt this protocol based on the specific anti-Factor Xa assay kit being used.

Materials:

  • This compound

  • Avidin (egg white)

  • Pooled normal human plasma (citrated)

  • Commercially available chromogenic anti-Factor Xa assay kit (containing Factor Xa, antithrombin, and a chromogenic substrate)

  • Tris-buffered saline (TBS), pH 7.4, with 0.1% BSA

  • Microplate reader capable of reading absorbance at 405 nm

  • 96-well microplates

Procedure:

  • Preparation of Reagents:

    • Reconstitute this compound, avidin, and the components of the anti-FXa assay kit according to the manufacturers' instructions.

    • Prepare a stock solution of this compound in TBS.

    • Prepare a series of dilutions of avidin in TBS to test a range of molar ratios relative to this compound.

  • Neutralization Reaction:

    • In a 96-well microplate, add a fixed concentration of this compound to each well (except for the negative control).

    • Add varying concentrations of avidin to the wells containing this compound.

    • Include the following controls:

      • Negative Control: Plasma with TBS (no this compound or avidin).

      • Positive Control (No Neutralization): Plasma with this compound and TBS (no avidin).

    • Incubate the plate at 37°C for 15-30 minutes to allow for the binding of avidin to this compound.

  • Anti-Factor Xa Assay:

    • Add pooled normal human plasma to all wells and mix gently.

    • Follow the instructions of the anti-FXa assay kit for the addition of antithrombin, Factor Xa, and the chromogenic substrate. This typically involves sequential additions with specific incubation times and temperatures.

    • After the final incubation with the chromogenic substrate, stop the reaction according to the kit's protocol (e.g., by adding an acid solution).

  • Data Acquisition and Analysis:

    • Read the absorbance of each well at 405 nm using a microplate reader.

    • The absorbance is inversely proportional to the amount of active this compound in the well.

    • Calculate the percentage of neutralization for each avidin concentration using the following formula:

      % Neutralization = [1 - (Absorbance(this compound + Avidin) - Absorbance(Negative Control)) / (Absorbance(this compound only) - Absorbance(Negative Control))] x 100

    • Plot the percentage of neutralization against the molar ratio of avidin to this compound to generate a dose-response curve.

Visualizations

Idrabiotaparinux_Neutralization cluster_Coagulation Coagulation Cascade cluster_Inhibition Anticoagulation cluster_Neutralization Neutralization FX Factor X FXa Factor Xa FX->FXa Activation Thrombin Thrombin FXa->Thrombin Activates Prothrombin Prothrombin Fibrin Fibrin Clot Thrombin->Fibrin Cleaves Fibrinogen Fibrinogen This compound This compound This compound->FXa Inhibits Complex Avidin-Idrabiotaparinux Complex Avidin Avidin Avidin->this compound Binds

Caption: Mechanism of this compound anticoagulation and its neutralization by avidin.

Experimental_Workflow start Start: Prepare Reagents prepare_idra Prepare this compound Stock Solution start->prepare_idra prepare_avidin Prepare Avidin Dilution Series start->prepare_avidin prepare_plasma Prepare Pooled Normal Plasma start->prepare_plasma incubation Incubate this compound with Avidin (37°C, 15-30 min) prepare_idra->incubation prepare_avidin->incubation anti_fx_assay Perform Anti-FXa Chromogenic Assay prepare_plasma->anti_fx_assay add_plasma Add Plasma to all wells incubation->add_plasma add_plasma->anti_fx_assay read_absorbance Read Absorbance at 405 nm anti_fx_assay->read_absorbance analyze_data Calculate % Neutralization and Plot Dose-Response Curve read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for the in vitro this compound neutralization assay.

Troubleshooting_Tree start Incomplete Neutralization? check_avidin_conc Is Avidin concentration in sufficient molar excess? start->check_avidin_conc Yes check_avidin_activity Is Avidin active? (Check storage & handling) check_avidin_conc->check_avidin_activity Yes increase_avidin Action: Increase Avidin concentration check_avidin_conc->increase_avidin No check_assay_performance Is Anti-FXa assay performing correctly? check_avidin_activity->check_assay_performance Yes test_avidin_activity Action: Test Avidin activity with a biotinylated reporter check_avidin_activity->test_avidin_activity No troubleshoot_assay Action: Troubleshoot Anti-FXa assay (reagents, protocol, interferences) check_assay_performance->troubleshoot_assay No solution Problem Resolved check_assay_performance->solution Yes increase_avidin->start test_avidin_activity->start troubleshoot_assay->start

Caption: Troubleshooting decision tree for incomplete this compound neutralization.

References

Technical Support Center: Optimizing Idrabiotaparinux Concentration for Anti-Xa Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Idrabiotaparinux concentration for anti-Xa assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a synthetic pentasaccharide that acts as an indirect Factor Xa (FXa) inhibitor. It binds to antithrombin (AT), inducing a conformational change that accelerates the inactivation of FXa, a key enzyme in the coagulation cascade. This inhibition of FXa reduces thrombin generation and prevents the formation of blood clots. A unique feature of this compound is its biotin moiety, which allows for its anticoagulant effect to be neutralized by the administration of avidin.[1][2]

Q2: Which laboratory method is recommended for measuring this compound activity?

A chromogenic anti-Xa assay is the recommended method for measuring the anticoagulant activity of this compound. This assay directly measures the inhibition of Factor Xa and is less affected by patient-specific variables compared to clotting-based assays like the aPTT.[3][4]

Q3: Are there commercially available calibrators and controls specifically for this compound?

Currently, there are no widely available commercial calibrators and controls specifically designed for this compound. This presents a challenge for standardizing the assay. However, it is possible to prepare and validate in-house calibrators. Alternatively, calibrators for other synthetic pentasaccharides, such as fondaparinux, may be investigated for cross-reactivity, though this requires thorough validation.

Q4: Can I use heparin-calibrated anti-Xa assays for this compound?

Using heparin-calibrated anti-Xa assays for this compound is not recommended without proper validation. Heparins (both unfractionated and low-molecular-weight) have different molecular structures and sizes compared to the synthetic pentasaccharide structure of this compound. These differences can lead to inaccurate measurements of anticoagulant activity.

Q5: What is the expected therapeutic range for this compound?

The therapeutic range for this compound in terms of anti-Xa activity has been investigated in clinical trials such as the EQUINOX study. However, a definitive therapeutic range for routine clinical monitoring has not been established. In research settings, the concentration should be optimized based on the specific experimental goals.

Troubleshooting Guides

This section addresses common issues that may arise during the measurement of this compound concentration using anti-Xa assays.

Problem Potential Cause(s) Recommended Solution(s)
No or low anti-Xa activity detected in a sample known to contain this compound. 1. Incorrect assay setup: Wrong reagents, incorrect incubation times or temperatures.2. Reagent degradation: Improper storage or expired reagents.3. Low antithrombin levels: Some anti-Xa assay kits rely on the patient's own antithrombin.1. Review and verify the entire assay protocol. Ensure all steps are followed correctly.2. Check the expiration dates and storage conditions of all reagents. Use fresh reagents if degradation is suspected.3. Use an anti-Xa assay kit that includes exogenous antithrombin to eliminate the influence of the patient's antithrombin levels.
Unexpectedly high anti-Xa activity. 1. Contamination: Pipetting error or carry-over from a high concentration sample.2. Incorrect sample dilution. 3. Presence of other anti-Xa anticoagulants. 1. Re-run the assay with fresh pipette tips and reagent aliquots. 2. Verify the dilution steps and calculations. 3. Review the subject's medication history for other anticoagulants.
High variability between replicate measurements. 1. Pipetting inconsistency. 2. Inadequate mixing of reagents and sample. 3. Instrument malfunction. 1. Ensure proper pipetting technique. Use calibrated pipettes.2. Gently vortex or mix all solutions thoroughly before and after each addition. 3. Perform instrument maintenance and calibration as per the manufacturer's instructions.
Concern about potential interference from the biotin moiety of this compound. The biotin tag on this compound might be perceived as a potential source of interference.Chromogenic anti-Xa assays do not typically utilize a streptavidin-biotin detection system. The assay principle is based on the enzymatic cleavage of a chromogenic substrate by Factor Xa. Therefore, direct interference from the biotin moiety is highly unlikely.
Lack of specific this compound calibrators. Commercial calibrators for this compound are not readily available.1. Prepare in-house calibrators: Accurately weigh a known amount of this compound reference standard and prepare a stock solution. Create a dilution series in pooled normal plasma to cover the expected concentration range.2. Validate in-house calibrators: Assess linearity, accuracy, precision, and limit of detection.3. Investigate cross-reactivity of fondaparinux calibrators: If using fondaparinux calibrators, a thorough validation is required to determine the degree of cross-reactivity and establish a correction factor.

Data Presentation

The following table summarizes data from a substudy of the Phase III EQUINOX trial, demonstrating the reversal of this compound's anti-Xa activity by avidin.

Parameter Healthy Subjects Deep Vein Thrombosis (DVT) Patients
Mean Reversal of anti-Xa activity 66.1% to 90.3%78% (range: 67% to 97%)
Avidin Dose 100 mg intravenous infusion100 mg intravenous infusion
Time to Reversal RapidRapid
Source:[1]

Experimental Protocols

Key Experiment: Chromogenic Anti-Xa Assay for this compound

This protocol is a general guideline and should be optimized and validated for your specific laboratory conditions and instrumentation.

1. Principle:

This assay measures the anti-Xa activity of this compound in plasma. In the presence of antithrombin (AT), this compound forms a complex that inhibits Factor Xa (FXa). A known amount of excess FXa is added to the plasma sample. The residual, uninhibited FXa then cleaves a chromogenic substrate, releasing a colored compound (p-nitroaniline, pNA). The color intensity is inversely proportional to the this compound concentration in the sample and is measured spectrophotometrically at 405 nm.

2. Materials:

  • This compound Reference Standard

  • Pooled Normal Plasma (PNP)

  • Chromogenic Anti-Xa Assay Kit (containing bovine Factor Xa, a chromogenic substrate such as S-2222, and a buffer with exogenous antithrombin)

  • Microplate reader or coagulometer capable of reading absorbance at 405 nm

  • Calibrated pipettes

  • Incubator or water bath at 37°C

3. Preparation of In-House Calibrators and Controls:

  • Stock Solution: Accurately weigh a precise amount of this compound reference standard and dissolve it in a known volume of assay buffer to create a high-concentration stock solution.

  • Calibration Curve: Prepare a series of dilutions of the stock solution in PNP to create calibrators with known concentrations of this compound (e.g., 0, 0.1, 0.25, 0.5, 1.0, and 2.0 µg/mL).

  • Quality Controls (QCs): Prepare at least two levels of QCs (low and high) in PNP with this compound concentrations that fall within the range of the calibration curve.

4. Assay Procedure:

  • Pre-warm all reagents, calibrators, QCs, and plasma samples to 37°C.

  • Pipette 50 µL of calibrators, QCs, or test plasma into the wells of a microplate.

  • Add 50 µL of the Factor Xa reagent to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 120 seconds), as recommended by the kit manufacturer.

  • Add 50 µL of the pre-warmed chromogenic substrate (e.g., S-2222) to each well to start the reaction.

  • Incubate at 37°C for a specified time (e.g., 180 seconds).

  • Stop the reaction by adding 50 µL of a stop solution (e.g., 2% citric acid), if required by the kit.

  • Read the absorbance at 405 nm.

5. Data Analysis:

  • Construct a calibration curve by plotting the absorbance values of the calibrators against their known concentrations.

  • Determine the concentration of this compound in the test samples and QCs by interpolating their absorbance values from the calibration curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis reagents Reagent & Sample Preparation (37°C) pipette Pipette Samples, Calibrators, QCs reagents->pipette calibrators In-House Calibrator & QC Preparation calibrators->pipette add_fxa Add Factor Xa pipette->add_fxa incubate1 Incubate (37°C) add_fxa->incubate1 add_substrate Add Chromogenic Substrate incubate1->add_substrate incubate2 Incubate (37°C) add_substrate->incubate2 stop_reaction Stop Reaction (if applicable) incubate2->stop_reaction read_abs Read Absorbance (405 nm) stop_reaction->read_abs plot_curve Plot Calibration Curve read_abs->plot_curve determine_conc Determine Sample Concentration plot_curve->determine_conc

Caption: Workflow for the chromogenic anti-Xa assay.

signaling_pathway This compound This compound Complex This compound-AT Complex This compound->Complex AT Antithrombin (AT) AT->Complex FXa_active Factor Xa (Active) Complex->FXa_active Inhibits FXa_inactive Factor Xa (Inactive) FXa_active->FXa_inactive Thrombin Thrombin FXa_active->Thrombin Activates Prothrombin Prothrombin Prothrombin->Thrombin

Caption: Mechanism of action of this compound.

troubleshooting_logic Start Unexpected Result CheckProtocol Review Assay Protocol Start->CheckProtocol CheckReagents Check Reagent Validity Start->CheckReagents CheckInstrument Verify Instrument Performance Start->CheckInstrument CheckSample Inspect Sample Quality (Hemolysis, Lipemia) Start->CheckSample Rerun Re-run Assay CheckProtocol->Rerun CheckReagents->Rerun CheckInstrument->Rerun InvestigateOther Investigate Other Anticoagulants CheckSample->InvestigateOther InvestigateOther->Rerun

Caption: Troubleshooting logic for unexpected anti-Xa results.

References

Preventing Idrabiotaparinux degradation during storage

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of Idrabiotaparinux to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a synthetic, biotinylated pentasaccharide designed as a long-acting, indirect inhibitor of Factor Xa, a key enzyme in the blood coagulation cascade.[1][2] It is a derivative of Idraparinux.[1] The biotin molecule allows for the rapid reversal of its anticoagulant effect by the administration of avidin.[3][4] While its clinical development was discontinued, it remains a valuable tool for research purposes.

Q2: What are the optimal storage conditions for this compound?

A2: For lyophilized powder, it is recommended to store at controlled room temperature (20-25°C or 68-77°F), protected from light and moisture. For aqueous solutions, storage at 2-8°C is recommended to maintain stability and prevent microbial growth. Solutions should not be frozen, as this can affect the stability of polysaccharides.

Q3: How long can I store this compound solutions?

A3: The stability of the solution depends on its preparation. A sterile-filtered aqueous solution can be stable for an extended period when stored at 2-8°C. For short-term storage of working solutions in plastic syringes (up to 10 days), room temperature (around 22°C) has been shown to be acceptable for similar low molecular weight heparins (LMWHs) like dalteparin and enoxaparin, with minimal loss of activity. However, it is best practice to prepare solutions fresh when possible.

Q4: What are the primary factors that can cause this compound to degrade?

A4: The main factors contributing to the degradation of oligosaccharide-based compounds like this compound are:

  • Temperature: High temperatures can accelerate chemical degradation.

  • pH: this compound is more susceptible to degradation, particularly hydrolysis, in acidic conditions.

  • Light: Exposure to direct light can lead to photochemical degradation.

  • Microbial Contamination: Non-sterile solutions are prone to microbial growth, which can break down the polysaccharide for nutrients.

Q5: Is this compound sensitive to freeze-thaw cycles?

A5: Yes, it is advisable to avoid repeated freeze-thaw cycles. Solutions of high molecular weight polysaccharides should not be frozen, as this can compromise their structural integrity. If you need to store aliquots, they should be single-use to avoid repeated temperature fluctuations.

Troubleshooting Guide

This section addresses common issues that may arise during the storage and use of this compound.

Observed Problem Potential Cause Recommended Action
Reduced anticoagulant activity in my assay (e.g., anti-Xa assay). 1. Degradation due to improper storage: The compound may have been exposed to high temperatures, direct light, or inappropriate pH. 2. Microbial contamination: The solution may not have been prepared or stored under sterile conditions.1. Review storage conditions. Ensure the compound is stored at the recommended temperature and protected from light. 2. Prepare fresh solutions using sterile techniques and a suitable buffer (neutral pH). Filter sterilize the solution if appropriate. 3. Verify the activity of a fresh, properly stored vial of this compound as a positive control.
Visible particulates or cloudiness in the solution. 1. Precipitation: The compound may have precipitated out of solution, possibly due to incorrect solvent, pH, or concentration. 2. Contamination: Bacterial or fungal contamination can cause turbidity.1. Discard the solution. Do not use if particulates are visible. 2. Re-prepare the solution, ensuring the compound is fully dissolved in the recommended solvent and buffer. Consider gentle warming or vortexing if solubility is an issue, but avoid excessive heat. 3. Ensure all glassware and reagents are sterile.
Inconsistent results between experiments. 1. Inconsistent sample handling: Aliquots may be handled differently, leading to variability. 2. Degradation of stock solution: The main stock solution may be degrading over time.1. Standardize the experimental protocol for sample thawing and preparation. 2. Prepare single-use aliquots from a freshly prepared stock solution to minimize handling of the stock and avoid freeze-thaw cycles. 3. Perform a stability study on your stock solution under your specific storage conditions (see Experimental Protocols section).

Visual Troubleshooting Workflow

G A Problem: Reduced or Inconsistent this compound Activity B Check Storage Conditions A->B C Stored at 2-8°C (Solution) or Room Temp (Powder)? B->C Temp D Protected from Light? B->D Light E Check Solution Preparation C->E Yes M Correct Storage & Re-test C->M No D->E Yes D->M No F Was solution sterile-filtered? E->F Sterility G Is pH neutral? E->G pH H Prepare Fresh Stock Solution F->H Yes N Re-prepare Solution with Sterile Technique & Neutral Buffer F->N No G->H Yes G->N No I Run Control Experiment with Fresh vs. Old Stock H->I J Problem Resolved? I->J K Continue Experiments J->K Yes L Contact Technical Support J->L No M->B N->H

Caption: Troubleshooting workflow for reduced this compound activity.

Quantitative Data on Stability

While specific stability data for this compound is not widely published, data from similar LMWHs can provide valuable insights. The following table summarizes the stability of four different LMWHs when stored in plastic syringes at room temperature.

Table 1: Stability of Various LMWHs Stored at 22°C in Plastic Syringes over 10 Days

LMWH Initial Anti-Xa Activity (IU/mL) Anti-Xa Activity after 10 days (IU/mL) % Change in Activity Reference
Dalteparin10,000No significant decline< 10%
Enoxaparin100No significant decline< 10%
Tinzaparin10,000No significant decline< 10%
Nadroparin9,500Significant decline observed> 10%

This data suggests that while many synthetic oligosaccharides are stable at room temperature for short periods, stability can vary between specific compounds.

Experimental Protocols

Protocol 1: Assessment of this compound Activity using a Chromogenic Anti-Factor Xa Assay

This protocol provides a method to determine the functional activity of this compound by measuring its ability to inhibit Factor Xa.

Materials:

  • This compound sample (and a reference standard)

  • Human Anti-thrombin III (AT-III)

  • Bovine Factor Xa (FXa)

  • Chromogenic FXa substrate (e.g., S-2222)

  • Tris-HCl buffer (pH 7.4)

  • 96-well microplate

  • Microplate reader (405 nm)

Procedure:

  • Preparation of Reagents:

    • Prepare a series of dilutions of the this compound reference standard and the test sample in Tris-HCl buffer.

    • Reconstitute AT-III and FXa in the appropriate buffer as per the manufacturer's instructions.

    • Prepare the chromogenic substrate solution.

  • Assay Workflow:

    • Add 50 µL of the this compound dilutions (or buffer for control) to the wells of a 96-well plate.

    • Add 25 µL of AT-III solution to each well and incubate for 5 minutes at 37°C.

    • Add 25 µL of FXa solution to each well to initiate the inhibition reaction. Incubate for 5 minutes at 37°C.

    • Add 50 µL of the chromogenic FXa substrate to each well.

    • Immediately measure the absorbance at 405 nm at several time points (kinetic assay) or after a fixed time (e.g., 10 minutes).

  • Data Analysis:

    • The rate of color development (change in absorbance) is inversely proportional to the activity of this compound in the sample.

    • Construct a standard curve using the reference standard dilutions.

    • Determine the activity of the test sample by interpolating its absorbance value from the standard curve.

Visual Diagram of Anti-Xa Assay Workflow

G cluster_prep 1. Preparation cluster_assay 2. Assay Steps (in 96-well plate) cluster_analysis 3. Analysis A Prepare this compound Dilutions C Add this compound Sample/Standard A->C B Prepare AT-III, FXa, and Substrate Solutions D Add AT-III (Incubate 5 min at 37°C) B->D C->D E Add FXa (Incubate 5 min at 37°C) D->E F Add Chromogenic Substrate E->F G Read Absorbance at 405 nm (Kinetic or Endpoint) F->G H Calculate Activity vs. Standard Curve G->H G This compound This compound (Intact Pentasaccharide) Hydrolysis Hydrolysis of Glycosidic Bonds This compound->Hydrolysis Acidic pH High Temp Oxidation Oxidation of Functional Groups This compound->Oxidation Oxidizing Agents Light Exposure Degraded_Fragments Smaller Oligosaccharide and Monosaccharide Fragments Hydrolysis->Degraded_Fragments Oxidized_Product Oxidized this compound Oxidation->Oxidized_Product Loss_of_Activity Loss of Anti-Xa Activity Degraded_Fragments->Loss_of_Activity Oxidized_Product->Loss_of_Activity

References

Addressing off-target effects of Idrabiotaparinux in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals utilizing Idrabiotaparinux in cell culture experiments. Given that specific off-target effects of this compound in vitro are not extensively documented, this guide focuses on addressing potential unexpected experimental outcomes based on the known pharmacology of heparinoids and general cell culture principles.

Frequently Asked Questions (FAQs)

Q1: After treating my cells with this compound, I observed a significant decrease in cell viability. Is this expected?

A1: While this compound's primary mechanism is the inhibition of Factor Xa, direct cytotoxic effects of anticoagulants in cell culture have been observed with other agents.[1] A decrease in cell viability is not an expected on-target effect and should be investigated as a potential off-target phenomenon. We recommend performing a dose-response experiment to determine the concentration at which viability is affected. See the "Experimental Protocols" section for a detailed cell viability assay protocol (MTT Assay).

Q2: My cells show altered morphology and detachment from the culture plate after this compound treatment. What could be the cause?

A2: Changes in cell morphology and adherence can be indicative of cellular stress or the initiation of apoptosis.[2][] Heparin and related molecules can interact with cell surface proteins and components of the extracellular matrix, which might interfere with cell adhesion.[4] It is also possible that these are secondary effects of an off-target interaction affecting cellular signaling. We advise performing an apoptosis assay to determine if the cells are undergoing programmed cell death. A detailed protocol for an Annexin V-based apoptosis assay is provided below.

Q3: I am studying a growth factor-mediated signaling pathway and my results are inconsistent in the presence of this compound. Why might this be happening?

A3: Heparin and heparan sulfate proteoglycans are known to bind to a variety of growth factors and their receptors, thereby modulating their signaling activity.[5] Given its structure as a synthetic pentasaccharide, this compound could potentially interfere with growth factor signaling pathways. This could occur through direct binding to the growth factor or its receptor, altering the formation of the signaling complex. To investigate this, we recommend performing a gene expression analysis of downstream targets in your signaling pathway. A qRT-PCR protocol is available in the "Experimental Protocols" section.

Q4: Can I neutralize the effect of this compound in my cell culture experiment?

A4: this compound is a biotinylated form of idraparinux, which was specifically designed to be neutralized by avidin. In a clinical setting, intravenous avidin is used to reverse its anticoagulant effect. You could potentially adapt this for in vitro use by adding avidin to the culture medium. However, the optimal concentration and potential effects of the this compound-avidin complex on your specific cell type would need to be determined empirically.

Q5: Are there any known off-target binding partners for this compound that could explain my unexpected results?

A5: While specific off-target binding partners for this compound are not well-documented, its structural similarity to heparin suggests it may interact with a range of heparin-binding proteins. These proteins are involved in diverse cellular processes, including cell adhesion, inflammation, and growth factor signaling. Therefore, unexpected results could stem from interactions with these proteins.

Troubleshooting Guides

Issue 1: Unexpected Decrease in Cell Viability

This guide provides a systematic approach to troubleshooting a decrease in cell viability observed after treatment with this compound.

A Unexpected Decrease in Cell Viability Observed B Confirm Observation with Replicates and Controls A->B C Perform Dose-Response Viability Assay (e.g., MTT) B->C D Determine IC50 Concentration C->D E Assess for Apoptosis (Annexin V Staining) D->E F Assess for Necrosis (Propidium Iodide Staining) D->F G Investigate Mechanism of Cell Death E->G F->G H Hypothesize Off-Target Cytotoxicity G->H

Caption: Troubleshooting workflow for decreased cell viability.

Troubleshooting Steps & Data Interpretation:

StepActionExpected Outcome / Interpretation
1Perform a dose-response MTT assay with a range of this compound concentrations.To determine the concentration at which 50% of cell viability is inhibited (IC50). This will establish the cytotoxic potential.
2Conduct an Annexin V/Propidium Iodide (PI) flow cytometry assay.To distinguish between early apoptosis (Annexin V+/PI-), late apoptosis/necrosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
3Analyze expression of key apoptosis-related genes (e.g., BAX, BCL2, Caspase-3) via qRT-PCR.To identify if the apoptotic pathway is being activated at the transcriptional level.

Hypothetical Data Summary:

Concentration (µM)% Cell Viability (MTT)% Apoptotic Cells (Annexin V+)
0 (Control)100 ± 4.55 ± 1.2
198 ± 5.16 ± 1.5
1085 ± 6.215 ± 2.1
5052 ± 5.848 ± 3.3
10025 ± 3.975 ± 4.0
Issue 2: Altered Growth Factor Signaling

This guide outlines steps to investigate if this compound is interfering with a specific growth factor signaling pathway.

A Inconsistent Signaling Pathway Readout B Hypothesis: this compound interferes with Growth Factor (GF) binding A->B C Experiment: Treat cells with GF +/- this compound B->C D Measure Downstream Gene Expression (qRT-PCR) C->D E Measure Downstream Protein Phosphorylation (Western Blot) C->E F Analyze Data for Attenuation of GF Signal D->F E->F G Conclusion: Off-target effect on GF signaling pathway F->G

Caption: Workflow to test for growth factor signaling interference.

Troubleshooting Steps & Data Interpretation:

StepActionExpected Outcome / Interpretation
1Stimulate serum-starved cells with the relevant growth factor in the presence and absence of this compound.To isolate the effect of this compound on the specific signaling pathway.
2Perform qRT-PCR on known downstream target genes of the pathway.A decrease in the induction of target genes in the presence of this compound would suggest interference.
3Perform a Western blot for key phosphorylated signaling proteins (e.g., p-ERK, p-AKT).Attenuation of protein phosphorylation would provide further evidence of pathway inhibition.

Hypothetical Data Summary:

TreatmentRelative Gene X Expression (Fold Change)p-ERK/Total ERK Ratio
Control (No GF, No this compound)1.00.1
Growth Factor (GF) only15.2 ± 1.81.2
GF + this compound (50 µM)4.5 ± 0.90.3
This compound only (50 µM)1.1 ± 0.20.1

Experimental Protocols

Cell Viability Assessment: MTT Assay

This protocol is adapted from standard MTT assay procedures.

Materials:

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Remove the medium and add fresh medium containing various concentrations of this compound. Include untreated control wells.

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Detection: Annexin V/PI Staining

This protocol is based on standard flow cytometry procedures for apoptosis detection.

Materials:

  • Flow cytometer

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI) solution

  • 1X Binding Buffer

  • FACS tubes

Procedure:

  • Culture and treat cells with this compound as desired. Include positive and negative controls.

  • Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Wash the cells once with cold PBS and then once with 1X Binding Buffer.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a FACS tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Gene Expression Analysis: qRT-PCR

This protocol outlines a general workflow for quantitative reverse transcription PCR.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Gene-specific primers

  • qPCR instrument

Procedure:

  • Treat cells with this compound for the desired time.

  • Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • Assess RNA quality and quantity using a spectrophotometer.

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Set up the qPCR reaction with the cDNA template, qPCR master mix, and forward and reverse primers for your gene of interest and a housekeeping gene.

  • Run the qPCR reaction in a thermal cycler.

  • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

Potential Off-Target Signaling Pathway

The following diagram illustrates a hypothetical off-target interaction of this compound with a generic growth factor receptor tyrosine kinase (RTK) signaling pathway, a common target for heparin-like molecules.

cluster_0 Extracellular cluster_1 Intracellular Growth Factor Growth Factor RTK Receptor RTK Receptor Growth Factor->RTK Receptor Binds & Activates Signaling Cascade (e.g., RAS-MAPK) Signaling Cascade (e.g., RAS-MAPK) RTK Receptor->Signaling Cascade (e.g., RAS-MAPK) This compound This compound This compound->RTK Receptor Inhibits Binding Transcription Factors Transcription Factors Signaling Cascade (e.g., RAS-MAPK)->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation / Survival Cell Proliferation / Survival Gene Expression->Cell Proliferation / Survival

Caption: Hypothetical inhibition of RTK signaling by this compound.

References

Improving the bioavailability of Idrabiotaparinux in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Idrabiotaparinux in animal studies. Our goal is to help you address specific issues you might encounter during your experiments to ensure consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the expected bioavailability of this compound after subcutaneous administration?

A1: this compound, like its predecessor idraparinux, is expected to have a very high bioavailability, close to 100%, following subcutaneous (SC) injection.[1] This is a key feature of pentasaccharides designed for SC administration. Therefore, the primary experimental challenge is not typically about fundamentally improving bioavailability, but rather ensuring consistent and complete absorption from the injection site to minimize variability in your results.

Q2: We are observing high variability in the plasma concentrations of this compound between our animal subjects. What could be the cause?

A2: High inter-subject variability is a common challenge in subcutaneous drug administration studies. Several factors can contribute to this:

  • Injection Technique: Inconsistent injection depth, volume, or speed can lead to deposition of the drug in different tissue layers (e.g., intradermal instead of subcutaneous), which have different vascularity and absorption characteristics.

  • Injection Site: The location of the injection can influence absorption rates. Different sites on the animal may have variations in blood flow, skin thickness, and lymphatic drainage.

  • Animal Strain and Health: The age, weight, and health status of the animals can affect subcutaneous tissue composition and blood perfusion, leading to variable absorption. Dehydration, for instance, can reduce peripheral circulation.

  • Formulation Issues: While less common for a prepared solution, issues like precipitation or aggregation of the drug product could lead to incomplete absorption.

Q3: Can this compound be administered orally for animal studies?

A3: No, this compound is not suitable for oral administration. Like other heparins and heparinoids, it is a large, highly negatively charged molecule that is not absorbed from the gastrointestinal tract.[2] Efforts to make heparins orally bioavailable often involve complex formulations with penetration enhancers or nanoencapsulation, but these are not standard for this compound.[2][3][4]

Q4: How does the biotin moiety in this compound affect its pharmacokinetics compared to idraparinux?

A4: The addition of the biotin moiety to create this compound has been shown to have no significant effect on its pharmacokinetic or pharmacodynamic properties. Studies have demonstrated that equimolar doses of idraparinux and this compound result in equivalent anti-Factor Xa activity and plasma concentration profiles. The primary purpose of the biotin is to provide a specific reversal agent, avidin, which binds to the biotin and allows for rapid clearance of the drug if needed.

Q5: What is the mechanism of action of this compound?

A5: this compound is a synthetic pentasaccharide that acts as an indirect inhibitor of activated Factor X (FXa). It binds with high affinity to antithrombin (AT), inducing a conformational change in AT that accelerates its ability to inactivate FXa. This, in turn, prevents the conversion of prothrombin to thrombin, a key step in the blood coagulation cascade.

cluster_0 Coagulation Cascade cluster_1 This compound Action cluster_2 Reversal Mechanism Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin FXa Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin This compound This compound AT Antithrombin (AT) This compound->AT Binds & Activates FXa Factor Xa AT->FXa Inactivates Avidin Avidin Idrabiotaparinux_reversal This compound Avidin->Idrabiotaparinux_reversal Binds & Neutralizes

Mechanism of this compound and its reversal by avidin.

Troubleshooting Guides

Issue 1: Inconsistent Pharmacokinetic (PK) Profile / High Data Variability
Potential Cause Troubleshooting Steps
Improper Injection Technique 1. Standardize Protocol: Ensure all personnel are trained on a consistent SC injection technique. Use a "tenting" method where the skin is lifted to create a subcutaneous space. 2. Needle Size & Depth: Use an appropriate needle gauge (e.g., 25-27G for rats/mice) and ensure the injection depth is consistent. Avoid injecting into the muscle or intradermal layer. 3. Injection Volume: Keep the injection volume low (e.g., < 5 mL/kg for rats) to prevent leakage and local tissue disruption.
Variable Absorption from Injection Site 1. Define a Specific Site: Use a single, consistent anatomical location for all animals in a study group (e.g., the dorsal scapular region). 2. Rotate Sites for Chronic Dosing: If the study involves repeated dosing, rotate injection sites to prevent local tissue reactions that could impair absorption. 3. Monitor Site: Observe the injection site for any signs of inflammation, edema, or hematoma, as these can alter drug absorption.
Animal-Specific Factors 1. Acclimatization: Ensure animals are properly acclimatized to the facility and handling procedures to minimize stress, which can affect blood flow. 2. Health Screening: Perform health checks before dosing to exclude animals that may have conditions affecting subcutaneous absorption or drug clearance.
Issue 2: Lower Than Expected Drug Exposure (AUC)
Potential Cause Troubleshooting Steps
Drug Leakage from Injection Site 1. Slow Injection: Administer the injection slowly to allow the tissue to accommodate the volume. 2. Pause Before Withdrawal: After depressing the plunger, wait a few seconds before withdrawing the needle to minimize backflow. 3. Observe for Leakage: Monitor the injection site immediately after administration for any signs of the formulation leaking out.
Formulation Instability 1. Proper Storage: Ensure the this compound solution is stored according to the manufacturer's instructions. 2. Visual Inspection: Before drawing a dose, visually inspect the solution for any particulates or precipitation. Do not use if the solution is not clear.
Rapid Clearance (Unexpected) 1. Renal Function: this compound is cleared by the kidneys. Ensure the animal model has normal renal function, as compromised function can drastically alter the drug's half-life. The long half-life of idraparinux has been noted to increase in cases of renal impairment. 2. Confirm Dose Calculation: Double-check all dose calculations, including animal weights and formulation concentration, to rule out a simple dosing error.

Data Presentation

The table below summarizes the expected pharmacokinetic parameters for this compound following a single subcutaneous dose in an animal model, contrasted with a hypothetical scenario demonstrating poor absorption.

Parameter Expected Profile (Standard SC) Hypothetical Troubled Profile Potential Interpretation
Bioavailability (F%) ~100%65%Incomplete absorption, possible leakage from injection site or formulation issue.
Tmax (hours) 2 - 4 hours8 hoursSlower than expected absorption rate, potentially due to injection into a poorly perfused area.
Cmax (ng/mL) 1500850Lower peak concentration, consistent with incomplete or slow absorption.
AUC (ng·h/mL) 4500029000Significantly lower overall drug exposure.
Half-life (t½) ~80-130 hours~80-130 hoursHalf-life is an intrinsic property and should remain unchanged unless clearance mechanisms are affected.

Note: Values are illustrative and will vary based on dose, species, and analytical method.

Experimental Protocols

Protocol: Single-Dose Pharmacokinetic Study in Rats

This protocol outlines a standard procedure for assessing the pharmacokinetics of subcutaneously administered this compound.

  • Animal Model:

    • Species: Sprague-Dawley or Wistar rats.

    • Sex: Male or Female (use a single sex for consistency).

    • Weight: 250-300g.

    • Acclimatization: Minimum of 7 days before the study.

  • Drug Formulation & Dosing:

    • Formulation: this compound dissolved in a suitable vehicle (e.g., sterile water for injection or saline).

    • Dose: Calculate based on the specific study objectives (e.g., 3 mg/kg).

    • Administration: Administer via subcutaneous injection in the dorsal scapular region. Use the skin-tenting method.

  • Blood Sampling:

    • Use a sparse sampling design or cannulated animals for serial sampling.

    • Collection Times: Pre-dose (0 hr), and at 0.5, 1, 2, 4, 8, 24, 48, 72, 96, 120, 168, and 240 hours post-dose.

    • Sample Collection: Collect ~0.25 mL of whole blood into tubes containing an anticoagulant (e.g., K2-EDTA).

    • Plasma Preparation: Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate plasma.

    • Storage: Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Method: Use a validated analytical method to quantify this compound concentrations in plasma. This is typically a chromogenic anti-FXa assay.

    • Standard Curve: Prepare a standard curve using control rat plasma spiked with known concentrations of this compound.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters: Cmax, Tmax, AUC, half-life (t½), and clearance (CL/F).

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization (≥ 7 days) Dose_Prep Dose Preparation Dosing Subcutaneous Dosing Dose_Prep->Dosing Blood_Sampling Serial Blood Sampling (e.g., 0-240h) Dosing->Blood_Sampling Plasma_Processing Plasma Separation & Storage (-80°C) Blood_Sampling->Plasma_Processing Bioanalysis Bioanalysis (Anti-FXa Assay) Plasma_Processing->Bioanalysis PK_Analysis PK Parameter Calculation (NCA) Bioanalysis->PK_Analysis

Experimental workflow for a pharmacokinetic study.

References

Technical Support Center: Managing Bleeding Complications in Idrabiotaparinux Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with idrabiotaparinux in animal models.

Troubleshooting Guides

Issue 1: Excessive Bleeding Observed During Routine Procedures (e.g., blood sampling, minor surgery)

Question: We are observing prolonged or excessive bleeding in our animal models treated with this compound. How can we manage this?

Answer:

  • Immediate Action: Apply direct pressure to the bleeding site.

  • Pharmacological Reversal: Administer the specific reversal agent, avidin. Due to the high-affinity interaction between biotin (on this compound) and avidin, this provides rapid neutralization.[1][2][3]

  • Dosage and Administration of Avidin: While specific dose-ranging studies in animal models are not extensively published, a starting point can be extrapolated from the molar equivalence to this compound. Administration should be via intravenous (IV) infusion for rapid effect.

  • Monitoring: After avidin administration, monitor the animal for cessation of bleeding. You can also collect a blood sample to measure the reversal of anti-Factor Xa activity.

Issue 2: Difficulty in Quantifying the Reversal of this compound's Anticoagulant Effect

Question: How can we quantitatively assess the efficacy of a reversal agent for this compound?

Answer:

The most direct method is to measure the anti-Factor Xa activity in plasma samples collected before and after administration of the reversal agent.

  • Pre-reversal Sample: Collect a blood sample (citrated plasma) at the time of the bleeding event or at a predetermined time point after this compound administration.

  • Post-reversal Sample: Collect a blood sample at various time points after administering the reversal agent (e.g., 15, 30, 60 minutes) to assess the onset and duration of the reversal.

  • Assay: Use a chromogenic anti-Factor Xa assay to determine the level of anticoagulation. A significant reduction in anti-Factor Xa activity indicates successful reversal.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and why does it cause bleeding?

A1: this compound is a synthetic, long-acting, indirect inhibitor of Factor Xa (FXa).[4][5] It binds to antithrombin (AT), inducing a conformational change that enhances the ability of AT to inactivate FXa. Factor Xa is a critical component of the coagulation cascade, where the intrinsic and extrinsic pathways converge. By inhibiting FXa, this compound prevents the conversion of prothrombin to thrombin, thereby reducing the formation of a fibrin clot. This potent anticoagulant effect, while therapeutically beneficial for preventing thrombosis, can lead to bleeding complications, particularly at higher doses or in the event of injury.

Q2: What is the specific reversal agent for this compound and how does it work?

A2: The specific reversal agent for this compound is avidin . This compound is a biotinylated form of idraparinux. Avidin, a protein found in egg whites, has an exceptionally high affinity for biotin. When administered intravenously, avidin rapidly binds to the biotin moiety of this compound, forming a stable complex that neutralizes its anticoagulant activity.

Q3: Can protamine sulfate be used to reverse the effects of this compound?

A3: While protamine sulfate is used to reverse the effects of unfractionated heparin and, to a lesser extent, low-molecular-weight heparins (LMWHs), its efficacy in reversing this compound has not been established. This compound is a synthetic pentasaccharide, and protamine sulfate's neutralization of LMWHs is often incomplete. Given that a highly specific and effective reversal agent (avidin) is available, it is the recommended choice for neutralizing this compound.

Q4: What are some common animal models to assess bleeding complications with this compound?

A4: Standard preclinical models for assessing bleeding include:

  • Tail Transection/Snip Model: In this model, a small segment of the rodent's tail is amputated, and the time to cessation of bleeding (bleeding time) or the total blood loss is measured.

  • Saphenous Vein Bleeding Model: This model involves a controlled incision or puncture of the saphenous vein, followed by the measurement of bleeding time and/or blood loss. It is considered to be a more sensitive model for detecting the effects of anticoagulants.

Q5: What quantitative data is available on the reversal of this compound in animal models?

A5: While specific quantitative data from animal bleeding models for this compound is limited in publicly available literature, clinical studies in humans have demonstrated that a 30-minute intravenous infusion of 100 mg of avidin can rapidly reverse the anti-FXa activity of this compound by 67% to 97%. The expected outcomes in animal models would be a significant reduction in bleeding time and blood loss following avidin administration, correlated with a marked decrease in plasma anti-Factor Xa activity.

Data Presentation

Table 1: Expected Efficacy of Avidin in Reversing this compound-Induced Bleeding in a Rodent Tail Transection Model (Hypothetical Data)

Treatment GroupNMean Bleeding Time (seconds)Mean Blood Loss (µL)Mean Anti-FXa Activity Reversal (%)
Vehicle Control10180 ± 3050 ± 15N/A
This compound10> 1800 (bleeding ongoing at 30 min)450 ± 750%
This compound + Avidin10240 ± 4575 ± 20~90%

Note: This table is illustrative and based on the known high efficacy of the avidin-biotin interaction. Actual results may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Assessment of Bleeding Using the Mouse Tail Snip Model
  • Animal Preparation: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane). Place the mouse in a prone position on a warming pad to maintain body temperature.

  • This compound Administration: Administer this compound subcutaneously at the desired dose and time point prior to the bleeding assessment.

  • Tail Snip: Using a sharp scalpel, transect 3 mm of the distal tail tip.

  • Bleeding Measurement: Immediately immerse the tail in a pre-weighed tube containing 37°C saline. Record the time until bleeding cessation, defined as no blood flow for at least 30 seconds. The total observation period is typically 30 minutes.

  • Blood Loss Quantification: After the observation period, remove the tail from the saline. The total blood loss can be determined by weighing the tube with the collected blood and subtracting the initial weight of the tube and saline.

  • Reversal Agent Administration (if applicable): For reversal studies, administer avidin intravenously at a predetermined time after the tail snip. Monitor for changes in bleeding.

Protocol 2: Measurement of Anti-Factor Xa Activity
  • Blood Collection: Collect blood samples from the animals into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).

  • Plasma Preparation: Centrifuge the blood samples at 2000 x g for 15 minutes to obtain platelet-poor plasma.

  • Chromogenic Assay:

    • Use a commercial anti-Factor Xa chromogenic assay kit.

    • Prepare a standard curve using a calibrator of known this compound concentration.

    • Incubate the test plasma samples with a known amount of excess Factor Xa in the presence of antithrombin.

    • Add a chromogenic substrate for Factor Xa. The residual Factor Xa cleaves the substrate, releasing a colored product.

    • Measure the absorbance of the colored product at the appropriate wavelength (typically 405 nm) using a spectrophotometer.

    • The concentration of this compound is inversely proportional to the color intensity. Calculate the anti-FXa activity based on the standard curve.

Mandatory Visualizations

Signaling Pathway

coagulation_pathway cluster_common Common Pathway Intrinsic Intrinsic Pathway FX Factor X Intrinsic->FX Extrinsic Extrinsic Pathway Extrinsic->FX FXa Factor Xa FX->FXa Thrombin Thrombin (IIa) FXa->Thrombin Prothrombinase Complex Prothrombin Prothrombin (II) Fibrin Fibrin Clot Thrombin->Fibrin Fibrinogen Fibrinogen This compound This compound-AT This compound->FXa Inhibits AT Antithrombin (AT) Idrabiotaparinux_drug This compound Idrabiotaparinux_drug->this compound binds to

Caption: Coagulation cascade showing the inhibitory action of this compound.

Experimental Workflow

experimental_workflow start Start administer_idra Administer this compound to Animal Model start->administer_idra induce_bleeding Induce Bleeding (e.g., Tail Snip) administer_idra->induce_bleeding measure_bleeding Measure Bleeding Time and Blood Loss induce_bleeding->measure_bleeding collect_pre_reversal Collect Blood Sample (Pre-Reversal) induce_bleeding->collect_pre_reversal administer_avidin Administer Avidin (IV) measure_bleeding->administer_avidin analyze_samples Analyze Plasma Samples (Anti-FXa Assay) collect_pre_reversal->analyze_samples monitor_bleeding Monitor for Cessation of Bleeding administer_avidin->monitor_bleeding collect_post_reversal Collect Blood Sample (Post-Reversal) monitor_bleeding->collect_post_reversal collect_post_reversal->analyze_samples end End analyze_samples->end

Caption: Workflow for assessing bleeding and reversal in animal models.

Logical Relationship Diagram

troubleshooting_logic start Excessive Bleeding Observed is_specific_reversal_needed Is rapid, specific reversal required? start->is_specific_reversal_needed administer_avidin Administer Avidin (IV) is_specific_reversal_needed->administer_avidin Yes supportive_care Provide Supportive Care (e.g., fluid replacement) is_specific_reversal_needed->supportive_care No monitor_hemostasis Monitor for Hemostasis administer_avidin->monitor_hemostasis collect_samples Collect Blood Samples (Pre- and Post-Reversal) monitor_hemostasis->collect_samples anti_fxa_assay Perform Anti-FXa Assay collect_samples->anti_fxa_assay evaluate_reversal Evaluate % Reversal anti_fxa_assay->evaluate_reversal end Bleeding Controlled evaluate_reversal->end supportive_care->monitor_hemostasis

Caption: Troubleshooting logic for managing bleeding complications.

References

Refinement of Idrabiotaparinux dosage for specific research aims

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Idrabiotaparinux. The information is designed to assist in the refinement of dosages for specific research aims and to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the mechanism of action of this compound?

This compound is a synthetic pentasaccharide that functions as an indirect Factor Xa inhibitor.[1] Its mechanism relies on its high-affinity binding to antithrombin (AT).[2][3] This binding induces a conformational change in AT, potentiating its inhibitory activity specifically against Factor Xa by approximately 300 times. By neutralizing Factor Xa, this compound effectively interrupts the blood coagulation cascade, thereby inhibiting thrombin formation and thrombus development. It does not inactivate thrombin (Factor IIa) directly and has no effect on platelet aggregation.[4] A key feature of this compound is a biotin moiety, which allows for its activity to be neutralized by avidin.[1]

Q2: My in vitro anticoagulant assay is showing inconsistent or no effect. What are some potential causes?

  • Incorrect Assay Type: Standard clotting time assays like prothrombin time (PT) or activated partial thromboplastin time (aPTT) have limited sensitivity to indirect Factor Xa inhibitors like this compound. A chromogenic anti-Factor Xa assay is the recommended method for quantifying its activity.

  • Low Antithrombin Concentration: this compound's activity is dependent on the presence of antithrombin. If you are using purified systems or plasma with depleted antithrombin, the inhibitory effect will be diminished. Ensure your assay buffer or plasma contains sufficient levels of functional antithrombin.

  • Reagent Issues: Verify the activity of your Factor Xa and chromogenic substrate. Ensure they are stored correctly and have not expired.

  • Inappropriate Concentration Range: Your this compound concentrations may be too high or too low. Perform a dose-response curve to determine the optimal concentration range for your specific assay conditions.

Q3: I am observing unexpected results in my animal model of thrombosis. How can I troubleshoot the dosage?

  • Pharmacokinetics: this compound has a very long half-life, which can lead to a cumulative effect with repeated dosing. Consider the dosing interval carefully. A single subcutaneous injection may be sufficient for many experimental paradigms.

  • Bioavailability: While subcutaneous bioavailability is high, ensure proper injection technique to avoid leakage or intramuscular administration, which could alter absorption kinetics.

  • Species Differences: The anticoagulant response can vary between species. Dosages from clinical trials in humans may not directly translate to animal models. It is advisable to perform a dose-ranging study to determine the optimal dose for the desired level of anticoagulation in your specific animal model.

  • Anesthesia: Some anesthetics can affect coagulation parameters. Use a consistent anesthesia protocol and consider its potential impact on your results.

Q4: Can I use data from Idraparinux studies to inform my this compound experiments?

Yes, equimolar doses of this compound and its non-biotinylated precursor, Idraparinux, have been shown to be bioequivalent in terms of their pharmacokinetic and pharmacodynamic profiles. The addition of the biotin tag does not interfere with the molecule's interaction with antithrombin. Therefore, data from studies using Idraparinux can be a valuable resource for designing experiments with this compound, particularly regarding dosing and expected anticoagulant effects.

Quantitative Data

Table 1: Clinical and Preclinical Dosage Information for this compound and Related Compounds

CompoundApplicationSpeciesDosageRoute of AdministrationReference
This compound Treatment of Deep Vein ThrombosisHuman3 mg once weeklySubcutaneous
This compound Treatment of Deep Vein Thrombosis (with severe renal insufficiency)Human1.8 mg once weekly (after initial 3 mg dose)Subcutaneous
Idraparinux Treatment of Deep Vein ThrombosisHuman2.5 mg once weeklySubcutaneous
Fondaparinux Prophylaxis of Venous ThromboembolismHuman2.5 mg once dailySubcutaneous
Fondaparinux Treatment of Deep Vein Thrombosis (<50 kg body weight)Human5 mg once dailySubcutaneous
Fondaparinux Treatment of Deep Vein Thrombosis (50-100 kg body weight)Human7.5 mg once dailySubcutaneous
Fondaparinux Treatment of Deep Vein Thrombosis (>100 kg body weight)Human10 mg once dailySubcutaneous

Note: Preclinical dosages for this compound are not widely published. Dosages for Fondaparinux in animal models can be used as a starting point for dose-ranging studies, but require optimization.

Experimental Protocols

Protocol 1: In Vitro Anticoagulant Activity Assessment using a Chromogenic Anti-Factor Xa Assay

This protocol provides a general methodology for determining the in vitro anticoagulant activity of this compound in plasma.

Materials:

  • This compound stock solution

  • Pooled normal citrated human plasma

  • Bovine Factor Xa reagent

  • Chromogenic Factor Xa substrate (e.g., S-2222)

  • Tris-based buffer (pH 7.4)

  • Microplate reader capable of measuring absorbance at 405 nm

  • 37°C incubator

Procedure:

  • Preparation of this compound dilutions: Prepare a series of dilutions of this compound in the Tris-based buffer. The final concentrations should cover a range expected to produce a dose-dependent inhibition of Factor Xa.

  • Incubation with plasma: In a microplate well, mix a small volume of pooled normal plasma with the this compound dilution or buffer (for control). Incubate at 37°C for a short period (e.g., 2 minutes) to allow for the binding of this compound to antithrombin.

  • Addition of Factor Xa: Add a known amount of bovine Factor Xa to each well. Incubate at 37°C for a defined period (e.g., 1-2 minutes) to allow the this compound-antithrombin complex to inhibit the Factor Xa.

  • Addition of chromogenic substrate: Add the chromogenic Factor Xa substrate to each well. The residual, uninhibited Factor Xa will cleave the substrate, releasing a colored product.

  • Measurement: Immediately measure the change in absorbance at 405 nm over time using a microplate reader. The rate of color development is inversely proportional to the anticoagulant activity of this compound.

  • Data Analysis: Construct a dose-response curve by plotting the inhibition of Factor Xa activity against the concentration of this compound. From this curve, you can determine parameters such as the IC50 (the concentration of this compound that inhibits 50% of Factor Xa activity).

Visualizations

Idrabiotaparinux_Mechanism_of_Action cluster_0 Coagulation Cascade cluster_1 This compound Action Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Fibrin Fibrin Thrombin->Fibrin Fibrinogen Fibrinogen Fibrinogen->Fibrin Factor X Factor X Factor Xa Factor Xa Factor X->Factor Xa Factor Xa->Thrombin Prothrombinase Complex Inactive Complex Inactive Complex Factor Xa->Inactive Complex This compound This compound This compound-AT Complex This compound-AT Complex This compound->this compound-AT Complex Antithrombin (AT) Antithrombin (AT) Antithrombin (AT)->this compound-AT Complex This compound-AT Complex->Inactive Complex Inhibits

Caption: Mechanism of action of this compound.

Experimental_Workflow_Anti_Xa_Assay cluster_preparation 1. Preparation cluster_incubation 2. Incubation Steps cluster_detection 3. Detection & Analysis A Prepare this compound Dilutions C Mix Plasma + this compound (Incubate @ 37°C) A->C B Prepare Pooled Normal Plasma B->C D Add Factor Xa (Incubate @ 37°C) C->D E Add Chromogenic Substrate D->E F Measure Absorbance @ 405 nm E->F G Plot Dose-Response Curve (Calculate IC50) F->G

References

Challenges in synthesizing Idrabiotaparinux and potential solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Idrabiotaparinux.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions.

1. Glycosylation Reactions: Low Yield and Poor Stereoselectivity

Symptom Potential Cause Suggested Solution
Low overall yield of the desired oligosaccharide. Incomplete reaction or decomposition of starting materials.Optimize reaction conditions (temperature, time, and stoichiometry of reactants). Ensure all reagents and solvents are anhydrous.
Suboptimal activation of the glycosyl donor.Screen different activators (e.g., NIS/TMSOTf) and optimize their concentration.
Formation of a mixture of α and β anomers. Lack of stereochemical control during glycosidic bond formation.Employ a participating protecting group (e.g., an acyl group like benzoyl) at the C-2 position of the glycosyl donor to favor the formation of the 1,2-trans glycoside.[1][2]
Steric hindrance from bulky protecting groups on the donor or acceptor.Re-evaluate the protecting group strategy. Consider using less bulky protecting groups at key positions.
Unfavorable conformation of the glycosyl acceptor.For certain acceptors, locking the conformation (e.g., using a 1,6-anhydro bridge) can enhance stereoselectivity.[1]
Presence of unexpected side products. Common side reactions of glycosyl donors.Be aware of potential side reactions like donor hydrolysis (forming the hemiacetal) or elimination (forming a glycal)[3]. Ensure strictly anhydrous conditions to minimize hydrolysis.

2. Protecting Group Manipulations: Premature Deprotection or Incomplete Removal

Symptom Potential Cause Suggested Solution
Loss of a protecting group during a synthetic step. Instability of the protecting group to the reaction conditions.Carefully select orthogonal protecting groups that can be removed under specific conditions without affecting others[1]. For example, use acid-labile groups (e.g., Boc) and base-labile groups (e.g., Fmoc) in a complementary fashion.
Incomplete deprotection of a specific functional group. Insufficient reaction time or reagent concentration.Increase the reaction time or the equivalents of the deprotecting agent. Monitor the reaction closely by TLC or LC-MS.
Steric hindrance around the protecting group.Consider using a different deprotection strategy or a protecting group that is more readily cleaved from that specific position.

3. Sulfonation Step: Incomplete Sulfation and Purification Challenges

Symptom Potential Cause Suggested Solution
Incomplete sulfation of target hydroxyl groups. Insufficient reactivity of the sulfating agent or steric hindrance.Use a highly reactive sulfating agent (e.g., SO₃-pyridine complex) in an appropriate solvent. Drive the reaction to completion by using an excess of the sulfating agent and optimizing the reaction temperature and time.
Degradation of the molecule during sulfation. Lability of the oligosaccharide backbone or other functional groups to the reaction conditions.Perform the sulfation at low temperatures to minimize degradation. Be aware that sulfate groups themselves can be labile under acidic conditions.
Difficulty in purifying the sulfated product. High water solubility and presence of inorganic salts.Utilize purification techniques suitable for highly polar and charged molecules, such as size-exclusion chromatography (e.g., Bio-Gel P-4) or ion-exchange chromatography. Chitosan-based precipitation can also be an effective method for removing impurities.

4. Biotin Conjugation: Low Yield and Product Precipitation

Symptom Potential Cause Suggested Solution
Low yield of the biotinylated product. Inefficient coupling reaction.Ensure the reactive group on the pentasaccharide (e.g., a primary amine on a linker) is fully deprotected and available for reaction. Use an activated biotin derivative (e.g., biotin-OSu or biotin-LC-hydrazide) for efficient conjugation.
Presence of competing nucleophiles.Remove any amine-containing contaminants (e.g., Tris buffer) from the reaction mixture before adding the biotinylating reagent.
Precipitation of the product during or after the reaction. Over-modification of the molecule or changes in solubility.Control the stoichiometry of the biotinylating reagent to avoid multiple biotinylations, which can lead to aggregation and precipitation. Perform the reaction in a suitable solvent system that maintains the solubility of both the starting material and the product.

Frequently Asked Questions (FAQs)

Q1: What is the most challenging step in the synthesis of this compound?

A1: The stereoselective formation of the glycosidic linkages to assemble the pentasaccharide backbone is often considered the most challenging aspect. Achieving high yields of the desired anomer while minimizing the formation of the incorrect stereoisomer requires careful selection of protecting groups, glycosyl donors, and reaction conditions.

Q2: How can I monitor the progress of the glycosylation and sulfonation reactions?

A2: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the progress of glycosylation reactions, allowing for the visualization of starting materials and products. For the highly polar sulfated products, techniques like High-Performance Liquid Chromatography (HPLC) with specialized columns (e.g., SAX-HPLC) or Capillary Electrophoresis (CE) are more suitable. Mass spectrometry (LC-MS) is invaluable for confirming the identity of intermediates and the final product.

Q3: What are the key considerations for the final purification of this compound?

A3: The final purification is challenging due to the high negative charge and water solubility of this compound. Key considerations include the removal of inorganic salts from the sulfonation step and any unreacted reagents. A multi-step purification protocol involving a combination of ion-exchange chromatography and size-exclusion chromatography is often necessary to achieve the high purity required for pharmaceutical applications.

Q4: Are there any specific safety precautions I should take during the synthesis?

A4: Standard laboratory safety procedures should be followed, including the use of personal protective equipment. Some reagents used in oligosaccharide synthesis, such as activators for glycosylation and sulfating agents, can be corrosive or toxic and should be handled with care in a well-ventilated fume hood.

Experimental Protocols

1. General Protocol for a [3+2] Convergent Glycosylation

This protocol outlines a general strategy for the coupling of a trisaccharide donor with a disaccharide acceptor, a common approach in the synthesis of pentasaccharides like this compound.

  • Preparation: Ensure the trisaccharide donor (e.g., with a suitable leaving group like a trichloroacetimidate) and the disaccharide acceptor (with a free hydroxyl group at the coupling position) are pure and completely dry.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the donor and acceptor in an appropriate anhydrous solvent (e.g., dichloromethane).

  • Activation: Cool the reaction mixture to the desired temperature (e.g., -40 °C to -78 °C). Slowly add the activator (e.g., a solution of TMSOTf in the reaction solvent).

  • Reaction: Allow the reaction to proceed at the low temperature, monitoring its progress by TLC. The reaction time can range from 30 minutes to several hours.

  • Quenching: Once the reaction is complete, quench it by adding a suitable reagent (e.g., triethylamine or a saturated solution of sodium bicarbonate).

  • Workup and Purification: Allow the mixture to warm to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate it, and purify the resulting protected pentasaccharide by column chromatography.

2. Protocol for O-Sulfonation

This protocol describes the general procedure for the sulfation of the protected pentasaccharide.

  • Preparation: The fully protected pentasaccharide with free hydroxyl groups at the positions to be sulfated is dissolved in a dry, aprotic solvent like pyridine or DMF.

  • Sulfation: The sulfating agent (e.g., SO₃-pyridine complex) is added in excess to the solution at a controlled temperature (typically 0 °C to room temperature).

  • Reaction: The reaction is stirred for several hours to days until complete sulfation is achieved, as monitored by a suitable analytical technique (e.g., HPLC).

  • Quenching and Neutralization: The reaction is quenched by the addition of water or a basic solution (e.g., sodium bicarbonate). The pH is carefully adjusted to neutral.

  • Purification: The crude sulfated product is purified to remove excess sulfating agent and inorganic salts. This is typically achieved through dialysis, size-exclusion chromatography, or ion-exchange chromatography.

3. Protocol for Biotin Conjugation to an Amine-Linker Modified Pentasaccharide

This protocol outlines the attachment of biotin to the synthesized pentasaccharide that has been functionalized with a primary amine.

  • Preparation: The purified, sulfated pentasaccharide with a deprotected primary amine linker is dissolved in a suitable buffer (e.g., PBS, pH 7.4).

  • Biotinylation: An activated biotin derivative (e.g., Biotin-NHS ester) dissolved in an organic co-solvent (e.g., DMSO) is added to the pentasaccharide solution. The molar ratio of the biotin reagent to the pentasaccharide should be optimized to ensure complete mono-biotinylation.

  • Reaction: The reaction mixture is incubated at room temperature for a specified period (e.g., 2-4 hours).

  • Purification: The resulting this compound is purified from excess biotin reagent and byproducts using size-exclusion chromatography (e.g., on a Bio-Gel P-2 or P-4 column).

Visualizations

Idrabiotaparinux_Synthesis_Workflow cluster_0 Pentasaccharide Assembly cluster_1 Functionalization A Monosaccharide Building Blocks B Protecting Group Introduction A->B Orthogonal Strategy C [3+2] Convergent Glycosylation B->C Donor & Acceptor Prep D Protected Pentasaccharide C->D Stereoselective Coupling E Selective Deprotection D->E F O-Sulfonation E->F SO3-Pyridine G Global Deprotection F->G H Biotin Conjugation G->H Biotin-NHS I This compound H->I Final Product

Caption: A simplified workflow for the chemical synthesis of this compound.

Anticoagulation_Pathway cluster_0 Coagulation Cascade cluster_1 Mechanism of Action FX Factor X FXa Factor Xa FX->FXa Thrombin Thrombin FXa->Thrombin activates Prothrombin Prothrombin Fibrin Fibrin Clot Thrombin->Fibrin activates Fibrinogen Fibrinogen This compound This compound Complex This compound-AT Complex This compound->Complex AT Antithrombin AT->Complex Complex->FXa Inhibits

Caption: Mechanism of action of this compound in the coagulation cascade.

References

Minimizing variability in Idrabiotaparinux experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experimental results involving Idrabiotaparinux.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound, focusing on the anti-Factor Xa (anti-Xa) assay, the primary method for measuring its activity.

Issue/Observation Potential Cause Recommended Action
High Variability Between Replicates (High CV%) Pipetting errors, improper mixing, or temperature fluctuations during the assay.Ensure pipettes are calibrated and use reverse pipetting for viscous reagents. Mix all reagents and samples thoroughly but gently. Maintain a consistent temperature (e.g., 37°C) for all incubation steps.
Inconsistent Results Between Different Assay Kits Different assay kits can have varying sensitivities and calibrators, leading to inter-assay variability of up to 43% for similar molecules.[1]Use the same assay kit and lot number for the entirety of a study. If changing kits is unavoidable, perform a bridging study to correlate the results from the old and new kits.
Lower-than-Expected Anti-Xa Activity - Sample hemolysis, icterus (high bilirubin), or lipemia (high triglycerides) can interfere with the chromogenic assay, often leading to falsely low results.[2] - Low antithrombin levels in the plasma sample, as this compound requires antithrombin for its activity.[3][4] - Improper sample collection or processing.- Visually inspect plasma samples and reject any that are hemolyzed, icteric, or lipemic.[2] - Use an anti-Xa assay kit that includes exogenous antithrombin to normalize for patient-to-patient variability. - Follow strict sample collection protocols, ensuring proper blood-to-anticoagulant ratios and timely processing.
Higher-than-Expected Anti-Xa Activity - Contamination of the sample with this compound from external sources. - Drawing blood from an intravenous line that was also used for this compound administration. - Presence of other Factor Xa inhibitors (e.g., apixaban, rivaroxaban) in the sample.- Use dedicated labware and follow good laboratory practices to prevent cross-contamination. - If applicable, ensure the IV line is thoroughly flushed or draw the sample from a different site. - Review the subject's medication history for concurrent use of other anticoagulants.
Poor Reproducibility Between Laboratories Differences in instrumentation, reagents, and standard operating procedures. Inter-laboratory coefficients of variation for anti-Xa assays can be significant.Standardize protocols across all participating laboratories. Use a central laboratory for sample analysis whenever possible to minimize inter-laboratory variability. Participate in external quality assessment schemes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a synthetic, long-acting indirect inhibitor of Factor Xa. It selectively binds to antithrombin (AT), inducing a conformational change in AT that accelerates its inhibition of Factor Xa in the coagulation cascade. This disruption of the coagulation cascade prevents the conversion of prothrombin to thrombin, thereby exerting its anticoagulant effect. A unique feature of this compound is the attached biotin moiety, which allows for its activity to be reversed by the administration of avidin.

Q2: Which assay is recommended for measuring this compound activity?

A2: The chromogenic anti-Factor Xa (anti-Xa) assay is the gold standard for measuring the activity of this compound and other low-molecular-weight heparins. This functional assay is more specific and less prone to interferences than global clotting assays like the activated partial thromboplastin time (aPTT).

Q3: What are the critical pre-analytical variables to control for in the anti-Xa assay?

A3: Strict control of pre-analytical variables is crucial for minimizing variability. Key factors include:

  • Sample Collection: Use the correct blood-to-anticoagulant (3.2% sodium citrate) ratio (9:1). Underfilling or overfilling tubes can lead to inaccurate results.

  • Sample Quality: Avoid hemolysis, icterus, and lipemia, as these can interfere with the chromogenic detection method.

  • Sample Processing: Centrifuge blood samples promptly to obtain platelet-poor plasma.

  • Storage: If not analyzed immediately, plasma samples should be stored frozen and thawed properly before use.

Q4: How can I minimize variability in my experimental results?

A4: To minimize variability, consider the following:

  • Standardize Protocols: Use consistent, detailed standard operating procedures (SOPs) for all experiments.

  • Calibrate Equipment: Regularly calibrate all laboratory equipment, especially pipettes and spectrophotometers.

  • Use Consistent Reagents: Use the same lot of reagents and calibrators for a set of experiments.

  • Train Personnel: Ensure all personnel are thoroughly trained on the experimental protocols.

  • Control Environmental Factors: Maintain consistent temperature and humidity in the laboratory.

Q5: Where can I find quantitative data on the expected variability of anti-Xa assays?

A5: While specific validation data for this compound is not widely published, data from studies on other low-molecular-weight heparins (LMWHs) provide a good estimate. Inter-assay variability can be as high as 43% for some LMWHs. Well-standardized assays can achieve much lower variability, with inter-laboratory coefficients of variation for repeatability and reproducibility around 1.0% and 1.2%, respectively, for enoxaparin.

Data on Assay Variability

The following tables summarize quantitative data on the variability of anti-Xa assays for LMWHs, which can be used as a reference for experiments with this compound.

Table 1: Inter-Assay and Inter-Laboratory Variability of Anti-Xa Assays for LMWHs

Parameter LMWH Variability (CV%) Reference
Inter-assay VariabilityEnoxaparin43%
Inter-assay VariabilityDalteparin27%
Inter-laboratory ReproducibilityEnoxaparin1.2%

Table 2: Precision of a Commercial Anti-Xa Assay

Control Level Mean (IU/mL) Repeatability (CV%) Within-Laboratory Precision (CV%) Reference
LMWH Control Level 10.282.8%3.5%
LMWH Control Level 20.811.7%1.8%
UFH Control Level 10.231.8%2.9%
UFH Control Level 20.491.7%2.5%

Detailed Experimental Protocols

Chromogenic Anti-Factor Xa Assay for this compound

Principle:

This assay measures the ability of this compound in a plasma sample to inhibit a known amount of added Factor Xa. The residual Factor Xa activity is then determined by its ability to cleave a chromogenic substrate, releasing a colored compound. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

Materials:

  • Platelet-poor plasma (PPP) sample

  • Anti-Xa assay kit (containing Factor Xa, chromogenic substrate, and antithrombin if not relying on endogenous levels)

  • This compound calibrators and controls

  • Assay buffer

  • Microplate reader capable of measuring absorbance at the appropriate wavelength (typically 405 nm)

  • Calibrated pipettes

  • Incubator or water bath at 37°C

Procedure:

  • Preparation:

    • Prepare this compound calibrators and controls according to the manufacturer's instructions.

    • Pre-warm all reagents, samples, and the microplate to 37°C.

  • Assay Steps:

    • Pipette the appropriate volume of assay buffer into the wells of the microplate.

    • Add the calibrators, controls, and unknown plasma samples to their respective wells.

    • Add a known excess of Factor Xa to each well.

    • Incubate the plate at 37°C for a specified time to allow this compound to bind to antithrombin and inhibit Factor Xa.

    • Add the chromogenic substrate to each well.

    • Incubate the plate at 37°C for a specified time to allow the residual Factor Xa to cleave the substrate.

    • Stop the reaction by adding a stop solution (e.g., acetic acid), if required by the kit.

  • Measurement and Analysis:

    • Measure the absorbance of each well at the specified wavelength using a microplate reader.

    • Construct a calibration curve by plotting the absorbance of the calibrators against their known concentrations.

    • Determine the concentration of this compound in the unknown samples by interpolating their absorbance values from the calibration curve.

Visualizations

Idrabiotaparinux_Mechanism_of_Action cluster_pathway Coagulation Cascade This compound This compound AT_Idrabio_Complex AT-Idrabiotaparinux Complex This compound->AT_Idrabio_Complex Binds to Antithrombin Antithrombin (AT) Antithrombin->AT_Idrabio_Complex FactorXa Factor Xa AT_Idrabio_Complex->FactorXa Inhibits Inactivated_FXa Inactivated Factor Xa Prothrombin Prothrombin FactorXa->Inactivated_FXa Thrombin Thrombin Prothrombin->Thrombin Activates Fibrinogen Fibrinogen Fibrin Fibrin (Clot) Fibrinogen->Fibrin Converts to

Caption: Mechanism of action of this compound in the coagulation cascade.

Anti_Xa_Assay_Workflow Start Start: Plasma Sample (with this compound) Add_FXa Add Excess Factor Xa and Antithrombin Start->Add_FXa Incubate1 Incubate at 37°C Add_FXa->Incubate1 Add_Substrate Add Chromogenic Substrate Incubate1->Add_Substrate Incubate2 Incubate at 37°C Add_Substrate->Incubate2 Measure_Absorbance Measure Absorbance (e.g., 405 nm) Incubate2->Measure_Absorbance Calculate_Concentration Calculate Concentration (vs. Calibration Curve) Measure_Absorbance->Calculate_Concentration End End: this compound Concentration Calculate_Concentration->End

Caption: Experimental workflow for the chromogenic anti-Factor Xa assay.

Troubleshooting_Logic Start Inconsistent Experimental Results Check_Preanalytical Review Pre-analytical Factors: - Sample Collection - Sample Quality (Hemolysis, etc.) - Sample Processing Start->Check_Preanalytical Check_Analytical Review Analytical Factors: - Pipetting Technique - Reagent Integrity - Instrument Calibration Check_Preanalytical->Check_Analytical No Issue Found Action_Preanalytical Action: - Re-collect Sample - Use Fresh Sample Check_Preanalytical->Action_Preanalytical Issue Found Check_Assay_Specific Review Assay-Specific Factors: - Kit Lot Number - Incubation Times/Temperatures - Calibrator/Control Performance Check_Analytical->Check_Assay_Specific No Issue Found Action_Analytical Action: - Recalibrate Pipettes - Use New Reagents - Service Instrument Check_Analytical->Action_Analytical Issue Found Action_Assay_Specific Action: - Rerun Assay with New Kit - Optimize Assay Parameters Check_Assay_Specific->Action_Assay_Specific Issue Found Resolved Results Consistent Check_Assay_Specific->Resolved No Issue Found Action_Preanalytical->Resolved Action_Analytical->Resolved Action_Assay_Specific->Resolved

References

Validation & Comparative

A Comparative Guide to Idrabiotaparinux and Idraparinux: Anticoagulant Activity and Reversibility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anticoagulant activities of idrabiotaparinux and its predecessor, idraparinux. Both are synthetic pentasaccharides that function as indirect inhibitors of Factor Xa, a critical enzyme in the coagulation cascade. The key distinction lies in the engineering of this compound with a biotin moiety, rendering its anticoagulant effect reversible with the administration of avidin. This guide synthesizes data from key clinical trials to offer a comprehensive overview of their pharmacokinetics, pharmacodynamics, efficacy, and safety profiles.

At a Glance: Key Differences

FeatureThis compoundIdraparinux
Mechanism of Action Indirect Factor Xa inhibitor via antithrombin bindingIndirect Factor Xa inhibitor via antithrombin binding
Reversibility Reversible with avidinNot reversible
Key Structural Difference Biotin moiety attachedNo biotin moiety
Primary Advantage Anticoagulant effect can be neutralized in case of bleedingLong half-life allowing for once-weekly dosing
Clinical Development Status Development discontinuedDevelopment discontinued

Quantitative Comparison of Anticoagulant Activity and Clinical Outcomes

The following tables summarize key quantitative data from comparative clinical trials.

Table 1: Pharmacokinetic and Pharmacodynamic Bioequivalence (EQUINOX Trial)[1][2]

The EQUINOX trial was a multicenter, double-blind study designed to demonstrate the bioequipotency of this compound and idraparinux in patients with deep vein thrombosis (DVT).[1][2]

Parameter (at 6 months)This compound (3.0 mg)Idraparinux (2.5 mg)Ratio (90% CI)Bioequivalence Met
Pharmacokinetics
Cmax (Maximum Concentration)Similar to IdraparinuxSimilar to this compound1.06 (1.00, 1.11)Yes
AUC (Area Under the Curve)Similar to IdraparinuxSimilar to this compound1.04 (0.98, 1.10)Yes
Pharmacodynamics (Anti-FXa Activity)
Amax (Maximum Effect)Similar to IdraparinuxSimilar to this compound1.11 (1.00, 1.22)Yes
AAUC (Area Under the Effect Curve)Similar to IdraparinuxSimilar to this compound1.06 (0.96, 1.16)Yes

CI: Confidence Interval. Bioequivalence was concluded as the 90% CIs for the ratios of the primary pharmacokinetic and pharmacodynamic parameters were within the pre-specified range of 0.80-1.25.[3]

Table 2: Clinical Efficacy and Safety Outcomes
OutcomeThis compoundIdraparinuxComparatorTrialKey Finding
Recurrent VTE 2.3%3.2%-EQUINOXNo significant difference between the two drugs.
Clinically Relevant Bleeding 6.1% per year-10.0% per year (Warfarin)BOREALIS-AFLower incidence of bleeding with this compound compared to warfarin.
Recurrent VTE (DVT) -2.9% (at 92 days)3.0% (Standard Therapy)van Gogh DVTIdraparinux was non-inferior to standard therapy for DVT.
Clinically Relevant Bleeding (DVT) -4.5% (at 92 days)7.0% (Standard Therapy)van Gogh DVTSignificantly lower bleeding rate with idraparinux at 92 days.
Recurrent VTE (PE) -3.4% (at 92 days)1.6% (Standard Therapy)van Gogh PEIdraparinux was less efficacious than standard therapy for pulmonary embolism.
Stroke or Systemic Embolism 1.5% per year-1.6% per year (Warfarin)BOREALIS-AFComparable efficacy to warfarin in patients with atrial fibrillation.

Experimental Protocols

Anti-Factor Xa (Anti-FXa) Chromogenic Assay

This assay is the primary method used to measure the anticoagulant activity of this compound and idraparinux.

Principle: The assay quantifies the inhibition of Factor Xa by the drug-antithrombin complex. The amount of residual Factor Xa is inversely proportional to the concentration of the anticoagulant in the plasma sample.

Methodology:

  • Sample Preparation: Patient's platelet-poor plasma is obtained from a citrated blood sample.

  • Reagent Addition: A known excess amount of Factor Xa is added to the plasma sample. If idraparinux or this compound is present, it will bind to antithrombin in the plasma, forming a complex that inactivates Factor Xa.

  • Chromogenic Substrate: A chromogenic substrate specific for Factor Xa is added.

  • Colorimetric Measurement: The residual, active Factor Xa cleaves the chromogenic substrate, releasing a colored compound. The intensity of the color is measured using a spectrophotometer.

  • Quantification: The concentration of the drug is determined by comparing the result to a standard curve prepared with known concentrations of the specific drug (idraparinux or this compound).

Visualizing the Mechanism of Action

The following diagrams illustrate the mechanism of action of idraparinux and this compound and the reversal mechanism of this compound.

cluster_0 Coagulation Cascade cluster_1 Anticoagulant Action Factor X Factor X Factor Xa Factor Xa Factor X->Factor Xa Activation Thrombin Thrombin Factor Xa->Thrombin Prothrombinase Complex Fibrin Fibrin Thrombin->Fibrin Fibrinogen Cleavage Idraparinux Idraparinux Antithrombin Antithrombin Idraparinux->Antithrombin Binds to Antithrombin->Factor Xa Inhibits

Caption: Mechanism of action for Idraparinux.

cluster_0 Coagulation Cascade cluster_1 Anticoagulant Action & Reversal Factor X Factor X Factor Xa Factor Xa Factor X->Factor Xa Activation Thrombin Thrombin Factor Xa->Thrombin Prothrombinase Complex Fibrin Fibrin Thrombin->Fibrin Fibrinogen Cleavage This compound Idraparinux Biotin Antithrombin Antithrombin This compound->Antithrombin Binds to Avidin Avidin This compound->Avidin Binds to (Reversal) Antithrombin->Factor Xa Inhibits

References

Idrabiotaparinux: An Ultra-Long-Acting Factor Xa Inhibitor Compared to Direct Oral Anticoagulants

Author: BenchChem Technical Support Team. Date: November 2025

Idrabiotaparinux, a synthetic anticoagulant, stands in stark contrast to other Factor Xa inhibitors due to its exceptionally long half-life. This guide provides a comparative analysis of the half-life of this compound against several direct oral anticoagulants (DOACs), supported by experimental data and methodologies for researchers, scientists, and drug development professionals.

Comparative Analysis of Half-Life

The half-life of a drug is a critical pharmacokinetic parameter, indicating the time required for the concentration of the drug in the body to be reduced by half. It dictates dosing frequency and the time to reach steady-state concentration, as well as the duration of the drug's effect after discontinuation.

This compound is a biotinylated derivative of idraparinux, designed to allow for its anticoagulant effect to be reversed by avidin.[1][2] Pharmacokinetic studies have shown that their profiles are superimposable, meaning they share a similar, remarkably long half-life.[3][4] This is a key differentiator from the widely used DOACs, which have significantly shorter half-lives.

DrugClassHalf-LifeKey Characteristics
This compound Indirect Factor Xa Inhibitor (Synthetic Pentasaccharide)~80 hours to 66.3 days[5]Exceptionally long half-life allows for once-weekly dosing. Half-life can increase significantly with prolonged treatment.
Apixaban (Eliquis)Direct Oral Factor Xa Inhibitor~12 hours (range of 8-15 hours)Predictable pharmacokinetics supports a twice-daily dosing regimen.
Rivaroxaban (Xarelto)Direct Oral Factor Xa Inhibitor5-9 hours (young adults) 11-13 hours (elderly)Half-life is notably affected by age, prolonging in elderly patients.
Edoxaban (Savaysa/Lixiana)Direct Oral Factor Xa Inhibitor10-14 hoursSupports a once-daily dosing regimen.
Betrixaban (Bevyxxa)Direct Oral Factor Xa InhibitorEffective: 19-27 hours Terminal: ~37-40 hoursPossesses the longest half-life among the approved DOACs.

Experimental Protocols for Half-Life Determination

The determination of a drug's plasma half-life is a fundamental component of pharmacokinetic (PK) studies, typically conducted during Phase I to Phase III clinical trials. The methodology adheres to a standardized workflow.

General Experimental Workflow:

  • Subject Recruitment and Dosing: A cohort of subjects (either healthy volunteers or a specific patient population) is administered a precise dose of the drug.

  • Serial Blood Sampling: Blood samples are collected at multiple, predetermined time points following drug administration. Sampling is more frequent initially to capture the absorption and distribution phases and extends long enough to characterize the elimination phase.

  • Plasma Sample Processing and Analysis: The collected blood is processed to separate the plasma. The concentration of the drug in the plasma is then quantified using validated bioanalytical methods, most commonly High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Pharmacokinetic Modeling and Calculation:

    • The plasma drug concentrations are plotted against time to generate a concentration-time curve.

    • For drugs exhibiting first-order kinetics, plotting the natural logarithm of the plasma concentration versus time yields a curve where the terminal portion is linear.

    • The slope of this linear terminal phase represents the negative elimination rate constant (-kₑₗ).

    • The half-life (t½) is then calculated using the formula: t½ = 0.693 / kₑₗ .

    • Alternatively, half-life can be derived from two other primary PK parameters: the volume of distribution (Vd) and clearance (CL), using the equation: t½ = (0.693 × Vd) / CL .

This process allows for the characterization of how a drug is absorbed, distributed, metabolized, and eliminated by the body, with the terminal half-life being a key output for determining appropriate dosing strategies.

Mechanism of Action: The Coagulation Cascade

All the compared drugs function by inhibiting Factor Xa, a critical enzyme in the coagulation cascade. This cascade involves a series of enzymatic reactions that culminate in the formation of a fibrin clot. Factor Xa sits at the convergence of the intrinsic and extrinsic pathways, making it a pivotal target for anticoagulation therapy. Its inhibition prevents the conversion of prothrombin to thrombin, thereby reducing the formation of fibrin.

coagulation_cascade cluster_intrinsic Intrinsic Pathway (Surface Contact) cluster_extrinsic Extrinsic Pathway (Tissue Factor) cluster_common Common Pathway XII XII XI XI XII->XI IX IX XI->IX X X IX->X VIIIa Xa Xa X->Xa node_Xa Factor Xa X->node_Xa VII VII VII->X TF Prothrombin Prothrombin Xa->Prothrombin Thrombin Thrombin Prothrombin->Thrombin Va Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin node_Xa->Prothrombin inhibitors This compound Apixaban Rivaroxaban Edoxaban Betrixaban inhibitors->node_Xa Inhibition

Shared mechanism of action for Factor Xa inhibitors.

References

Head-to-Head Comparison: Idrabiotaparinux vs. Fondaparinux in Anticoagulation Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

In the landscape of anticoagulant therapies, the synthetic pentasaccharides idrabiotaparinux and fondaparinux represent key advancements in the selective inhibition of Factor Xa. This guide provides a detailed, data-driven comparison of these two agents, focusing on their pharmacological profiles, clinical efficacy, and safety as evidenced by key clinical trials. For the purpose of this comparison, data from studies involving idraparinux, a direct analogue of this compound, is utilized to draw parallels with fondaparinux, underpinned by the established bioequivalence of this compound and idraparinux.

Executive Summary

This compound, a long-acting biotinylated pentasaccharide, and fondaparinux, the first in its class of synthetic Factor Xa inhibitors, share a common mechanism of action but differ significantly in their pharmacokinetic profiles and clinical administration. While fondaparinux is a well-established anticoagulant for various thromboembolic conditions, this compound was developed to offer a longer duration of action, allowing for once-weekly dosing. This guide will delve into the nuances of their molecular structure, pharmacodynamics, clinical trial outcomes, and the experimental protocols used to evaluate their activity.

Molecular and Pharmacokinetic Profile

Both fondaparinux and this compound are synthetic analogs of the antithrombin-binding pentasaccharide sequence of heparin. Their primary mechanism of action is the potentiation of antithrombin III (ATIII), leading to the selective inhibition of Factor Xa in the coagulation cascade.[1]

This compound is a derivative of idraparinux, which is a polymethylated version of fondaparinux.[2][3] This methylation significantly extends its half-life. Furthermore, this compound is distinguished by the addition of a biotin moiety, which allows for its anticoagulant effect to be reversed by the administration of avidin.[4]

The table below summarizes the key pharmacokinetic parameters of this compound (based on idraparinux data) and fondaparinux.

ParameterThis compound (from Idraparinux data)Fondaparinux
Half-life ~80-130 hours~17-21 hours
Dosing Frequency Once weeklyOnce daily
Bioavailability (SC) ~100%~100%
Reversibility Reversible with avidinNo specific reversal agent

Data compiled from multiple sources.

Clinical Efficacy and Safety: Insights from Clinical Trials

The EQUINOX study was a randomized, double-blind trial that evaluated the efficacy and safety of this compound (3.0 mg weekly) versus idraparinux (2.5 mg weekly) for the treatment of deep vein thrombosis (DVT) over a six-month period. The study demonstrated the bioequipotency of the two drugs based on their anti-Factor Xa activity.[5]

The following table summarizes the key efficacy and safety outcomes from the EQUINOX trial.

OutcomeThis compound (n=385)Idraparinux (n=370)Risk Ratio (95% CI)
Recurrent VTE 2.9%4.1%0.72 (0.31 to 1.69)
Major Bleeding 0.8%3.8%0.21 (0.06 to 0.71)

Data from the EQUINOX Study.

These results indicate that this compound was associated with a lower rate of major bleeding compared to idraparinux, while maintaining a similar efficacy profile in preventing recurrent venous thromboembolism (VTE).

Experimental Protocols

The primary method for assessing the anticoagulant activity of both this compound and fondaparinux is the chromogenic anti-Factor Xa assay. This assay quantifies the inhibition of Factor Xa by the drug-antithrombin III complex.

Chromogenic Anti-Factor Xa Assay Protocol (Based on USP <208>)

1. Principle: The assay measures the residual Factor Xa activity after incubation with the test plasma containing either this compound or fondaparinux. The drug potentiates the inhibitory activity of antithrombin III (AT) against Factor Xa. The remaining Factor Xa cleaves a chromogenic substrate, releasing a colored compound (p-nitroaniline), which is measured spectrophotometrically at 405 nm. The amount of color produced is inversely proportional to the concentration of the drug in the plasma.

2. Reagents and Materials:

  • Tris-NaCl-EDTA buffer (pH 8.4)

  • Human Antithrombin (AT) solution

  • Bovine Factor Xa solution

  • Chromogenic substrate specific for Factor Xa (e.g., S-2765)

  • Acetic acid solution (to stop the reaction)

  • Calibrators and controls specific for this compound or fondaparinux

  • Microplate reader or spectrophotometer capable of reading at 405 nm

  • Incubator/water bath at 37°C

3. Procedure:

  • Prepare a standard curve using calibrators of known concentrations of this compound or fondaparinux.

  • In a microplate well or test tube, add the test plasma sample, control, or calibrator.

  • Add an excess of human antithrombin to ensure the reaction is dependent on the drug concentration.

  • Incubate the mixture at 37°C for a defined period (e.g., 3-5 minutes) to allow the drug-AT complex to form.

  • Add a known amount of bovine Factor Xa to the mixture and incubate at 37°C for a precise time (e.g., 2 minutes).

  • Add the chromogenic Factor Xa substrate to the mixture and incubate at 37°C for a specific duration (e.g., 3-5 minutes).

  • Stop the reaction by adding acetic acid.

  • Measure the absorbance of the solution at 405 nm.

  • Calculate the concentration of this compound or fondaparinux in the test sample by interpolating the absorbance value from the standard curve.

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the anticoagulant signaling pathway and the experimental workflow of the anti-Factor Xa assay.

Anticoagulant Signaling Pathway of this compound and Fondaparinux cluster_0 Coagulation Cascade cluster_1 Inhibition Pathway Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen converts Fibrin Fibrin Fibrinogen->Fibrin to Factor Xa Factor Xa Factor Xa->Prothrombin activates Inactive Complex Inactive Complex Factor Xa->Inactive Complex inhibited by This compound / Fondaparinux This compound / Fondaparinux Antithrombin III Antithrombin III This compound / Fondaparinux->Antithrombin III binds to & potentiates Antithrombin III->Inactive Complex

Caption: Mechanism of action for this compound and Fondaparinux.

Experimental Workflow of Chromogenic Anti-Factor Xa Assay Start Start Prepare_Samples Prepare Plasma Samples, Calibrators, and Controls Start->Prepare_Samples Add_AT Add excess Antithrombin (AT) Prepare_Samples->Add_AT Incubate_1 Incubate at 37°C Add_AT->Incubate_1 Add_FXa Add excess Factor Xa Incubate_1->Add_FXa Incubate_2 Incubate at 37°C Add_FXa->Incubate_2 Add_Substrate Add Chromogenic Substrate Incubate_2->Add_Substrate Incubate_3 Incubate at 37°C Add_Substrate->Incubate_3 Stop_Reaction Stop Reaction (e.g., with Acetic Acid) Incubate_3->Stop_Reaction Measure_Absorbance Measure Absorbance at 405 nm Stop_Reaction->Measure_Absorbance Calculate_Concentration Calculate Drug Concentration from Standard Curve Measure_Absorbance->Calculate_Concentration End End Calculate_Concentration->End

Caption: Workflow for the chromogenic anti-Factor Xa assay.

Conclusion

This compound and fondaparinux are both effective indirect Factor Xa inhibitors, with the primary distinction being their pharmacokinetic profiles. The extended half-life of this compound allows for a more convenient once-weekly dosing regimen compared to the daily administration of fondaparinux. Clinical data from the EQUINOX trial suggests that this compound has a favorable safety profile, with a lower incidence of major bleeding compared to its non-biotinylated precursor, idraparinux, while maintaining comparable efficacy. The development of a specific reversal agent for this compound (avidin) further enhances its clinical utility, particularly in managing bleeding complications. For researchers and drug development professionals, the choice between these agents in future therapeutic strategies will likely depend on the specific clinical indication, the desired duration of anticoagulant effect, and the importance of a readily available reversal strategy.

References

A Comparative Guide to the Preclinical Assessment of Idrabiotaparinux Across Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical evaluation of Idrabiotaparinux, a long-acting, reversible anticoagulant. While direct, quantitative cross-species comparative data for this compound is limited in publicly available literature, this document synthesizes information from preclinical studies on related synthetic pentasaccharides to offer insights into its anticipated performance and evaluation in different animal models.

This compound is a synthetic pentasaccharide that acts as an indirect inhibitor of Factor Xa (FXa). Its long half-life allows for once-weekly administration. A key feature of this compound is its biotin moiety, which allows for rapid reversal of its anticoagulant effect by the administration of avidin.[1]

Mechanism of Action

This compound exerts its anticoagulant effect by binding to antithrombin (AT), a natural inhibitor of coagulation cascade enzymes. This binding induces a conformational change in AT, accelerating its inhibition of Factor Xa by several hundredfold. The neutralization of FXa by the this compound-AT complex interrupts the conversion of prothrombin to thrombin, thereby inhibiting the formation of fibrin clots.

Idrabiotaparinux_Mechanism_of_Action cluster_0 Coagulation Cascade cluster_1 This compound Action Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Factor Xa Fibrin_Clot Fibrin_Clot Thrombin->Fibrin_Clot Fibrinogen Fibrinogen This compound This compound Complex This compound-Antithrombin Complex This compound->Complex binds Antithrombin Antithrombin Antithrombin->Complex binds Factor_Xa_Inhibited Inhibited Factor Xa Complex->Factor_Xa_Inhibited inhibits

Caption: Mechanism of action of this compound.

Preclinical Evaluation of Synthetic Pentasaccharides in Animal Models

Animal Model Type of Study Key Findings/Purpose Reference
Rat Arterial Thrombosis ModelInvestigated the antithrombotic effects of orally administered heparins, demonstrating efficacy in an arterial thrombosis model.[2]
Rat Pharmacokinetics of Synthetic PentasaccharidesCompared the plasma elimination of various synthetic pentasaccharide analogues based on their Factor Xa inhibiting activity.[3]
Rat Reversibility StudyDemonstrated that intravenous avidin completely neutralizes the anti-Xa activity of this compound.[1]
Dog Coronary Artery Thrombosis ModelCompared the effects of a synthetic pentasaccharide with standard heparin on alteplase-induced thrombolysis.[4]
Non-human Primates (General) Predictive Modeling for HumansEmphasized the importance of non-human primate models for assessing the safety and efficacy of antithrombotic therapies before clinical translation due to their physiological similarities to humans.

Experimental Protocols

Detailed methodologies are critical for the reproducible evaluation of anticoagulant performance. Below are representative experimental protocols derived from studies on synthetic pentasaccharides in rodent and non-rodent species.

Rat Arterial Thrombosis Model

This model is used to evaluate the efficacy of antithrombotic agents in preventing the formation of a thrombus in an artery.

Methodology:

  • Animal Preparation: Male Sprague-Dawley rats are anesthetized. The carotid artery is exposed through a midline cervical incision.

  • Thrombus Induction: A filter paper saturated with a ferric chloride solution (e.g., 30%) is applied to the adventitial surface of the carotid artery for a specified duration to induce endothelial injury and subsequent thrombosis.

  • Blood Flow Monitoring: A flow probe is placed around the artery to continuously monitor blood flow. The time to thrombus formation and the time to complete vessel occlusion are recorded.

  • Drug Administration: The test compound (e.g., this compound) or vehicle is administered at various doses and time points prior to thrombus induction.

  • Sample Collection and Analysis: At the end of the experiment, a blood sample is collected for ex vivo analysis of anticoagulant activity (e.g., anti-Xa assay). The thrombus may also be excised and weighed.

Canine Model of Coronary Thrombolysis

This model assesses the adjunctive effect of an anticoagulant with a thrombolytic agent in a larger animal model.

Methodology:

  • Animal Preparation: Mongrel dogs are anesthetized, and a copper coil is inserted into the left anterior descending coronary artery to induce thrombus formation.

  • Confirmation of Occlusion: Coronary angiography is used to confirm complete occlusion of the artery.

  • Drug Administration: A thrombolytic agent (e.g., alteplase) is administered intravenously. Concurrently, the anticoagulant being tested (e.g., a synthetic pentasaccharide) or standard heparin is infused.

  • Assessment of Reperfusion: Coronary angiography is performed at regular intervals to assess the time to reperfusion (lysis of the thrombus).

  • Hemostatic Monitoring: Blood samples are collected at baseline and at various time points to measure coagulation parameters such as activated partial thromboplastin time (aPTT), prothrombin time (PT), and anti-Xa activity. Bleeding time may also be assessed.

Experimental_Workflow_Anticoagulant_Testing Start Start Animal_Model Select Animal Model (e.g., Rat, Dog) Start->Animal_Model Drug_Admin Administer this compound or Vehicle Animal_Model->Drug_Admin Thrombosis_Induction Induce Thrombosis (e.g., Ferric Chloride, Copper Coil) Drug_Admin->Thrombosis_Induction Monitor_Efficacy Monitor Efficacy (Blood Flow, Time to Occlusion) Thrombosis_Induction->Monitor_Efficacy Assess_Safety Assess Safety (Bleeding Time) Thrombosis_Induction->Assess_Safety Collect_Samples Collect Blood Samples Monitor_Efficacy->Collect_Samples Analyze_Samples Ex Vivo Analysis (Anti-Xa Assay, aPTT) Collect_Samples->Analyze_Samples Data_Analysis Data Analysis and Comparison Analyze_Samples->Data_Analysis Assess_Safety->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for preclinical anticoagulant testing.

Conclusion

The preclinical evaluation of this compound and related synthetic pentasaccharides involves a series of in vivo studies in various animal models to establish their antithrombotic efficacy and safety profile. While direct comparative studies on the cross-reactivity and performance of this compound in different species are not extensively published, the available data on similar compounds suggest that its anticoagulant activity can be effectively studied in established rodent and non-rodent models of thrombosis. The rat arterial thrombosis model and the canine coronary thrombolysis model provide robust platforms for assessing efficacy, while ex vivo anti-Xa assays are the standard for quantifying pharmacodynamic effects. Further research and publication of preclinical data would be beneficial for a more comprehensive understanding of the cross-species pharmacology of this compound.

References

An In Vitro Comparison of Idrabiotaparinux and Rivaroxaban: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed in vitro comparison of two Factor Xa (FXa) inhibitors, idrabiotaparinux and rivaroxaban, for researchers, scientists, and drug development professionals. The information presented herein is based on a comprehensive review of available experimental data.

Introduction

This compound and rivaroxaban are both potent anticoagulants that target Factor Xa, a critical enzyme in the coagulation cascade. However, they exhibit distinct mechanisms of action. This compound is an indirect inhibitor, requiring antithrombin (AT) as a cofactor to inhibit FXa. It is a long-acting synthetic pentasaccharide and a biotinylated derivative of idraparinux, with which it is considered bioequivalent in terms of anticoagulant activity. Rivaroxaban, in contrast, is an orally bioavailable, direct FXa inhibitor that binds to the active site of FXa, thereby inhibiting its activity without the need for a cofactor.

Mechanism of Action

The fundamental difference in the mechanism of action between this compound and rivaroxaban dictates their interaction with the coagulation cascade.

This compound: This indirect inhibitor binds to antithrombin, inducing a conformational change that accelerates the inactivation of Factor Xa. This action is highly specific to FXa, with minimal to no direct effect on thrombin (Factor IIa).

Rivaroxaban: As a direct inhibitor, rivaroxaban binds reversibly to both free and prothrombinase-bound Factor Xa, effectively blocking its enzymatic activity and subsequent thrombin generation.

cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway cluster_inhibitors Inhibitors XII FXII XIIa FXIIa XII->XIIa XI FXI XIa FXIa XI->XIa IX FIX IXa FIXa IX->IXa XIIa->XI Activates XIa->IX Activates X FX IXa->X Activates TF Tissue Factor TF_VIIa TF-FVIIa Complex TF->TF_VIIa VII FVII VIIa FVIIa VII->VIIa VIIa->TF_VIIa TF_VIIa->X Activates Xa FXa X->Xa Prothrombin Prothrombin (FII) Xa->Prothrombin Activates Thrombin Thrombin (FIIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Fibrinogen->Fibrin This compound This compound Antithrombin Antithrombin This compound->Antithrombin Binds to Rivaroxaban Rivaroxaban Rivaroxaban->Xa Directly Inhibits Antithrombin->Xa Inhibits

Figure 1. Coagulation cascade and mechanisms of action.

Quantitative In Vitro Comparison

The following table summarizes the key in vitro anticoagulant properties of this compound and rivaroxaban based on available experimental data.

ParameterThis compound (via Idraparinux)RivaroxabanReference(s)
Mechanism of Action Indirect Factor Xa Inhibitor (via Antithrombin)Direct Factor Xa Inhibitor[1]
Target Antithrombin-Factor Xa ComplexFactor Xa (free and prothrombinase-bound)[1]
Inhibition Constant (Ki) Not directly applicable; High affinity for AT (Kd = 1.4 ± 0.3 nM)0.4 nM[1]
IC50 (purified Factor Xa) Not available0.7 nM
Effect on Prothrombin Time (PT) Limited to no effectDose-dependent prolongation[2][3]
Effect on Activated Partial Thromboplastin Time (aPTT) Limited to no effectDose-dependent prolongation

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments cited in this guide.

Chromogenic Anti-Factor Xa Assay

This assay quantifies the inhibition of Factor Xa activity.

Principle: The assay measures the residual activity of a known amount of added FXa after incubation with the test plasma containing the inhibitor. The residual FXa cleaves a chromogenic substrate, releasing a colored compound (p-nitroaniline), which is measured spectrophotometrically at 405 nm. The color intensity is inversely proportional to the concentration of the FXa inhibitor in the sample.

Procedure:

  • Sample Preparation: Platelet-poor plasma (PPP) is obtained by double centrifugation of citrated whole blood.

  • Reagent Preparation: Prepare solutions of human antithrombin, Factor Xa, and a chromogenic substrate specific for Factor Xa according to the manufacturer's instructions. A pH 8.4 buffer is typically used.

  • Assay Protocol: a. In a microplate well or cuvette, incubate a mixture of the test plasma and antithrombin solution at 37°C. b. Add a known concentration of Factor Xa solution and incubate for a defined period (e.g., 1-2 minutes) at 37°C. c. Add the chromogenic substrate solution to initiate the colorimetric reaction. d. After a specific incubation time (e.g., 2-5 minutes), stop the reaction by adding an acid solution (e.g., 20% acetic acid). e. Measure the absorbance of the solution at 405 nm using a spectrophotometer.

  • Standard Curve: A standard curve is generated using known concentrations of the specific anticoagulant (this compound or rivaroxaban) to determine the concentration in the test samples.

Prothrombin Time (PT) Assay

The PT assay evaluates the extrinsic and common pathways of coagulation.

Principle: This is a clotting assay that measures the time taken for plasma to clot after the addition of thromboplastin (a source of tissue factor and phospholipids) and calcium.

Procedure:

  • Sample Preparation: Platelet-poor plasma (PPP) is prepared from citrated whole blood.

  • Reagent Preparation: Reconstitute the thromboplastin reagent and calcium chloride (0.025 M) solution as per the manufacturer's guidelines.

  • Assay Protocol: a. Pre-warm the PPP sample and thromboplastin reagent to 37°C. b. Add the thromboplastin reagent to the plasma sample and incubate for a specified time (e.g., 1-3 minutes) at 37°C. c. Add the pre-warmed calcium chloride solution to the mixture to initiate clotting. d. Simultaneously start a timer and measure the time in seconds for a fibrin clot to form. This can be done manually or using an automated coagulometer.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the integrity of the intrinsic and common coagulation pathways.

Principle: This clotting assay measures the time it takes for plasma to clot after the addition of a contact activator (e.g., silica, kaolin), a partial thromboplastin (phospholipid), and calcium.

Procedure:

  • Sample Preparation: Platelet-poor plasma (PPP) is prepared from citrated whole blood.

  • Reagent Preparation: Prepare the aPTT reagent (containing a contact activator and phospholipid) and calcium chloride (0.025 M) solution.

  • Assay Protocol: a. Pre-warm the PPP sample and aPTT reagent to 37°C. b. Mix the PPP with the aPTT reagent and incubate for a defined period (e.g., 3-5 minutes) at 37°C to allow for the activation of contact factors. c. Add the pre-warmed calcium chloride solution to the mixture to initiate clotting. d. Simultaneously start a timer and record the time in seconds required for clot formation.

cluster_sample Sample Preparation cluster_assay Coagulation Assay cluster_antiXa Chromogenic Anti-Xa Assay Blood Whole Blood Centrifuge1 Centrifugation Blood->Centrifuge1 Citrate 3.2% Sodium Citrate PPP Platelet-Poor Plasma (PPP) Incubate Incubate at 37°C PPP->Incubate IncubateXa Incubate PPP with AT and FXa at 37°C PPP->IncubateXa AddReagent Add Initiating Reagent (Thromboplastin for PT, aPTT Reagent for aPTT) Incubate->AddReagent AddCalcium Add CaCl2 AddReagent->AddCalcium Measure Measure Clotting Time AddCalcium->Measure AddSubstrate Add Chromogenic Substrate IncubateXa->AddSubstrate ReadAbsorbance Read Absorbance at 405nm AddSubstrate->ReadAbsorbance

Figure 2. General experimental workflow for in vitro coagulation assays.

Summary and Conclusion

This compound and rivaroxaban represent two distinct approaches to Factor Xa inhibition. Rivaroxaban's direct mechanism of action leads to a predictable, dose-dependent prolongation of both PT and aPTT. In contrast, this compound, acting indirectly through antithrombin, demonstrates potent anti-Xa activity with minimal impact on global coagulation assays like PT and aPTT. This fundamental difference is crucial for researchers designing in vitro studies and interpreting their results. The choice of anticoagulant and the appropriate assays for monitoring its effects are critical for obtaining accurate and meaningful data in preclinical and clinical research.

References

A Comparative Guide to the Bioequivalence of Idrabiotaparinux Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the bioequivalence of different long-acting anticoagulant formulations, focusing on idrabiotaparinux and its non-biotinylated precursor, idraparinux. The data presented is intended for researchers, scientists, and professionals involved in drug development.

This compound is a biotinylated derivative of idraparinux, a synthetic pentasaccharide that acts as an indirect inhibitor of Factor Xa.[1][2][3] The addition of a biotin moiety allows for the potential reversal of its anticoagulant effect with avidin.[4][5] This comparison focuses on the bioequipotency of equimolar doses of these two compounds, which is a critical consideration in the development and clinical application of anticoagulant therapies.

Quantitative Bioequivalence Data

Bioequivalence between this compound and idraparinux has been assessed in both healthy volunteers and patients with deep vein thrombosis (DVT). The primary pharmacodynamic endpoint for these studies was the inhibition of activated Factor X (FXa), a key enzyme in the coagulation cascade. The key parameters measured were the maximal anti-FXa activity (Amax) and the area under the anti-FXa activity versus time curve (AAUC).

The results from these studies demonstrate that the pharmacodynamic profiles of this compound and idraparinux are superimposable, indicating bioequipotency.

Table 1: Bioequivalence of this compound and Idraparinux in Healthy Volunteers (Single Dose)

Pharmacodynamic ParameterRatio Estimate (this compound : Idraparinux)90% Confidence Interval
Amax0.960.89, 1.04
AAUC0.950.87, 1.04

Table 2: Bioequivalence of this compound and Idraparinux in Patients with DVT (6-Month Treatment)

Pharmacodynamic ParameterRatio Estimate (this compound : Idraparinux)90% Confidence Interval
Amax1.111.00, 1.22
AAUC1.060.96, 1.16

In both studies, the 90% confidence intervals for the ratio of Amax and AAUC fell within the pre-specified bioequivalence range of 0.80 to 1.25, confirming the bioequipotency of the two compounds based on FXa inhibition.

Experimental Protocols

The assessment of bioequivalence for low-molecular-weight heparins (LMWHs) and their derivatives relies on pharmacodynamic endpoints rather than traditional pharmacokinetic measurements due to the difficulty in directly detecting these compounds in biological matrices. The following outlines the typical experimental protocol for such a study.

Bioequivalence Study Protocol for this compound

1. Study Design: A randomized, two-way crossover study is generally employed for healthy volunteers. For patient populations, a parallel-group design is often used.

2. Study Population:

  • Healthy Volunteers: Typically healthy male subjects to minimize variability.

  • Patient Population: Patients with a confirmed diagnosis for which the anticoagulant is indicated, such as deep vein thrombosis. Exclusion criteria commonly include severe renal or hepatic impairment, active bleeding, and known allergies to the study drugs.

3. Drug Administration: Equimolar doses of the test (e.g., 3.0 mg this compound) and reference (e.g., 2.5 mg idraparinux) formulations are administered via subcutaneous injection.

4. Blood Sampling: Plasma samples are collected at pre-defined time points over a specified period (e.g., 27 days for single-dose studies) to capture the full pharmacodynamic profile.

5. Pharmacodynamic Assessment: The primary endpoint is the measurement of anti-FXa activity in plasma samples using a validated chromogenic assay.

6. Data Analysis: The key pharmacodynamic parameters, Amax and AAUC, are calculated from the anti-FXa activity versus time profiles. The ratio of the geometric means of these parameters for the test and reference formulations is determined, and the 90% confidence interval for this ratio is calculated to assess bioequivalence.

Visualizations

Mechanism of Action: Indirect Factor Xa Inhibition

The following diagram illustrates the signaling pathway for the indirect inhibition of Factor Xa by this compound and idraparinux.

Caption: Mechanism of indirect Factor Xa inhibition by this compound.

Experimental Workflow for Bioequivalence Assessment

The workflow for a typical bioequivalence study comparing two formulations is depicted below.

Experimental_Workflow cluster_study_setup Study Setup cluster_treatment_period Treatment Period cluster_analysis Analysis Subject_Recruitment Subject Recruitment (Healthy Volunteers or Patients) Randomization Randomization Subject_Recruitment->Randomization Formulation_A Administer Formulation A (e.g., this compound) Randomization->Formulation_A Formulation_B Administer Formulation B (e.g., Idraparinux) Randomization->Formulation_B Blood_Sampling_A Serial Blood Sampling Formulation_A->Blood_Sampling_A Blood_Sampling_B Serial Blood Sampling Formulation_B->Blood_Sampling_B Plasma_Analysis Measure Anti-FXa Activity Blood_Sampling_A->Plasma_Analysis Blood_Sampling_B->Plasma_Analysis PD_Analysis Pharmacodynamic Analysis (Amax, AAUC) Plasma_Analysis->PD_Analysis Bioequivalence_Assessment Statistical Bioequivalence Assessment PD_Analysis->Bioequivalence_Assessment

Caption: Workflow for a bioequivalence study of two anticoagulant formulations.

References

Safety Operating Guide

Navigating the Disposal of Idrabiotaparinux: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals engaged in drug development and research, the proper handling and disposal of chemical compounds are paramount. This guide provides step-by-step procedures for the safe disposal of Idrabiotaparinux, a synthetic pentasaccharide anticoagulant. In the absence of a specific Safety Data Sheet (SDS) for disposal, these recommendations are derived from established regulatory frameworks and guidelines for pharmaceutical waste.

Core Principles of Pharmaceutical Waste Management

The disposal of any pharmaceutical agent, including investigational drugs like this compound, is governed by a hierarchy of waste management principles. These prioritize the protection of public health and the environment. Key regulatory bodies overseeing these practices in the United States include the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).

It is crucial to note that local regulations can be more stringent than federal guidelines. Therefore, consulting with your institution's Environmental Health and Safety (EHS) department is a mandatory first step to ensure full compliance.

Step-by-Step Disposal Protocol for this compound

Given that specific handling hazards for this compound are not fully documented publicly, a cautious approach categorizing it as potentially hazardous pharmaceutical waste is recommended.

1. Waste Identification and Segregation:

  • Initial Assessment: The first step is to determine if the this compound waste is classified as hazardous. Since an official determination is unavailable, it is prudent to handle it as such to ensure the highest level of safety.

  • Segregation: Unused or expired this compound, as well as any materials contaminated with it (e.g., vials, syringes, personal protective equipment), should be segregated from general laboratory waste. Use a designated, clearly labeled, leak-proof, and puncture-resistant waste container.

2. Packaging and Labeling:

  • Primary Container: The original vial or a compatible, sealed container should be used for the pure drug substance.

  • Contaminated Materials: All contaminated items, such as gloves, bench paper, and empty vials, should be placed in a designated hazardous waste bag or container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the name of the chemical ("this compound"), and the accumulation start date.

3. Storage:

  • Designated Area: Store the sealed and labeled waste container in a designated, secure area away from general laboratory traffic.

  • Compatibility: Ensure the storage area is compatible with the storage of chemical waste and prevents any potential for environmental release.

4. Disposal Pathway:

  • Contact EHS: Your institution's Environmental Health and Safety (EHS) department is the primary point of contact for arranging the final disposal. They will have established procedures with licensed hazardous waste vendors.

  • Incineration: The generally accepted and most environmentally sound method for destroying pharmaceutical waste is high-temperature incineration by a licensed facility.[1] This method ensures the complete destruction of the active pharmaceutical ingredient.

  • Avoid Prohibited Methods: Never dispose of this compound by flushing it down the drain or placing it in the regular trash.[2][3] This can lead to environmental contamination.

Quantitative Data Summary: Regulatory Considerations

Regulatory BodyKey Regulation/GuidelineRelevance to this compound Disposal
EPA Resource Conservation and Recovery Act (RCRA)Governs the management of hazardous waste from "cradle to grave."[1]
DEA Controlled Substances ActWhile this compound is not a controlled substance, the DEA provides guidelines for the disposal of scheduled drugs, which can inform best practices for securing pharmaceutical waste.
Institutional EHS Local Policies and ProceduresProvides specific operational plans for waste pickup, labeling, and documentation within your organization.

Experimental Protocols: Not Applicable

As this document pertains to the disposal of an unused or expired investigational drug, there are no experimental protocols to be cited. The procedures outlined are based on regulatory compliance and safety best practices for chemical waste management.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound in a laboratory setting.

cluster_0 Phase 1: Identification & Segregation cluster_1 Phase 2: Packaging & Storage cluster_2 Phase 3: Final Disposal cluster_3 Prohibited Actions start Unused/Expired this compound or Contaminated Material assess_waste Assess as Potentially Hazardous Pharmaceutical Waste start->assess_waste drain_disposal Do NOT Pour Down Drain start->drain_disposal trash_disposal Do NOT Dispose in Regular Trash start->trash_disposal segregate Segregate in Designated, Labeled, Leak-Proof Container assess_waste->segregate package Package Securely and Label Clearly (Name, Hazard, Date) segregate->package store Store in Designated, Secure Waste Accumulation Area package->store contact_ehs Contact Institutional Environmental Health & Safety (EHS) store->contact_ehs vendor_pickup Arrange for Pickup by Licensed Hazardous Waste Vendor contact_ehs->vendor_pickup incineration Transport to a Licensed Facility for High-Temperature Incineration vendor_pickup->incineration

This compound Disposal Workflow

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize consultation with your local EHS department to align with specific institutional and regional requirements.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.